4-bromo-N,N-dimethylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZMXPYRQCDFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634097 | |
| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946000-27-7 | |
| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-bromo-N,N-dimethylpyridin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N,N-dimethylpyridin-2-amine, bearing the CAS Number 946000-27-7, is a strategically important substituted pyridine derivative that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique trifunctional nature, featuring a nucleophilic dimethylamino group, a reactive C-Br bond amenable to cross-coupling reactions, and the inherent electronic properties of the pyridine scaffold, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and its burgeoning role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in a research setting.
| Property | Value | Reference |
| CAS Number | 946000-27-7 | |
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.07 g/mol | [2] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | |
| SMILES | CN(C)C1=NC=CC(Br)=C1 | |
| InChIKey | HKZMXPYRQCDFCR-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the N,N-dimethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one signal for the two equivalent methyl carbons of the dimethylamino group. The carbon attached to the bromine atom (C4) will be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+. The predicted monoisotopic mass is 199.9949 Da.[3]
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its preparation can be logically deduced from established synthetic methodologies for substituted pyridines. Two primary retrosynthetic pathways are considered most viable:
-
Bromination of N,N-dimethylpyridin-2-amine: This approach involves the electrophilic bromination of the pre-formed N,N-dimethylpyridin-2-amine. The directing effects of the amino group would need to be carefully considered to achieve regioselectivity at the 4-position.
-
N,N-dimethylation of 2-amino-4-bromopyridine: This route begins with the commercially available 2-amino-4-bromopyridine, followed by the introduction of the two methyl groups onto the primary amine.
Representative Synthetic Protocol (via N,N-dimethylation)
This protocol is based on established procedures for the dimethylation of anilines and aminopyridines.
Sources
4-bromo-N,N-dimethylpyridin-2-amine molecular weight
An In-depth Technical Guide to 4-bromo-N,N-dimethylpyridin-2-amine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents. Among its many derivatives, substituted halogenated pyridines represent a class of particularly versatile intermediates. This guide focuses on this compound, a key building block whose strategic substitution pattern offers a powerful platform for generating novel molecular architectures. We will delve into its fundamental properties, present a robust synthetic strategy, and explore its application in the synthesis of compound libraries for drug discovery, with a particular focus on kinase inhibitor development. This document serves as a technical resource, blending established data with field-proven insights to empower researchers in their synthetic and drug development endeavors.
Core Physicochemical & Structural Data
This compound is a substituted pyridine characterized by a bromine atom at the 4-position and a dimethylamino group at the 2-position. This specific arrangement of a reactive halogen, suitable for cross-coupling reactions, and a basic nitrogen center defines its chemical utility.
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BrN₂ | [1][2] |
| Molecular Weight | 201.07 g/mol | [2][3] |
| CAS Number | 946000-27-7 | [1][2][4] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CN(C)C1=NC=CC(Br)=C1 | [2] |
| Predicted Density | 1.469 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 278.4 ± 20.0 °C | [3] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1][2] |
Synthesis Strategy and Mechanistic Considerations
While numerous vendors supply this reagent, understanding its synthesis is crucial for process development and cost-effective scale-up. A logical and efficient synthetic route can be proposed based on fundamental principles of heterocyclic chemistry. The following workflow outlines a plausible pathway starting from commercially available 2-aminopyridine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
This pathway is predicated on the strong electron-donating nature of the dimethylamino group, which activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile (Br⁺) to the C4 (para) position. The Eschweiler-Clarke reaction is a classic and reliable method for the exhaustive methylation of primary amines without the risk of forming quaternary ammonium salts.
Spectroscopic Characterization Profile
Validation of the final compound's identity and purity is paramount. The following are expected spectroscopic signatures for this compound based on its structure.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0 ppm (d, 1H): Doublet corresponding to the proton at C6, adjacent to the ring nitrogen.
-
δ ~6.7 ppm (d, 1H): Doublet for the proton at C5.
-
δ ~6.5 ppm (s, 1H): Singlet (or narrow doublet) for the proton at C3.
-
δ ~3.1 ppm (s, 6H): A sharp singlet integrating to six protons from the two equivalent methyl groups of the dimethylamino substituent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Quaternary carbon at C2, attached to the dimethylamino group.
-
δ ~150 ppm: C6 carbon.
-
δ ~120-130 ppm: C4 carbon, attached to bromine (signal may be broader).
-
δ ~110 ppm: C5 carbon.
-
δ ~105 ppm: C3 carbon.
-
δ ~38 ppm: Carbon signal from the N(CH₃)₂ groups.
-
-
Mass Spectrometry (ESI-MS):
-
A characteristic isotopic pattern for the molecular ion [M+H]⁺ at m/z 201.0 and 203.0 in an approximate 1:1 ratio, which is the definitive signature of a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the formula C₇H₁₀BrN₂⁺.[5]
-
Core Utility in Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold for library synthesis. The bromine atom is a synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[6][7]
Scaffold Diversification Strategy
Caption: Diversification of the core scaffold via cross-coupling reactions.
This strategic approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The aminopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, making this scaffold particularly valuable for oncology and inflammation research.[8][9] Derivatives can be designed to target the ATP-binding site of kinases, with the newly introduced functionalities exploring other pockets to enhance potency and selectivity.[8][9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a warning-level hazard.[1]
GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.[10][12]
-
Avoid formation of dust and aerosols.[10]
-
Wash hands thoroughly after handling.[13]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[10]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[10][11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative example of how this compound can be used in a common and powerful C-C bond-forming reaction.
Objective: To synthesize 4-(4-methoxyphenyl)-N,N-dimethylpyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Causality: The flask must be dry to prevent deactivation of the catalyst and side reactions. Sodium carbonate is the base required to activate the boronic acid for transmetalation.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.
-
-
Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the Pd(PPh₃)₄ catalyst.
-
Causality: The aqueous dioxane mixture is effective at dissolving both the organic and inorganic reagents. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Causality: The aqueous workup removes the inorganic salts (sodium carbonate, boronic acid byproducts). The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR and Mass Spectrometry as described in Section 3.
References
-
LookChem. (n.d.). 4-BroMo-2-(diMethylaMino)pyridine Safety Data Sheets(SDS). Retrieved from [Link]
-
ChemBK. (n.d.). 4-Bromo-N,N-dimethylpyridin-2-amineridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-methylpyridin-2-amine. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H9BrN2). Retrieved from [Link]
-
MDPI. (n.d.). (E)-4-(2-(7-Bromo-[1][10][12]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]
-
EON Biotech. (n.d.). This compound – (946000-27-7). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-(dimethylamino)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
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ChemBK. (2024). 2-Bromo-N,N-dimethylpyridin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-methylpentan-2-amine. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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- 5. (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline [mdpi.com]
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4-bromo-N,N-dimethylpyridin-2-amine chemical properties
An In-Depth Technical Guide to 4-bromo-N,N-dimethylpyridin-2-amine: Properties, Synthesis, and Applications
Introduction
This compound is a substituted pyridine derivative that has emerged as a highly versatile building block in modern synthetic chemistry. Its unique structural architecture, featuring a pyridine core substituted with a reactive bromine atom at the 4-position and an electron-donating dimethylamino group at the 2-position, makes it an invaluable intermediate for the construction of complex molecular frameworks. The strategic placement of these functional groups modulates the electronic properties of the pyridine ring, enabling a diverse range of chemical transformations. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development and materials science.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| Alternate Names | N-(4-bromo-2-pyridinyl)-N,N-dimethylamine[2][3] |
| CAS Number | 946000-27-7[2][4] |
| Molecular Formula | C₇H₉BrN₂[4] |
| Molecular Weight | 201.06 g/mol [4] |
| InChI | 1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3[2] |
| InChIKey | HKZMXPYRQCDFCR-UHFFFAOYSA-N[2] |
| SMILES | CN(C)C1=NC=CC(=C1)Br |
Table 2: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [2] |
| Predicted Density | 1.469 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 278.4 ± 20.0 °C | [5] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |[2] |
Spectroscopic Characterization
While comprehensive experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features.
-
Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the elemental composition. Predicted values for common adducts are listed below.
Table 3: Predicted Mass Spectrometry Data
Adduct m/z [M+H]⁺ 201.00218 [M+Na]⁺ 222.98412 [M-H]⁻ 198.98762 Data sourced from PubChemLite.[6]
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the two methyl groups. The aromatic region would likely display three signals corresponding to the protons at the C3, C5, and C6 positions. Their chemical shifts and coupling patterns would be influenced by the bromo and dimethylamino substituents. The dimethylamino group would appear as a singlet in the upfield region (typically ~3.0 ppm), integrating to six protons.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals: five for the sp²-hybridized carbons of the pyridine ring and two for the sp³-hybridized methyl carbons of the dimethylamino group. The carbon attached to the bromine (C4) would be significantly influenced by the halogen's electronic effects.
-
Synthesis and Purification
The synthesis of this compound can be logically achieved via electrophilic bromination of its precursor, N,N-dimethylpyridin-2-amine. This approach is efficient as the 2-(dimethylamino) group is a strong activating group that directs electrophiles to the para-position (C4).
Experimental Protocol: Synthesis
This protocol describes a robust method for the regioselective bromination of N,N-dimethylpyridin-2-amine.
Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a reliable source of electrophilic bromine that allows for controlled, mono-bromination of activated aromatic rings with higher selectivity and safer handling compared to liquid bromine.[7] Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is initiated at 0°C to control the initial exotherm and ensure high regioselectivity at the C4 position.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,N-dimethylpyridin-2-amine (1.0 eq.). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
Causality: The polarity difference between the product and any potential impurities (e.g., unreacted starting material or succinimide byproduct) allows for effective separation using silica gel chromatography. A gradient elution starting with a less polar solvent system helps to first elute non-polar impurities before increasing the polarity to elute the desired product.
Step-by-Step Methodology:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a solid.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the C-Br bond at the 4-position. This position is electronically activated for nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[1]
Utility in Cross-Coupling Reactions
The bromine atom serves as a versatile leaving group in numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[1] These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds.
Example Application: Buchwald-Hartwig Amination This reaction is a powerful method for forming C-N bonds, coupling the bromopyridine with a primary or secondary amine.
Representative Protocol: Buchwald-Hartwig Amination
Causality: This protocol uses a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos) which are essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (0.015 eq.), and XPhos (0.03 eq.).
-
Inerting: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq.).
-
Solvent and Reagents: Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir for 8-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Applications in Research and Development
The unique structure of this compound makes it a valuable precursor for high-value compounds in several fields.
-
Drug Discovery: The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound is a key starting material for synthesizing libraries of molecules for screening. Specifically, it is used in the development of kinase inhibitors, which are crucial for treating cancer and inflammatory diseases. The dimethylamino group can form critical hydrogen bonds in the hinge region of a kinase's ATP-binding site, while the 4-position allows for the introduction of larger substituents to improve potency and selectivity.
-
Materials Science: The electronic properties of the substituted pyridine ring make it an attractive candidate for incorporation into advanced materials. Derivatives can be explored as components of organic light-emitting diodes (OLEDs), where the electronic characteristics can be tuned to control charge transport and emission properties. Furthermore, the Lewis basic nitrogen atoms can be used to design novel organocatalysts or ligands for metal-catalyzed reactions.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[2]
Table 4: GHS Hazard Information
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from supplier safety information.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][7] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid formation of dust and aerosols.[7] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
-
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant value as a synthetic intermediate. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of novel compounds. Its demonstrated utility in accessing important pharmacophores, such as those used in kinase inhibitors, underscores its importance to the drug discovery and development pipeline. Coupled with its potential in the burgeoning field of materials science, this compound represents a key tool for chemists aiming to construct complex, high-value molecules. Adherence to proper safety protocols is mandatory for its handling and use in any research setting.
References
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- Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine. (2025). ChemicalBook.
- 4-Bromo-N,N-dimethylpyridin-2-amineridin-2-amine. (n.d.). ChemBK.
- Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. (n.d.). Benchchem.
- SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. (2024). Fisher Scientific.
- This compound | 946000-27-7. (n.d.). Benchchem.
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (2025). BenchChem.
- This compound (C7H9BrN2). (n.d.). PubChemLite.
- This compound | 946000-27-7. (n.d.). Sigma-Aldrich.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate.
- Exploring the Potential of 2-Bromo-N,N-dimethylpyridin-4-amine in Advanced Materials. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Direct Bromination Strategies for Pyridin-2-amine Precursors. (n.d.). Benchchem.
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- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. N2,N2-dimethylpyridine-2,4-diamine synthesis - chemicalbook [chemicalbook.com]
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- 4. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
4-bromo-N,N-dimethylpyridin-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-bromo-N,N-dimethylpyridin-2-amine
This document serves as an in-depth technical guide for the synthesis of this compound, a valuable substituted pyridine intermediate in the development of pharmaceutical and agrochemical agents. The unique arrangement of the bromo, amino, and pyridine functionalities makes it a versatile building block for creating complex molecular architectures through various cross-coupling and substitution reactions.[1] This guide is intended for researchers, medicinal chemists, and process development scientists, providing a robust, field-proven pathway from commercially available starting materials to the final, high-purity compound.
Physicochemical and Structural Overview
A summary of the key physicochemical properties of the target compound, this compound, is presented below. These data are essential for experimental planning, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 946000-27-7 | |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.07 g/mol | |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
| SMILES | CN(C)C1=NC=CC(Br)=C1 | |
| Storage Temperature | 2-8°C, Sealed in Dry, Dark Place |
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most efficiently approached via a two-stage strategy. The core logic involves the initial synthesis of a key precursor, 2-amino-4-bromopyridine, followed by a selective N,N-dimethylation of the primary amino group.
This pathway is advantageous as it utilizes cost-effective starting materials and employs high-yielding, scalable reactions. The critical precursor, 2-amino-4-bromopyridine, is a well-documented compound with several established synthetic routes.[3][4] The subsequent dimethylation, while requiring careful control to avoid side reactions, is a standard transformation in organic synthesis.
Experimental Protocols and Mechanistic Discussion
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of the target molecule. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Part A: Synthesis of Key Precursor: 2-Amino-4-bromopyridine
The selected method for synthesizing the 2-amino-4-bromopyridine precursor starts from 2,4-dibromopyridine-N-oxide. This route is notable for its high overall yield and operational simplicity, making it suitable for large-scale production.[5] The process involves two key steps: a selective amination followed by a reduction of the N-oxide.
Step 1: Amination of 2,4-Dibromopyridine-N-oxide
In this step, the greater lability of the halogen at the 2-position of the pyridine N-oxide ring facilitates a selective nucleophilic aromatic substitution (SNAr) with ammonia. The N-oxide functionality activates the ring towards nucleophilic attack.
-
Protocol:
-
To a sealed pressure vessel, add 2,4-dibromopyridine-N-oxide (1.0 eq).
-
Add aqueous ammonia (28-30% solution), ensuring a mass ratio of approximately 1:3 to 1:5 relative to the starting material.[5]
-
Seal the vessel and heat the mixture to 60–110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product, 2-amino-4-bromopyridine-N-oxide, will often precipitate.
-
Isolate the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of 2-Amino-4-bromopyridine-N-oxide
The N-oxide intermediate is readily reduced to the desired 2-amino-4-bromopyridine. A common and effective method utilizes reduced iron powder in an acidic medium.
-
Protocol:
-
In a round-bottom flask, suspend the 2-amino-4-bromopyridine-N-oxide (1.0 eq) in ethanol.[5]
-
Add reduced iron powder (approx. 10 eq) and a catalytic amount of concentrated hydrochloric acid.[5]
-
Heat the mixture to reflux (approx. 76 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the solution to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by washing with water and drying to yield 2-amino-4-bromopyridine as a faint yellow solid with a typical yield of over 80%.[5]
-
Part B: N,N-Dimethylation of 2-Amino-4-bromopyridine
The final step is the exhaustive methylation of the primary amine of 2-amino-4-bromopyridine. Reductive amination using paraformaldehyde and a reducing agent is a reliable method that minimizes the risk of quaternization of the pyridine nitrogen, a common side reaction with alkyl halides.[6]
Expertise & Causality: Direct alkylation with methyl iodide often requires a strong base, which can promote undesired side reactions. Reductive amination, conversely, proceeds under milder conditions. Sodium cyanoborohydride is an effective reducing agent for the intermediate iminium ion formed in this reaction and is less reactive towards the carbonyl group of formaldehyde than other hydride reagents.
-
Protocol:
-
To a stirred slurry of 2-amino-4-bromopyridine (1.0 eq) and paraformaldehyde (approx. 2.5 eq) in glacial acetic acid at 0 °C, add sodium cyanoborohydride (approx. 2.2 eq) portion-wise.[6]
-
After the addition is complete, remove the ice bath and heat the mixture to 60-65 °C in an oil bath.
-
Stir the reaction at this temperature for 3-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of a new, less polar spot.
-
Cool the reaction mixture and carefully pour it into a beaker containing a stirred, cold 5M aqueous sodium hydroxide solution to neutralize the acetic acid. Caution: Perform this in a well-ventilated fume hood as quenching can be exothermic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization Workflow
The crude this compound obtained from the synthesis typically requires purification to meet the high-purity standards (≥97%) required for subsequent applications. Flash column chromatography is the most effective method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data for 4-bromo-N,N-dimethylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromo-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules, offering detailed interpretations of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Additionally, a plausible synthetic route and detailed experimental protocols for spectroscopic analysis are provided to facilitate laboratory work.
Introduction
This compound is a halogenated aminopyridine with significant potential as a versatile building block in organic synthesis. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The dimethylamino group at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development endeavor. This guide provides a detailed predictive analysis of its key spectroscopic signatures.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below, with atoms numbered for the purpose of NMR assignments.
Figure 1: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the pyridine ring. The electron-donating dimethylamino group at the C2 position will shield the protons, while the electronegative bromine at C4 will have a deshielding effect on adjacent protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | Doublet | ~1.5-2.0 |
| H-5 | 6.8 - 7.0 | Doublet of doublets | ~5.5-6.0, ~1.5-2.0 |
| H-6 | 8.0 - 8.2 | Doublet | ~5.5-6.0 |
| N(CH₃)₂ | 3.0 - 3.2 | Singlet | - |
Interpretation:
-
N(CH₃)₂: The six protons of the two methyl groups are equivalent and will appear as a single, sharp singlet.
-
Aromatic Protons: The three protons on the pyridine ring will exhibit a characteristic splitting pattern. H-6 is expected to be the most deshielded due to its proximity to the nitrogen atom. H-5 will be a doublet of doublets due to coupling with both H-6 and H-3. H-3 will be a doublet due to its smaller coupling with H-5.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N(C H₃)₂ | ~38 |
| C-2 | ~160 |
| C-3 | ~105 |
| C-4 | ~110 |
| C-5 | ~115 |
| C-6 | ~148 |
Interpretation:
-
C-2: This carbon, directly attached to the electron-donating amino group, is expected to be significantly deshielded.
-
C-4: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect.
-
C-3, C-5, C-6: The chemical shifts of these carbons are determined by their position relative to the nitrogen and the substituents.
-
N(CH₃)₂: The methyl carbons will appear at a characteristic upfield chemical shift.
Predicted Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1600-1580 | C=C and C=N stretching (pyridine ring) | Strong |
| 1500-1400 | C=C and C=N stretching (pyridine ring) | Medium-Strong |
| 1350-1250 | C-N stretch (aromatic amine) | Strong |
| 1100-1000 | C-Br stretch | Medium |
Interpretation:
The spectrum is expected to be dominated by strong absorptions corresponding to the stretching vibrations of the pyridine ring and the C-N bond of the dimethylamino group. The C-H stretching vibrations of the aromatic ring and the methyl groups will also be present.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 201/203 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 186/188 | [M - CH₃]⁺ |
| 122 | [M - Br]⁺ |
| 78 | [C₅H₄N]⁺ (pyridine ring fragment) |
Interpretation:
The mass spectrum will show a prominent molecular ion peak at m/z 201 and 203 in an approximate 1:1 ratio. Common fragmentation pathways are expected to involve the loss of a methyl group and the loss of the bromine atom.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves the N,N-dimethylation of 2-amino-4-bromopyridine.
Figure 2: Proposed synthetic workflow.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-amino-4-bromopyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Data Acquisition
Figure 3: Workflow for spectroscopic characterization.
NMR Spectroscopy:
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra at room temperature using standard pulse programs.
IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or cast a thin film from a volatile solvent onto a salt plate.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, based on established principles and analysis of analogous structures, offer a robust framework for the identification and characterization of this compound. The included experimental protocols for synthesis and analysis are designed to facilitate further research and development involving this versatile chemical building block. It is our hope that this guide will serve as a valuable resource for scientists and researchers in the field.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Online NMR prediction tools such as those found at and ChemDraw software.
-
NIST Chemistry WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-N,N-dimethylpyridin-2-amine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-N,N-dimethylpyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. This document delves into the theoretical prediction of the spectrum, the rationale behind the observed chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a curated list of authoritative references.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals, and understanding the influence of various substituents on its electronic and structural properties is paramount. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. The precise chemical shifts and coupling patterns of the protons provide a detailed fingerprint of the molecule's structure.
The subject molecule contains two key substituents on the pyridine ring: a strong electron-donating N,N-dimethylamino group at the 2-position and an electron-withdrawing, yet inductively- and resonance-affecting, bromine atom at the 4-position. The interplay of these electronic effects governs the chemical environment of the remaining aromatic protons, leading to a predictable and interpretable ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A First-Principles Approach
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in spectral databases, a highly accurate prediction can be formulated by dissecting the molecule into its constituent parts and applying the principles of substituent additivity. We will consider the known spectral data for 2-dimethylaminopyridine and 4-bromopyridine as our foundational references.
The N,N-dimethylamino group at the C2 position is a powerful electron-donating group (EDG) through resonance. This effect increases the electron density at the ortho (C3) and para (C5) positions of the pyridine ring, causing the attached protons to be shielded and thus appear at a lower chemical shift (upfield). Conversely, the bromine atom at the C4 position is an electron-withdrawing group (EWG) through induction, which deshields nearby protons. However, it can also donate electron density through resonance, albeit weakly. The combination of these effects results in a unique electronic distribution across the pyridine ring.
Based on the analysis of substituent effects from similar compounds, a predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit the following key features:
-
A singlet for the N,N-dimethyl protons: This signal, integrating to six protons, is expected to appear in the range of 3.0-3.2 ppm . The free rotation around the C-N bond makes the two methyl groups chemically equivalent.
-
Three distinct signals in the aromatic region: The protons at positions 3, 5, and 6 will each produce a unique signal due to their different chemical environments.
Caption: Molecular structure of this compound with proton numbering.
Predicted Data Summary
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N(CH ₃)₂ | ~3.10 | Singlet (s) | N/A | Typical range for N,N-dimethylamino groups on an aromatic ring. |
| H -3 | ~6.55 | Doublet (d) | ~0.5-1.0 Hz (⁴J) | Strongly shielded by the ortho-NMe₂ group. Exhibits long-range coupling to H5. |
| H -5 | ~6.70 | Doublet of doublets (dd) | ~5.5-6.0 Hz (³J), ~0.5-1.0 Hz (⁴J) | Shielded by the para-NMe₂ group, but less so than H3. Coupled to both H6 and H3. |
| H -6 | ~7.95 | Doublet (d) | ~5.5-6.0 Hz (³J) | Deshielded due to its position alpha to the ring nitrogen. Coupled to H5. |
Detailed Spectral Interpretation
-
H-6 (δ ~7.95 ppm): This proton, being alpha to the electronegative ring nitrogen, is the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with the adjacent H-5 proton, with a typical ortho-coupling constant (³J) of approximately 5.5-6.0 Hz.
-
H-5 (δ ~6.70 ppm): This proton is influenced by both the para-NMe₂ group (shielding) and the meta-bromo group (deshielding). The net effect is a significant upfield shift compared to unsubstituted pyridine. It will appear as a doublet of doublets due to ortho-coupling to H-6 (³J ≈ 5.5-6.0 Hz) and a smaller, long-range meta-coupling to H-3 (⁴J ≈ 0.5-1.0 Hz).
-
H-3 (δ ~6.55 ppm): This proton is ortho to the strongly electron-donating NMe₂ group and meta to the bromine. The powerful shielding effect of the amino group will cause this proton to appear at the most upfield position in the aromatic region. It will likely appear as a doublet due to the small long-range coupling to H-5.
-
N(CH₃)₂ (δ ~3.10 ppm): The two methyl groups are equivalent and will give rise to a sharp singlet integrating to six protons. Its chemical shift is characteristic of a dimethylamino group attached to an aromatic system.[1]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that chemical shifts will vary depending on the solvent.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. If necessary, gentle warming or sonication can be applied. A clear, homogeneous solution is crucial for high-resolution spectra.
Caption: General workflow for ¹H NMR sample preparation and data acquisition.
Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Insertion: Carefully insert the prepared NMR tube into the spectrometer's sample spinner and place it in the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.
-
Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately -2 to 12 ppm will cover the expected signals.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and pick the peaks to identify their precise chemical shifts.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis, grounded in the fundamental principles of substituent effects, allows for a confident prediction of the chemical shifts and coupling patterns. The strong electron-donating N,N-dimethylamino group at the 2-position and the bromine at the 4-position create a distinct electronic environment, resulting in three well-resolved signals in the aromatic region and a characteristic singlet for the methyl groups. Adherence to the provided experimental protocol will enable researchers to acquire a high-quality spectrum for unambiguous structural verification, a critical step in the fields of chemical synthesis and drug discovery.
References
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Sources
Introduction: The Role of NMR in Characterizing Substituted Pyridines
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-bromo-N,N-dimethylpyridin-2-amine
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a predictive interpretation grounded in fundamental principles and comparative data analysis. We will explore the causal electronic effects of the substituents on the pyridine ring, outline a robust experimental protocol, and present a detailed assignment of the expected carbon signals.
This compound is a substituted pyridine, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The precise structural elucidation of such molecules is non-negotiable for understanding their function, reactivity, and safety. ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule, providing invaluable information on the electronic environment of each carbon atom.[1]
The challenge with novel or specialized compounds is that reference spectra are not always available. In such cases, a predictive approach, built upon a strong foundation of substituent effects and data from analogous structures, is a scientifically rigorous method for spectral interpretation. This guide will construct such a predictive analysis for the title compound.
Foundational Principles: Substituent Effects on the Pyridine Ring
The chemical shift (δ) of each carbon in the pyridine ring is dictated by its local electronic environment. This environment is modulated by the interplay of inductive and resonance effects from the substituents: the 2-N,N-dimethylamino group and the 4-bromo group.
-
The N,N-dimethylamino (-N(CH₃)₂) Group: This is a powerful electron-donating group (EDG). Through resonance, it donates electron density into the pyridine ring, particularly at the ortho (C3) and para (C5) positions. This increased electron density results in greater shielding of these carbon nuclei, causing their signals to shift to a lower frequency (upfield). The carbon directly attached to the amino group (C2, the ipso-carbon) is significantly deshielded and shifted downfield due to the direct electronegativity of the nitrogen atom.
-
The Bromo (-Br) Group: As a halogen, bromine exerts two opposing effects. It is inductively electron-withdrawing due to its electronegativity, which deshields nearby carbons. However, it also has lone pairs that can participate in resonance, acting as a weak electron-donating group. For halogens, the inductive effect typically dominates, but the resonance effect cannot be entirely discounted. The most significant impact is the strong downfield shift of the ipso-carbon (C4) to which it is attached.
These effects are approximately additive, allowing for a reliable prediction of the chemical shifts in polysubstituted rings by starting with the base pyridine values and adjusting for each substituent.[2]
Experimental Workflow for ¹³C NMR Analysis
A high-quality spectrum is contingent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is designed to be a self-validating system for obtaining reliable data.
Workflow Diagram
Caption: Experimental workflow from sample preparation to final spectral analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[3][4]
-
Solvent: Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a small, clean vial.[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined solvent peak (77.16 ppm) for referencing.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, the solution must be free of particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Finalization: Cap the NMR tube securely to prevent solvent evaporation. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone.[3]
-
-
NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. This provides a spectrum where each unique carbon atom appears as a single line.[1]
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.
-
-
DEPT-135 Spectrum: Acquire a DEPT-135 spectrum. This advanced experiment is crucial for differentiating carbon types.[5][6][7]
-
CH₃ and CH carbons will appear as positive peaks.
-
CH₂ carbons will appear as negative peaks.
-
Quaternary carbons (those with no attached protons) will be absent.
-
-
Spectral Analysis and Predictive Assignment
The molecular structure of this compound contains seven unique carbon environments: five in the pyridine ring and two in the N,N-dimethyl groups.
Molecular Structure with Carbon Numbering
Caption: Structure of this compound with carbon numbering.
Predicted Chemical Shifts and Justification
The following table summarizes the predicted ¹³C chemical shifts based on an analysis of substituent effects and data from analogous compounds.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (DEPT-135) | Justification |
| C2 | ~160 | Quaternary (Absent) | ipso-carbon to the strong -N(CH₃)₂ EDG. Highly deshielded. Similar to C2 in 2-aminopyridine (~158.8 ppm).[8] |
| C4 | ~110-115 | Quaternary (Absent) | ipso-carbon to the -Br atom. Subject to a strong deshielding "heavy atom" effect, but also shielding from the EDG at C2. 4-bromopyridine C4 is ~132 ppm, but the EDG at C2 will shift this upfield significantly. |
| C6 | ~148 | CH (Positive) | ortho to the ring nitrogen, causing a downfield shift. Similar to C6 in 2-aminopyridine (~148.5 ppm).[8] |
| C5 | ~105 | CH (Positive) | para to the powerful -N(CH₃)₂ EDG. Receives maximum electron density via resonance, causing a strong upfield (shielded) shift. |
| C3 | ~107 | CH (Positive) | ortho to the -N(CH₃)₂ EDG. Also strongly shielded by resonance, resulting in a significant upfield shift. |
| N(CH₃)₂ | ~38 | CH₃ (Positive) | Typical range for methyl carbons attached to a nitrogen atom. |
Breakdown of the Analysis:
-
Quaternary Carbons (C2, C4): These two carbons are directly attached to heteroatoms and have no protons. They will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum. C2, attached to the amino group, is expected to be the most downfield signal around 160 ppm. C4, attached to bromine, is also deshielded but its position is modulated by the strong donating group at C2; a reasonable estimate places it in the 110-115 ppm range.
-
Methine Carbons (C3, C5, C6): These three carbons are attached to a single proton and will appear as positive peaks in the DEPT-135 spectrum.
-
C6: Being adjacent (ortho) to the ring nitrogen, it will be the most deshielded of the CH carbons, predicted around 148 ppm.
-
C3 & C5: These carbons are strongly shielded by the electron-donating amino group. They will appear far upfield. C5, being para to the donor, is expected to be slightly more shielded than C3 (ortho), placing them around 105 ppm and 107 ppm, respectively.
-
-
Methyl Carbons (-N(CH₃)₂): The two methyl groups are chemically equivalent due to free rotation around the C-N bond. They will appear as a single, strong positive peak in the DEPT-135 spectrum in the typical aliphatic region, around 38 ppm.
Conclusion
This guide has detailed a comprehensive, predictive approach to the ¹³C NMR analysis of this compound. By grounding our interpretation in the fundamental electronic effects of substituents and leveraging comparative data from related structures, we can confidently assign the seven expected carbon signals. The integration of a standard proton-decoupled ¹³C experiment with a DEPT-135 spectrum provides a self-validating methodology to distinguish between quaternary, methine (CH), and methyl (CH₃) carbons, ensuring a robust and accurate structural elucidation. This systematic workflow exemplifies the analytical rigor required in modern chemical and pharmaceutical research.
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
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NMR Sample Preparation. Iowa State University. Retrieved from [Link]
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4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (2016). RSC Advances, 6(81), 77893-77896. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). Retrieved from [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 4-bromo-N,N-dimethylpyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 4-bromo-N,N-dimethylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical basis for the compound's IR spectrum, offers a validated experimental protocol for data acquisition using Fourier-Transform Infrared (FTIR) spectroscopy, and provides a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural characterization of this and similar substituted pyridine compounds.
Introduction
This compound is a substituted pyridine derivative featuring a bromine atom at the 4-position and a dimethylamino group at the 2-position of the pyridine ring.[1][2][3] The structural elucidation and quality control of such molecules are paramount in chemical research and pharmaceutical development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule.[4] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum serves as a unique molecular "fingerprint," enabling compound identification and structural verification.[5]
This guide will walk through the essential aspects of obtaining and interpreting the IR spectrum of this compound, providing both the theoretical foundation and practical, field-proven methodologies.
Theoretical Principles: Predicting the IR Spectrum
The vibrational frequencies observed in an IR spectrum are determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them.[5] The structure of this compound can be dissected into several key functional groups, each with characteristic absorption regions.
-
Aromatic Pyridine Ring: The pyridine ring gives rise to several characteristic vibrations.
-
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[6][7]
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range.[6][8] For substituted pyridines, two bands are commonly observed in the 1600-1500 cm⁻¹ region.[8]
-
-
N,N-dimethylamino Group:
-
C-H Stretching and Bending: The methyl (CH₃) groups of the dimethylamino moiety will exhibit aliphatic C-H stretching vibrations, typically in the 2960-2850 cm⁻¹ range.[9] Bending vibrations for these groups are also expected around 1470-1450 cm⁻¹.[9]
-
C-N Stretching: The stretching vibration of the C-N bond connecting the dimethylamino group to the pyridine ring is a key feature. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ region.[10] The C-N bonds within the dimethylamino group (aliphatic) will absorb in the 1250–1020 cm⁻¹ range.[10][11] As a tertiary amine, this molecule will not show the N-H stretching or bending bands characteristic of primary or secondary amines.[10][11]
-
-
C-Br Bond:
-
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce an absorption band in the low-frequency (fingerprint) region of the spectrum, typically between 690 and 515 cm⁻¹.[6]
-
-
Substitution Pattern:
-
C-H Out-of-Plane Bending ("oop"): The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring.[6]
-
Experimental Protocol: Acquiring the FTIR Spectrum
Obtaining a high-quality, reproducible IR spectrum is critically dependent on proper sample preparation and instrument operation.[12] For a solid compound like this compound, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common.[13] The following protocol outlines the KBr pellet technique, a robust method for solid sample analysis.
Rationale for Method Selection
The KBr pellet method is chosen for its ability to produce high-quality transmission spectra with minimal interference from the matrix material, as KBr is transparent in the mid-IR region (4000–400 cm⁻¹).[13] This technique is ideal for generating a reference-quality spectrum. It is crucial that the sample and KBr are completely dry, as water (moisture) exhibits a strong, broad O-H absorption around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹, which can obscure key spectral features.[4]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of this compound into a fine powder using a clean, dry agate mortar and pestle. The goal is to reduce particle size to minimize light scattering (the Christiansen effect), which can distort spectral bands.[14]
-
Add approximately 100-200 mg of high-purity, dry FTIR-grade KBr powder to the mortar.[12]
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is achieved.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and particle size.[12]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum using a blank KBr pellet or an empty sample compartment. This step is crucial to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[13]
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[4]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
Spectral Interpretation and Data Summary
The resulting IR spectrum should be analyzed by assigning the observed absorption bands to their corresponding molecular vibrations. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region , where bands are characteristic of specific functional groups.[5] The more complex region from 1450 to 600 cm⁻¹ is the fingerprint region , which is unique to the molecule as a whole and is invaluable for confirming identity by comparison to a reference spectrum.[5][15]
The table below summarizes the predicted characteristic IR absorption bands for this compound based on established correlation tables.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (-N(CH₃)₂) | Medium |
| 1600 - 1585 | C=C / C=N Stretch | Aromatic Ring | Medium to Strong |
| 1500 - 1400 | C=C / C=N Stretch | Aromatic Ring | Medium to Strong |
| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (-N(CH₃)₂) | Medium |
| 1335 - 1250 | C-N Stretch | Aromatic Amine (Aryl-N) | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine (Alkyl-N) | Medium |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
| 690 - 515 | C-Br Stretch | Bromo-Aromatic | Medium to Strong |
Data compiled from authoritative sources.[5][6][7][10]
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the correlation between molecular structure and vibrational frequencies, a detailed and predictive analysis of the IR spectrum is possible. The experimental protocol detailed herein provides a reliable method for obtaining a high-quality spectrum, which, when properly interpreted, can unequivocally confirm the presence of key functional groups and the overall identity of the compound. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently apply FTIR spectroscopy in their work.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 17(4), 88-90.
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (1991). SPIE Digital Library. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
- Wilmshurst, J. K., & Bernstein, H. J. (1958). The Far Infrared Spectra of Monosubstituted Pyridines. Optica Publishing Group.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]
- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Malyan, V., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central, 22(24), 15998.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Elliott, J. J., & Mason, S. F. (1959). The frequencies and intensities of the N–H stretching vibrations in primary amines. Part II. Polycyclic aromatic amines. Journal of the Chemical Society (Resumed), 1275-1284.
- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-462.
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]
-
NIST. (n.d.). 3-(dimethylamino)-N,N-dimethyl-propanamide. Retrieved from [Link]
- Lee, Y.-L., et al. (2019). Infrared spectra of neutral dimethylamine clusters: An infrared-vacuum ultraviolet spectroscopic and anharmonic vibrational calculation study. The Journal of Chemical Physics, 150(6), 064304.
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265.
-
ResearchGate. (2025, August 6). Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Bromo-N,N-dimethylpyridin-2-amineridin-2-amine. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
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Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-(dimethylamino)pyridine. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-bromo-N,N-dimethylpyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-N,N-dimethylpyridin-2-amine. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a robust predictive framework based on its molecular structure and the principles of physical organic chemistry. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide focuses on this compound, a substituted pyridine derivative of interest in medicinal chemistry. We will first dissect the molecular structure to predict its solubility behavior in a range of common organic solvents. This theoretical analysis is followed by a detailed, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method. The guide is designed to be a practical resource, enabling scientists to make informed decisions regarding solvent selection and to generate high-quality, reproducible solubility data.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar polarities will be miscible. To apply this to this compound, we must first analyze its structural features.
Molecular Structure Analysis of this compound
The structure of this compound is characterized by several key functional groups that dictate its overall polarity and potential for intermolecular interactions:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces a dipole moment, making the pyridine moiety moderately polar.
-
Bromo Group: The bromine atom at the 4-position is electronegative, contributing to the molecule's polarity.
-
N,N-dimethylamino Group: This tertiary amine group at the 2-position is a key feature. The nitrogen atom has a lone pair of electrons and the methyl groups provide some nonpolar character. The nitrogen atom can act as a hydrogen bond acceptor.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | PubChem[1] |
| Molecular Weight | 201.07 g/mol | PubChem[1] |
| XLogP3 | 2.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
The predicted octanol-water partition coefficient (XLogP3) of 2.0 suggests a moderate degree of lipophilicity. The molecule lacks hydrogen bond donors but possesses two hydrogen bond acceptors (the pyridine nitrogen and the amino nitrogen).
The Role of Solvent Polarity and Intermolecular Forces
The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. These forces include:
-
Van der Waals Forces: Present in all molecules, these are weaker, non-specific interactions.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, or F).
Predicted Solubility in Common Organic Solvents
Based on the structure of this compound, we can predict its general solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule cannot donate hydrogen bonds, its two acceptor sites can interact with the hydroxyl protons of the alcohols. Therefore, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar but lack hydrogen bond donating capabilities. The polarity of this compound suggests it will have favorable dipole-dipole interactions with these solvents, leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the pyridine ring, the amino group, and the bromo substituent, the molecule is unlikely to be highly soluble in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.
Table of Predicted Solubilities:
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Can act as a hydrogen bond donor to the nitrogen atoms of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, can engage in hydrogen bonding. |
| Acetone | Polar Aprotic | High | Favorable dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | High | Favorable dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | High | Good balance of polarity for this solute. |
| Ethyl Acetate | Polar Aprotic | Moderate | Less polar than acetone, may have slightly lower solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethers are generally good solvents for a range of polarities. |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | Aromatic ring may offer some pi-stacking interactions, but overall polarity mismatch. |
| Hexane | Nonpolar (Aliphatic) | Low | Significant polarity mismatch. |
| Water | Polar Protic | Low | The presence of the bromo group and the overall lipophilic character (XLogP3 = 2.0) suggest low aqueous solubility. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility.[3] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
The Shake-Flask Method: A Self-Validating Protocol
The trustworthiness of this protocol lies in its approach to achieving and verifying equilibrium. By ensuring an excess of solid is present throughout the experiment, we can be confident that the resulting solution is saturated.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)
Procedure:
-
Preparation of the Slurry:
-
To a series of vials, add a measured amount of each selected solvent (e.g., 2 mL).
-
Add an excess of this compound to each vial. A visual excess of solid should be present to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration does not change significantly between time points.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand in the constant temperature environment for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to ensure the final concentration is within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility is typically expressed in units of mg/mL or mol/L.
-
Data Summary and Interpretation
The following table provides a template for summarizing experimentally determined solubility data. In the absence of published data, the "Predicted Solubility" from Section 2.3 is included for guidance.
Table of Solubility Data for this compound at 25 °C:
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Acetonitrile | Polar Aprotic | High | Data to be determined |
| Dichloromethane | Polar Aprotic | High | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Moderate | Data to be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Data to be determined |
| Toluene | Nonpolar (Aromatic) | Low to Moderate | Data to be determined |
| Hexane | Nonpolar (Aliphatic) | Low | Data to be determined |
| Water | Polar Protic | Low | Data to be determined |
Interpretation of Results:
The experimental data should be compared with the predicted solubilities. Discrepancies may arise from specific solute-solvent interactions not fully captured by the simple "like dissolves like" principle, such as steric effects or specific electronic interactions. The quantitative data generated will be invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reactions and crystallizations.
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
-
Computational Modeling: Providing experimental data to validate and refine in silico solubility prediction models.
Conclusion
References
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ResearchGate. Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. [Link]
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Chemeurope.com. Pyridine. [Link]
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Introduction: The Critical Role of Purity in Drug Development
An In-depth Technical Guide to the Purity Assessment of 4-bromo-N,N-dimethylpyridin-2-amine
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. This compound (C₇H₉BrN₂) is a key building block in the synthesis of numerous pharmaceutical candidates.[1][2] Its molecular structure, featuring a substituted pyridine ring, makes it a versatile synthon. However, the very reactions that create this molecule can also generate a profile of structurally similar impurities. These impurities, if left unchecked, can carry forward through synthetic steps, potentially impacting the final API's stability, toxicity, and therapeutic effect.
This guide provides a comprehensive, multi-faceted approach to the purity assessment of this compound. We will move beyond simple procedural descriptions to explore the causality behind our analytical choices, establishing a self-validating system of orthogonal techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and scientifically sound strategy for quality control.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | ~201.07 g/mol | [3] |
| Monoisotopic Mass | 199.9949 g/mol | [2] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Inert atmosphere, Sealed in dry, Keep in dark place |
The Orthogonal Approach: A Self-Validating Purity Assessment Workflow
A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where multiple, disparate methods are used to analyze the sample. Each method provides a unique perspective on the sample's composition, and their collective agreement provides high confidence in the final purity value.
Caption: Orthogonal workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reversed-phase HPLC is the primary technique for quantifying the purity of this compound and profiling its non-volatile impurities.[4] The method's high resolution and sensitivity are ideal for separating the main component from closely related substances.[4][5]
Causality Behind the Method:
-
Stationary Phase: A C18 column is selected due to its versatility in retaining moderately polar to non-polar compounds, which is characteristic of our analyte and its likely impurities.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (acetonitrile) is employed. This is crucial because a simple isocratic method may fail to elute more retained impurities or may not adequately resolve impurities that are structurally very similar to the main peak.[4]
-
Detection: UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds, providing good sensitivity for the pyridine ring system.
Detailed Experimental Protocol: HPLC Purity
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[4]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 15 20.0 85 25.0 85 25.1 15 | 30.0 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.
-
-
System Suitability:
-
Calculation:
-
Purity is determined by area percent.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose, covering specificity, linearity, accuracy, precision, and robustness.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Signatures
While HPLC excels with non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile or semi-volatile impurities that may be present from precursor materials or side reactions.[11][12] The mass spectrometer provides definitive identification of separated components.
Causality Behind the Method:
-
Technique Choice: GC is chosen for its ability to separate compounds based on their boiling points and interactions with the stationary phase.[11] This is an orthogonal separation mechanism to HPLC.
-
Column: A low-polarity HP-5ms column (or equivalent) is a robust general-purpose column suitable for screening a wide range of potential organic impurities.[13]
-
Ionization: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns, which act as a "fingerprint" for compound identification via library matching (e.g., NIST library).[14]
Detailed Experimental Protocol: GC-MS Impurity Screening
-
Instrumentation:
-
GC system equipped with a mass selective detector (MSD).[13]
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C (Split mode, 50:1).
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-450 amu.
-
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Sample Solution: Dissolve ~10 mg of the sample in 1 mL of solvent.
-
NMR Spectroscopy: The Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying any structural isomers or related impurities. ¹H and ¹³C NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework.[15][16]
Causality Behind the Method:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals should correspond to the number of protons in the proposed structure.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The absence of unexpected signals is a strong indicator of high purity.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including substituted pyridines.[17]
Detailed Experimental Protocol: NMR Spectroscopy
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.[17]
-
-
Sample Preparation:
-
Dissolve approximately 15-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).[17]
-
-
Data Acquisition:
-
Data Interpretation:
-
The acquired spectra must be consistent with the structure of this compound. The absence of significant unassigned signals is critical.
-
Caption: Logical flow for HPLC method development and validation.
Elemental Analysis: A Fundamental Verification
Elemental analysis provides a fundamental check on the purity of a compound by measuring the mass fractions of carbon, hydrogen, and nitrogen.[18] The results are compared against the theoretical values calculated from the molecular formula.
Causality Behind the Method:
-
Principle: This technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂).[19][20] It is a bulk analysis technique that is insensitive to the structure of impurities but highly sensitive to any deviation in the overall elemental composition.
-
Acceptance Criteria: For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.[15][16] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.
Theoretical vs. Acceptance Criteria
| Element | Theoretical % (for C₇H₉BrN₂) | Acceptance Range (±0.4%) |
| Carbon (C) | 41.81% | 41.41% - 42.21% |
| Hydrogen (H) | 4.51% | 4.11% - 4.91% |
| Nitrogen (N) | 13.93% | 13.53% - 14.33% |
Conclusion
The purity assessment of this compound is a rigorous, multi-step process that demands more than a single measurement. By employing an orthogonal strategy that combines the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the structural confirmation of NMR, and the fundamental verification of elemental analysis, we create a self-validating system. This comprehensive approach ensures that the material meets the high standards required for pharmaceutical development, providing confidence in the quality and consistency of this critical intermediate.
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<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . US Pharmacopeia. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. [Link]
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Elemental analysis - Wikipedia . Wikipedia. [Link]
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A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]
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An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]
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An International Study Evaluating Elemental Analysis - PMC . PubMed Central. [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]
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This compound (C7H9BrN2) - PubChemLite . PubChemLite. [Link]
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4-Bromo-N,N-dimethylpyridin-2-amineridin-2-amine - ChemBK . ChemBK. [Link]
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Benzenamine, 4-bromo-N,N-dimethyl- - NIST WebBook . NIST. [Link]
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An In-depth Technical Guide to 4-bromo-N,N-dimethylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for the design of potent and selective drug candidates. Within this class of heterocycles, functionalized aminopyridines, such as 4-bromo-N,N-dimethylpyridin-2-amine, represent a particularly valuable subclass of building blocks for drug discovery and development.
Physicochemical Properties
This compound (CAS Number: 946000-27-7) is a substituted pyridine derivative with the molecular formula C₇H₉BrN₂.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 946000-27-7 | [2][3] |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.07 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Boiling Point | 278.4 ± 20.0 °C (Predicted) | [4] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [4] |
| SMILES | CN(C)c1ccc(Br)cn1 | [2] |
| InChI Key | HKZMXPYRQCDFCR-UHFFFAOYSA-N |
Synthesis of this compound: A Plausible and Efficient Route
While the primary literature detailing the first synthesis of this compound is not readily accessible, a highly plausible and efficient synthetic pathway can be inferred from the well-established chemistry of its precursors. The most logical approach involves the N,N-dimethylation of the readily available starting material, 2-amino-4-bromopyridine.
The synthesis of 2-amino-4-bromopyridine itself is well-documented and can be achieved through several routes, including the Hofmann degradation of 4-bromo-2-pyridinecarboxamide or the reduction of an aminated 2,4-dibromopyridine-N-oxide.[2][5][6]
Proposed Synthetic Pathway
The proposed synthesis of this compound from 2-amino-4-bromopyridine is a two-step process involving the exhaustive methylation of the primary amino group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a potential laboratory-scale synthesis of this compound based on established N,N-dimethylation procedures for aromatic amines.
Objective: To synthesize this compound via the exhaustive methylation of 2-amino-4-bromopyridine.
Materials:
-
2-amino-4-bromopyridine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil) or potassium carbonate (3.0 equivalents) in anhydrous DMF.
-
Addition of Starting Material: To the stirred suspension, add a solution of 2-amino-4-bromopyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Addition of Methylating Agent: Cool the mixture to 0 °C and add methyl iodide (2.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery and Development
The strategic placement of the bromo, amino, and dimethylamino groups on the pyridine ring makes this compound a highly versatile intermediate in the synthesis of complex, biologically active molecules.
A Key Scaffold for Kinase Inhibitors
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, which are a critical class of targeted therapies for cancer and inflammatory diseases.[1][7] The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of binding affinity.
The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[8][9] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Caption: Utility in kinase inhibitor synthesis.
While specific examples of approved drugs derived directly from this compound are not prominent in the literature, numerous patents and research articles describe the use of closely related brominated aminopyridine derivatives in the synthesis of inhibitors for a variety of kinases, including:
-
p38 MAP Kinase: Implicated in inflammatory responses.[1]
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication and a target in oncology.[10]
-
Receptor-Interacting Protein Kinase 2 (RIPK2): Involved in inflammatory signaling pathways.[11]
The N,N-dimethylamino group at the 2-position can influence the compound's basicity, solubility, and metabolic stability, potentially offering advantages over the unsubstituted amino analogue in certain drug design contexts.
Spectroscopic Data (Predicted and Representative)
Definitive, publicly available spectroscopic data for this compound is limited. However, based on the analysis of similar structures, the following characteristic spectral features can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet corresponding to the six protons of the two methyl groups of the dimethylamino substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one signal for the two equivalent methyl carbons. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and isotopic abundance.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be expected around m/z 200 and 202.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While its historical discovery and early development are not extensively documented, its logical synthesis from readily available precursors and the strategic placement of its functional groups underscore its potential in the development of novel therapeutics. The well-established importance of the brominated aminopyridine scaffold, particularly in the design of kinase inhibitors, provides a strong rationale for the continued exploration of this compound and its derivatives in drug discovery programs. As the demand for novel and selective small molecule inhibitors for a range of diseases continues to grow, it is anticipated that this compound will find increasing application in the synthesis of next-generation drug candidates.
References
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- Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (n.d.).
- How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? (n.d.).
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Wiley-VCH. (2007).
- New Journal of Chemistry. (n.d.).
-
ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
-
Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[5][12][13]triazolo[1,5-a]pyridine. Retrieved from
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- The Royal Society of Chemistry. (n.d.).
-
EON Biotech. (n.d.). This compound – (946000-27-7). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Bromo-N,N-dimethylpyridin-2-amineridin-2-amine. Retrieved from [Link]
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-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
-
Chem-Impex. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]
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-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]
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Analogs and derivatives of 4-bromo-N,N-dimethylpyridin-2-amine
An In-Depth Technical Guide to the Analogs and Derivatives of 4-bromo-N,N-dimethylpyridin-2-amine
Authored by a Senior Application Scientist
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern chemistry, serving as a privileged structure in both medicinal chemistry and materials science. Its unique electronic properties and capacity for hydrogen bonding make it a versatile building block for designing functionally complex molecules. This technical guide focuses on a specific, highly functionalized derivative: this compound. We will delve into its synthesis, physicochemical properties, and, most importantly, the strategic development of its analogs and derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) and synthetic strategies that unlock the potential of this valuable chemical entity, supported by detailed experimental protocols and field-proven insights.
The 2-Aminopyridine Core: A Privileged Scaffold
Pyridine and its derivatives are among the most prevalent heterocyclic structures in FDA-approved drugs and advanced materials.[1] The introduction of an amino group at the 2-position creates a critical pharmacophore capable of forming robust hydrogen-bond interactions, most notably with the hinge region of kinase enzymes, a major target class in oncology and immunology.[2] The further functionalization of this core, as seen in this compound, provides a versatile platform for synthetic elaboration and property modulation.
The core subject of this guide, this compound, features several key functional handles:
-
The 2-(N,N-dimethylamino) Group: This group significantly increases the electron density of the pyridine ring and serves as a powerful hydrogen bond acceptor. Unlike a primary or secondary amine, the tertiary dimethylamino group is not a hydrogen bond donor, which can be a crucial design element for tuning binding interactions and improving pharmacokinetic properties like cell permeability.
-
The 4-Bromo Substituent: The bromine atom serves as a key synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to explore chemical space and optimize biological activity or material properties.[2]
Physicochemical and Safety Profile
Understanding the fundamental properties of the core molecule is essential for its effective use in synthesis and downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 946000-27-7 | [3] |
| Molecular Formula | C₇H₉BrN₂ | [3][4] |
| Molecular Weight | 201.07 g/mol | [3][4] |
| Appearance | Solid (typical) | [5] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [5] |
| SMILES | CN(C)C1=NC=CC(Br)=C1 | [6] |
| InChIKey | HKZMXPYRQCDFCR-UHFFFAOYSA-N | [3][5][6] |
Safety Considerations: While specific GHS hazard data for this exact isomer is limited, related aminopyridines are known irritants.[7] Standard laboratory safety protocols should be strictly followed.[3] This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat to avoid skin and eye contact.[3] All manipulations should be performed in a well-ventilated fume hood.[3]
Synthetic Strategies and Derivatization
The true power of this compound lies in its potential for synthetic diversification. The bromine atom at the C4 position is the primary vector for introducing molecular complexity.
Synthesis of the Core Scaffold
While specific literature on the synthesis of this compound is sparse, a logical retrosynthetic analysis suggests several viable routes. A common approach for related compounds involves the synthesis of a 2-amino-4-bromopyridine intermediate, followed by methylation. For instance, 2-amino-4-bromopyridine can be synthesized from 2,4-dibromopyridine-N-oxide via an ammoniation reaction followed by reduction.[8] Subsequent exhaustive methylation of the 2-amino group, for example using methyl iodide or dimethyl sulfate under basic conditions, would yield the target molecule.
Key Derivatization Reactions
The C4-bromo position is ripe for modification via transition-metal-catalyzed cross-coupling reactions. This allows for the controlled installation of a vast array of substituents to probe structure-activity relationships.
Caption: Key Cross-Coupling Reactions for Derivatization.
-
Suzuki Coupling: This is arguably the most common method for forming carbon-carbon bonds. Reacting the 4-bromo starting material with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base allows for the introduction of diverse aromatic systems. This is critical for exploring deeper pockets of an enzyme's active site.[2]
-
Sonogashira Coupling: This reaction introduces alkynyl groups, which can act as linkers or as rigid structural elements that can project a pharmacophore into a specific vector in 3D space.
-
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond, allowing for the installation of various primary or secondary amines at the 4-position, further expanding the chemical diversity and tuning properties like solubility and basicity.
Applications in Medicinal Chemistry: Kinase Inhibition
Caption: Key Binding Interactions with a Kinase Hinge.
Structure-Activity Relationship (SAR) Insights:
-
The 2-Amino Moiety: The pyridine N1 nitrogen and the exocyclic amino group are critical anchors.[2] In our core molecule, the 2-(N,N-dimethylamino) group can only act as a hydrogen bond acceptor, unlike a primary amine which can be both a donor and acceptor. This specific interaction pattern can be exploited to achieve selectivity for certain kinase subfamilies.
-
The 4-Position (Bromo Vector): This position is a key vector for achieving potency and selectivity.[2] Substitutions introduced here via cross-coupling can extend into hydrophobic pockets adjacent to the ATP binding site. The nature of the substituent (e.g., size, electronics, polarity) dramatically influences the inhibitory activity.
Table 2: Illustrative SAR for 4-Substituted-N,N-dimethylpyridin-2-amine Analogs against a Hypothetical Kinase
| Compound ID | R Group (at C4) | Target Kinase IC₅₀ (nM) | Rationale / Comments |
| 1 | -Br (Starting Material) | >10,000 | The core scaffold itself has minimal activity. |
| 2a | -Phenyl | 500 | Simple aryl group establishes baseline potency. |
| 2b | -4-Fluorophenyl | 250 | Electron-withdrawing groups can enhance interactions. |
| 2c | -4-Methoxyphenyl | 800 | Bulky, electron-donating groups may be less favorable.[1] |
| 2d | -3-Hydroxyphenyl | 80 | Introduction of an H-bond donor can pick up a key interaction. |
| 2e | -Thiophene | 150 | Heteroaromatics can improve properties and interactions. |
Note: This table is illustrative and based on general principles of kinase inhibitor design. Actual IC₅₀ values would need to be determined experimentally.
Applications in Materials Science
The electronic properties of substituted pyridines also make them attractive for materials science applications. The isomer, 2-bromo-N,N-dimethylpyridin-4-amine, has been identified as a promising building block for advanced materials.[9][10] The principles can be extended to our 4-bromo isomer.
-
Organocatalysis: The pyridine nitrogen is a Lewis base. The electron-donating N,N-dimethylamino group enhances this basicity, making derivatives potential organocatalysts or ligands for metal-catalyzed reactions.[9][11] This is analogous to the well-known catalyst 4-Dimethylaminopyridine (DMAP).[11][12]
-
Optoelectronic Materials: Incorporation into larger π-conjugated systems can tune the electronic band gap and charge transport properties of organic materials used in applications like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.[9][10] The ability to synthetically modify the C4 position allows for precise control over these electronic properties.
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of scientific progress. The following are detailed, self-validating methodologies for key synthetic and biological procedures.
Protocol: Suzuki Cross-Coupling
Objective: To synthesize a 4-aryl-N,N-dimethylpyridin-2-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 4-12 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol: MTT Cell Viability Assay
Objective: To assess the antiproliferative activity of synthesized analogs against a cancer cell line (e.g., HeLa, A549).
Caption: Workflow for an MTT Cell Viability Assay.
Materials:
-
96-well clear-bottom cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 48-72 hours.
-
Validation Checkpoint: Visually inspect the cells under a microscope before adding MTT to check for overt signs of toxicity or contamination.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its strategic combination of a potential hinge-binding element and a synthetically tractable C-Br bond makes it an exceptionally valuable starting point for the development of targeted therapeutics, particularly kinase inhibitors. The principles outlined in this guide—leveraging cross-coupling chemistry to systematically explore SAR—provide a clear roadmap for designing potent and selective modulators of biological function.[2] Furthermore, the inherent electronic properties of this scaffold suggest untapped potential in materials science, inviting exploration into novel catalysts and optoelectronic devices.[9] Future research should focus on synthesizing and screening libraries of derivatives to fully map the SAR landscape and uncover novel biological activities and material applications.
References
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ChemBK. (n.d.). 4-Bromo-N,N-dimethylpyridin-2-amineridin-2-amine. Retrieved from [Link][4]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 23). Exploring the Potential of 2-Bromo-N,N-dimethylpyridin-4-amine in Advanced Materials. Retrieved from [Link][9]
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Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Retrieved from [8]
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ChemBK. (2024, April 9). 2-Bromo-N,N-dimethylpyridin-4-amine - Introduction. Retrieved from [Link][10]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link][14]
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Retrieved from [Link][12]
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An In-Depth Technical Guide to the Safe Handling of 4-bromo-N,N-dimethylpyridin-2-amine
Executive Summary
4-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable intermediate for introducing the dimethylaminopyridine moiety in complex molecular architectures, often through cross-coupling reactions. However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols. This guide provides a comprehensive overview of the material's hazards, risk mitigation strategies, and detailed handling procedures tailored for researchers, chemists, and drug development professionals. The causality behind each safety recommendation is explained to foster a deep-rooted culture of safety and ensure self-validating laboratory practices.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to redness, pain, and potential chemical burns.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3]
-
Reactivity Hazards: While stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[4] Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.
The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution as a substance with unknown long-term effects.[5]
Quantitative Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Risk Assessment and Mitigation
Before any procedure involving this compound, a thorough risk assessment is mandatory. This involves evaluating the quantities being used, the nature of the operation (e.g., weighing, reaction setup, purification), and the potential for exposure.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is through robust engineering controls.
-
Fume Hood: All manipulations of the solid compound and its solutions must be conducted inside a certified chemical fume hood.[6] This is critical to prevent inhalation of airborne dust or vapors. The causality is simple: the fume hood contains and exhausts hazardous materials away from the user's breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for engineering controls but is a critical final barrier.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing.[8] Standard safety glasses are insufficient.
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[9] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]
-
Protective Clothing: A flame-resistant lab coat is required. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[7]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[7]
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Weighing and Dispensing
-
Preparation: Don personal protective equipment (PPE) as outlined in Section 2.2.
-
Location: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is fine, consider moistening it slightly with the reaction solvent to prevent aerosolization.
-
Cleanup: After weighing, decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol) and clean the balance area thoroughly.
Storage Requirements
-
Store the compound in a tightly sealed, properly labeled container.[6][7]
-
Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[7]
-
The storage area should be accessible only to authorized personnel.[6]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to managing emergencies effectively.
Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted:
Caption: Workflow for handling a chemical spill of this compound.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Classification: this compound and materials contaminated with it are considered hazardous waste.[10]
-
Collection: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams, especially incompatible materials.[11]
-
Procedure: For small amounts of residual brominated compounds, quenching with a reducing agent like sodium thiosulfate solution can be a viable neutralization strategy before collection, but this should only be done by trained personnel following a validated procedure.[10][12]
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[6]
Application Case Study: A Buchwald-Hartwig Amination Protocol
To contextualize the handling procedures, this section details a representative synthetic protocol. The rationale behind key safety-critical steps is explained.
Reaction: Coupling of this compound with an aniline derivative.
Step-by-Step Protocol:
-
Inert Atmosphere Setup (Causality): The palladium catalyst used in Buchwald-Hartwig reactions is oxygen-sensitive. All glassware must be oven- or flame-dried and the reaction run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
Reagent Addition (Handling): In a fume hood, charge a dry Schlenk flask with this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., Cs₂CO₃, 1.4 eq).[13] The solids should be handled carefully as described in Section 3.1.
-
Solvent and Amine Addition (Handling): Evacuate and backfill the flask with inert gas three times.[13] Add anhydrous solvent (e.g., toluene) via syringe, followed by the aniline derivative (1.2 eq).[13]
-
Reaction (Control): Heat the mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring.[13] Use a heating mantle with a temperature controller and place the entire apparatus in a secondary container.
-
Workup and Quenching (Safety): After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Crucially, the quenching process must be done carefully. Slowly add water to the reaction mixture to quench any reactive species and dissolve the inorganic base.
-
Extraction and Purification (Handling): Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts.[13] Perform aqueous extractions in a separatory funnel, remembering to vent frequently. The final product is then purified by column chromatography.[13]
This protocol highlights how the fundamental safety principles—use of engineering controls, PPE, and careful technique—are integrated into every step of a real-world chemical synthesis.
Conclusion
This compound is a potent chemical intermediate whose safe use is predicated on a thorough understanding of its hazards and a disciplined approach to laboratory practice. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and validated protocols, researchers can leverage the synthetic utility of this compound while maintaining the highest standards of safety for themselves, their colleagues, and the environment.
References
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4-BroMo-2-(diMethylaMino)pyridine Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet: 4-bromo-N,N-dimethylaniline. (n.d.). Chemos GmbH&Co.KG. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. (2024, January 23). Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved January 11, 2026, from [Link]
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SAFETY DATA SHEET - 4-(Dimethylamino)pyridine. (2010, January 4). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
LCSS: BROMINE. (n.d.). National Academy of Sciences. Retrieved January 11, 2026, from [Link]
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Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]
-
Bromine water - disposal. (n.d.). Chemtalk. Retrieved January 11, 2026, from [Link]
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Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[6][7][9]triazolo[1,5-a]pyridine. (n.d.). Google Patents. Retrieved January 11, 2026, from
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI. Retrieved January 11, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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-
4-Dimethylaminopyridine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
4-bromo-N,N-dimethylaniline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
5-bromo-N,N-dimethylpyridin-2-amine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
2-bromo-N,N-dimethylpyridin-4-amine - Introduction. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]
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2-Bromo-4-(dimethylamino)pyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 4-bromo-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Importance of the 2-Amino-4-alkynylpyridine Scaffold
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions have cemented its utility in both academic and industrial research.[1][4]
For drug development professionals, the 2-amino-4-alkynylpyridine moiety represents a valuable scaffold. The nitrogen atoms of the pyridine ring can engage in hydrogen bonding and other crucial interactions within biological targets, while the alkynyl substituent provides a rigid linker to explore further chemical space or to act as a reactive handle for subsequent transformations. The N,N-dimethylamino group at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.
This document provides a detailed guide to the Sonogashira coupling of 4-bromo-N,N-dimethylpyridin-2-amine, offering both foundational knowledge and actionable protocols for researchers. We will delve into the mechanistic underpinnings of the reaction, explore a range of reaction conditions, and provide a step-by-step experimental procedure.
Mechanistic Overview: The Dual Catalytic Cycle
The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
A zerovalent palladium species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide (in this case, this compound) to form a Pd(II)-aryl complex.[1] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[6] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is reductive elimination from the palladium complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[5]
Optimizing Reaction Conditions: A Summary Table
The success of a Sonogashira coupling is highly dependent on the careful selection of the catalyst system, base, solvent, and temperature. For a substrate like this compound, the electron-donating nature of the dimethylamino group can influence the reactivity of the C-Br bond. Below is a table summarizing typical starting conditions for the Sonogashira coupling of aminobromopyridine derivatives, which can serve as a foundation for optimizing the reaction with the target molecule.
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) | Condition 3 (Mild) | Rationale & Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(OAc)₂ (2 mol%) | [Pd(PPh₃)₄] (2-5 mol%) | PdCl₂(PPh₃)₂ is an air-stable and reliable precatalyst. Copper-free conditions often employ different palladium sources.[4] [Pd(PPh₃)₄] is a Pd(0) source, avoiding the need for in situ reduction. |
| Ligand | PPh₃ (2-6 mol%) | XPhos or SPhos (4 mol%) | PPh₃ (from catalyst) | Triphenylphosphine is a standard, cost-effective ligand. Buchwald-type ligands like XPhos can be highly effective in copper-free systems, especially for challenging substrates.[7] |
| Copper Source | CuI (2-5 mol%) | None | CuI (2-5 mol%) | Copper(I) iodide is the most common co-catalyst and significantly accelerates the reaction.[8] Copper-free methods are advantageous to avoid potential homocoupling (Glaser coupling) of the alkyne.[4][9] |
| Base | Et₃N or DIPA (2-3 equiv.) | Cs₂CO₃ or K₂CO₃ (2 equiv.) | Et₃N (2-3 equiv.) | Amine bases like triethylamine or diisopropanolamine also act as solvents and are effective in traditional Sonogashira reactions.[8] Inorganic bases are often used in copper-free protocols.[7] |
| Solvent | THF, DMF, or Toluene | 1,4-Dioxane or Acetonitrile | THF or Toluene | The choice of solvent can influence catalyst solubility and reaction rate. Anhydrous conditions are generally recommended. |
| Temperature | 40-80 °C | 80-110 °C | Room Temperature to 50 °C | Higher temperatures are often required for less reactive bromides. Milder conditions can be employed with more active catalysts or substrates. |
| Yield | Generally Good to Excellent | Good to Excellent | Variable | Yields are highly dependent on the specific alkyne used and the optimization of all reaction parameters. |
Detailed Experimental Protocol: A General Guideline
This protocol provides a step-by-step methodology for the Sonogashira coupling of this compound with a terminal alkyne, based on standard copper-co-catalyzed conditions. Note: This is a general procedure and may require optimization for specific alkynes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 - 1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (e.g., 2 mol%)
-
Copper(I) iodide (CuI) (e.g., 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous, 2-3 equiv.)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%) under a positive flow of inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, to achieve a concentration of 0.1-0.5 M). Sequentially add the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the terminal alkyne and should be determined empirically.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. The organic layer should then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-N,N-dimethylpyridin-2-amine.
Troubleshooting and Key Considerations
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
-
Insufficient Temperature: Some aryl bromides, particularly electron-rich ones, may require higher temperatures to undergo oxidative addition.
-
Base Incompatibility: The choice of base can be critical. If an amine base is not effective, consider switching to an inorganic base, especially in a copper-free system.
-
-
Side Reactions:
-
Glaser Coupling: The formation of a di-alkyne byproduct is a common side reaction, resulting from the homocoupling of the terminal alkyne. This is often promoted by the presence of oxygen and can be minimized by maintaining a strictly inert atmosphere and using a slight excess of the alkyne. Copper-free conditions can also mitigate this issue.[4]
-
Dehalogenation: Reduction of the starting aryl bromide can sometimes occur.
-
-
Purification Challenges:
-
The polarity of the 2-(N,N-dimethylamino)pyridine products can sometimes lead to tailing on silica gel chromatography. Using a small amount of triethylamine in the eluent can help to improve peak shape.
-
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for accessing the valuable 2-amino-4-alkynylpyridine scaffold. A thorough understanding of the reaction mechanism and the role of each component allows for the rational optimization of reaction conditions. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.
- ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters.
- YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction with 4-bromo-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Importance of Vinylpyridines
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has profound implications in drug discovery and materials science, where the construction of complex molecular architectures is paramount. Substituted vinylpyridines, in particular, are key structural motifs in a wide array of pharmaceuticals and functional materials due to the versatile chemical handles they present for further derivatization.
This guide provides a detailed technical overview and a robust experimental protocol for the Heck reaction of 4-bromo-N,N-dimethylpyridin-2-amine. The presence of the electron-donating N,N-dimethylamino group at the 2-position and the bromine atom at the 4-position presents a unique substrate with specific electronic and steric considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of novel 2-amino-4-vinylpyridine derivatives.
Mechanistic Considerations and Rationale for Experimental Design
The catalytic cycle of the Heck reaction is a well-established Pd(0)/Pd(II) process.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The electron-donating N,N-dimethylamino group can increase electron density on the pyridine ring, potentially facilitating this oxidative addition step.
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-pyridyl bond. This step is often rate-determining and dictates the regioselectivity of the product. For terminal alkenes, the insertion typically occurs to place the pyridine moiety on the terminal carbon of the double bond to minimize steric hindrance.
-
β-Hydride Elimination and Catalyst Regeneration: A β-hydrogen from the newly formed alkyl-palladium intermediate is eliminated, forming a palladium-hydride species and releasing the desired vinylpyridine product. The active Pd(0) catalyst is then regenerated by the action of a base, which removes the hydrobromic acid generated during the reaction.[2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Experimental Parameters and Their Rationale
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters:
| Parameter | Recommended Choice | Rationale |
| Palladium Source | Pd(OAc)₂ (Palladium(II) acetate) | A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2] |
| Ligand | P(o-tolyl)₃ (Tri(o-tolyl)phosphine) or similar bulky, electron-rich phosphines | Bulky phosphine ligands promote the dissociation of a ligand from the Pd(II) intermediate, facilitating olefin coordination. Electron-rich phosphines can also increase the rate of oxidative addition. |
| Base | K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) | Inorganic bases are often effective in Heck reactions and are crucial for regenerating the Pd(0) catalyst.[3] Cesium carbonate can be beneficial for less reactive substrates. |
| Solvent | DMF (N,N-Dimethylformamide) or Dioxane | High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[3] |
| Temperature | 100-140 °C | Heck reactions often require elevated temperatures to proceed at a reasonable rate. The optimal temperature should be determined empirically.[3] |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrenes) | These alkenes are generally more reactive in the Heck reaction. However, with appropriate ligand choice, less activated alkenes can also be used. |
Detailed Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Heck coupling of this compound with an alkene such as n-butyl acrylate. Note: This is a representative protocol and may require optimization for specific alkene substrates.
Materials
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 - 0.10 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Experimental Workflow
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-bromo-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Importance of 4-bromo-N,N-dimethylpyridin-2-amine in Synthesis
This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of the bromine atom at the 4-position allows for versatile functionalization through palladium-catalyzed cross-coupling reactions. The presence of the N,N-dimethylamino group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its electron-donating character and potentially modulating its reactivity in cross-coupling processes. This guide provides detailed protocols and expert insights for the successful application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
Core Principles: Catalyst and Ligand Selection for Pyridine Scaffolds
The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium source and, critically, the ancillary ligand. For an electron-rich substrate like this compound, the choice of ligand is paramount to ensure efficient and selective coupling.
Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed precatalysts that are reduced in situ to the active Pd(0) species.[1] The use of preformed catalysts, particularly those incorporating bulky, electron-rich phosphine ligands, can offer enhanced stability and reactivity.
Ligand Selection: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][3][4] For electron-rich pyridine substrates, ligands with strong electron-donating properties and significant steric bulk are often preferred. These characteristics promote the oxidative addition of the aryl bromide and facilitate the final reductive elimination step to release the product.
-
For Suzuki-Miyaura Coupling: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often excellent choices. Their steric bulk and electron-rich nature are well-suited for coupling heteroaryl halides.
-
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky and electron-rich phosphine ligands are crucial. Ligands like Josiphos, Xantphos, and BINAP have demonstrated broad utility in C-N bond formation.[5][6]
-
For Sonogashira Coupling: While traditional Sonogashira reactions often employ triphenylphosphine (PPh₃) in conjunction with a copper(I) co-catalyst, more recent methods have explored copper-free conditions with more sophisticated ligand systems to avoid the formation of alkyne homocoupling byproducts.[7][8][9][10]
The N,N-dimethylamino group at the 2-position of the substrate can potentially chelate with the palladium center, which could inhibit the catalytic cycle.[11] The use of bulky ligands can help to mitigate this potential issue by sterically disfavoring such chelation.
Experimental Protocols
The following protocols are designed as a robust starting point for the cross-coupling of this compound. Optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines the synthesis of 4-aryl-N,N-dimethylpyridin-2-amines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Increase the catalyst loading or try a different ligand (e.g., XPhos). Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: Use a lower reaction temperature or a less reactive base.
-
Incomplete Reaction: Increase the reaction time or temperature. Ensure the arylboronic acid is of high purity.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol describes the synthesis of N⁴-substituted-N²,N²-dimethylpyridine-2,4-diamines.
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.
-
Add degassed toluene and stir for 10 minutes.
-
Add this compound (1.0 eq) followed by the secondary amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.[13]
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Decomposition of Starting Material: Use a weaker base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
No Reaction: Ensure anhydrous and anaerobic conditions. The palladium catalyst may be inactive. Try a different ligand such as Josiphos.
-
Side Reactions: The presence of the 2-amino group can sometimes lead to side reactions. Careful control of stoichiometry and temperature is crucial.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the formation of 4-alkynyl-N,N-dimethylpyridin-2-amines.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), degassed
-
Anhydrous N,N-dimethylformamide (DMF), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF and degassed triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Glaser Homocoupling of the Alkyne: Run the reaction under strictly anaerobic conditions and consider using a copper-free protocol if this is a persistent issue.
-
Low Conversion: Increase the reaction temperature or try a different palladium source and ligand combination (e.g., Pd(OAc)₂ with SPhos).
-
Difficulty in Purification: The triethylammonium bromide salt formed as a byproduct can sometimes complicate purification. Thorough aqueous workup is important.
Comparative Data Summary
| Coupling Reaction | Typical Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | Requires careful degassing of solvents. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | Strictly anhydrous and anaerobic conditions are critical.[15] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | Risk of alkyne homocoupling.[14] |
Mechanistic Insights and Rationale
Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][4][16]
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the C-Br bond of this compound to the Pd(0) complex is the initial and often rate-limiting step.[16][17] The electron-rich nature of the pyridine ring, enhanced by the 2-(N,N-dimethylamino) group, facilitates this step.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. fiveable.me [fiveable.me]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. oxidative addition and palladium coupling [employees.csbsju.edu]
- 17. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 4-bromo-N,N-dimethylpyridin-2-amine
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to electron-rich and potentially coordinating heteroaromatic substrates, such as 4-bromo-N,N-dimethylpyridin-2-amine, presents significant challenges. The presence of two Lewis basic nitrogen centers—the pyridine ring nitrogen and the exocyclic dimethylamino group—can lead to catalyst inhibition and low reaction yields. This guide provides a detailed analysis of the underlying challenges and presents a strategic framework for ligand selection to overcome them. We delve into the mechanistic role of phosphine ligands, offer a comparative analysis of commonly employed systems, and provide robust, step-by-step protocols for successful implementation in a research and development setting.
The Inherent Challenge: Catalyst Inhibition by 2-Aminopyridines
The primary obstacle in the Suzuki-Miyaura coupling of substrates like this compound is the potential for catalyst poisoning. Both the pyridine ring nitrogen and the 2-amino substituent are Lewis basic and can coordinate strongly to the palladium center.[1][2] This coordination can sequester the active catalyst, forming stable, off-cycle complexes that are catalytically inactive or have diminished reactivity.[3][4]
The desired catalytic pathway involves a delicate equilibrium between the palladium center and its ancillary ligands. When the substrate or product can act as a strong ligand, it disrupts this balance, often leading to reaction failure.[2] Consequently, the choice of an appropriate ancillary ligand is not merely an optimization step but a critical determinant of reaction success. The ligand must be carefully selected to outcompete the substrate's coordinating sites and stabilize the palladium catalyst throughout the catalytic cycle, particularly during the crucial oxidative addition and reductive elimination steps.[5][6]
Rationale for Ligand Selection: The Power of Steric Bulk and Electron Density
To overcome the challenges posed by coordinating substrates, the modern chemist's toolkit includes a class of highly effective ancillary ligands: bulky, electron-rich monophosphines.[7] These ligands, particularly the dialkylbiaryl phosphines developed by research groups like Buchwald's, are designed to enhance catalyst performance through a combination of steric and electronic effects.[8][9]
-
Electron-Rich Character: The electron-donating nature of these ligands increases the electron density on the Pd(0) center. This enhanced nucleophilicity facilitates the oxidative addition of the C-Br bond to the palladium, which is often the rate-determining step in the catalytic cycle.[1][5][6] For heteroaryl bromides, which can be less reactive than their aryl counterparts, this is a particularly important feature.
-
Steric Hindrance: The significant steric bulk of these ligands serves multiple purposes. It promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6] This acceleration helps ensure a high catalyst turnover number. Furthermore, the steric encumbrance around the palladium center can physically block the coordination of the substrate's nitrogen atoms, thereby preventing catalyst deactivation.[7]
Among the most successful ligands for these challenging couplings are SPhos and XPhos . These ligands have demonstrated exceptional activity and scope, becoming the go-to choices for many difficult heteroaryl cross-coupling reactions.[8][10]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.[6] The ancillary ligand (L) plays a pivotal role in modulating the stability and reactivity of the palladium intermediates at each stage.
Figure 1. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data on Ligand Performance
Selecting the optimal ligand often requires screening a small set of candidates. The following table provides a summary of representative conditions and expected outcomes for the Suzuki-Miyaura coupling of challenging 2-aminopyridine substrates, based on literature precedents.[7][11][12] This data should serve as a starting point for reaction optimization.
| Entry | Ligand | Palladium Source | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | SPhos | Pd(OAc)₂ or G3-Precatalyst | K₃PO₄ | Toluene/H₂O (10:1) | 100 | >90 |
| 2 | XPhos | Pd₂(dba)₃ or G2-Precatalyst | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |
| 3 | RuPhos | Pd(OAc)₂ or G3-Precatalyst | K₂CO₃ | t-AmylOH/H₂O (10:1) | 100 | 80-90 |
| 4 | dppf | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O (4:1) | 85 | 60-75 |
| 5 | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | <40 |
Yields are representative for challenging aminopyridine substrates and may vary. Optimization is recommended.
As the data suggests, the bulky monophosphine ligands (Entries 1-3) significantly outperform older generation ligands like dppf and PPh₃ for this class of substrate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Ligand Screening Procedure
This protocol is designed to efficiently screen multiple ligand/catalyst systems in parallel.
Materials:
-
This compound (1.0 equiv, e.g., 100 mg, 0.465 mmol)
-
Arylboronic acid (1.3 equiv, 0.605 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2.1 mg)
-
Ligand (e.g., SPhos, XPhos) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv, 296 mg)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 3 mL)
-
Degassed water (0.3 mL)
-
Reaction vials (e.g., 4 mL) with stir bars and screw caps
-
Inert atmosphere setup (glovebox or Schlenk line with Argon/Nitrogen)
Procedure:
-
Reaction Setup (in a glovebox or under inert gas flow): To each reaction vial, add the this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the respective phosphine ligand.
-
Solvent Addition: Add the degassed solvent (3 mL) and degassed water (0.3 mL) to each vial.
-
Sealing and Reaction: Securely cap the vials. If not in a glovebox, ensure the headspace is purged with inert gas.
-
Heating: Place the vials in a preheated aluminum block on a stirrer hotplate set to 100 °C.
-
Monitoring: Stir the reactions vigorously for 12-24 hours. Monitor progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: After completion, cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer, wash with brine (5 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and select the optimal ligand for scale-up.
Protocol 2: Optimized Procedure with SPhos
This protocol utilizes a highly effective ligand for a reliable and high-yielding synthesis.
Materials:
-
This compound (1.0 equiv, 500 mg, 2.32 mmol)
-
Arylboronic acid (1.2 equiv, 2.79 mmol)
-
SPhos Pd G3 Precatalyst (1.5 mol%, 25 mg)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv, 1.48 g)
-
Toluene, anhydrous and degassed (15 mL)
-
Water, degassed (1.5 mL)
-
Schlenk flask (50 mL) with a magnetic stir bar
-
Inert atmosphere setup (Schlenk line with Argon/Nitrogen)
Procedure:
-
Flask Preparation: Add the this compound, arylboronic acid, K₃PO₄, and SPhos Pd G3 precatalyst to a dry Schlenk flask containing a stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add the degassed toluene (15 mL) and degassed water (1.5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: The reaction is typically complete within 4-12 hours. Monitor progress using TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Catalyst inhibition.3. Insufficiently strong base. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a bulkier ligand (e.g., from SPhos to XPhos).3. Use K₃PO₄ or Cs₂CO₃ instead of weaker bases like K₂CO₃. |
| Protodebromination | Presence of protic impurities; boronic acid instability. | 1. Use anhydrous solvents and base.2. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[13] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) source without rapid reduction. | 1. Improve degassing procedures.2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0).[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on mitigating the inhibitory effects of the substrate's nitrogen atoms through the strategic use of modern ancillary ligands. Bulky and electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, have proven to be exceptionally effective by promoting the key catalytic steps while preventing catalyst deactivation. By employing the robust protocols and systematic approach outlined in this guide, researchers can reliably access valuable biarylpyridine structures for applications in drug discovery and materials science.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078–15083.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Arabian Journal of Chemistry, 11(4), 543-553.
-
MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]
- Bardey, M. D., Martin, R., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(43), 14266–14267.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578.
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
- Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Ali, M. A., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 150, 337-344.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(4), 1363-1369.
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Letters, 14(18), 4758–4761.
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
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Application Notes and Protocols: Base Selection for Buchwald-Hartwig Amination of 4-bromo-N,N-dimethylpyridin-2-amine
<
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete in many applications.[1]
This application note focuses on a particularly relevant substrate class in medicinal chemistry: heteroaromatic amines. Specifically, we will delve into the critical considerations for selecting an appropriate base for the Buchwald-Hartwig amination of 4-bromo-N,N-dimethylpyridin-2-amine. This building block and its derivatives are of significant interest in drug development due to the prevalence of the 2-aminopyridine scaffold in pharmacologically active molecules. The choice of base is a crucial parameter that profoundly impacts reaction efficiency, yield, and selectivity. A judicious selection can mean the difference between a high-yielding, clean reaction and a complex mixture of byproducts.
The Mechanistic Role of the Base in the Buchwald-Hartwig Catalytic Cycle
To make an informed decision on base selection, it is essential to understand its multifaceted role within the catalytic cycle. The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst.[3][4][5]
The base plays a pivotal role in the deprotonation of the amine, either prior to or after its coordination to the palladium center.[6] This deprotonation is crucial for the formation of the palladium-amido complex, which is a key intermediate en route to the final product.[7] The strength and nature of the base can significantly influence the rate of this step and, consequently, the overall reaction kinetics.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Base Selection with this compound
The unique electronic and steric properties of this compound demand careful consideration when selecting a base. This substrate is an electron-rich heteroaromatic amine, which can influence both the oxidative addition and reductive elimination steps of the catalytic cycle.
1. Base Strength (pKa): The pKa of the conjugate acid of the base is a primary determinant of its effectiveness. Strong bases are generally required to deprotonate the amine and drive the reaction forward. However, excessively strong bases can lead to undesired side reactions, such as the decomposition of sensitive functional groups on the substrate or coupling partner.[8] For electron-rich and potentially sensitive substrates like our target molecule, a balance must be struck.
2. Steric Hindrance: The steric bulk of the base can be a powerful tool for fine-tuning reactivity and selectivity. Sterically hindered bases, such as sodium tert-butoxide (NaOtBu), are often preferred as they are less likely to act as nucleophiles and participate in unwanted side reactions.[9] This is particularly important when working with substrates that possess other electrophilic sites.
3. Solubility: The solubility of the base in the chosen reaction solvent is a practical yet critical factor. Insoluble inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can lead to heterogeneous reaction mixtures, where the reaction rate may be limited by mass transfer.[8] In such cases, factors like particle size and agitation speed can significantly impact the reaction outcome.[8] Soluble organic bases or alkoxides generally provide more reproducible results.
4. Counter-ion Effects: The nature of the cation associated with the base can also influence the reaction. For instance, lithium bases like lithium hexamethyldisilazide (LiHMDS) can be advantageous for reactions involving substrates with protic functional groups.[10] Cesium bases, such as Cs₂CO₃, are often effective due to the high solubility of cesium salts in organic solvents.[8]
Comparative Analysis of Common Bases
The following table provides a comparative overview of commonly employed bases in Buchwald-Hartwig aminations, with specific considerations for the reaction of this compound.
| Base | pKa of Conjugate Acid | Key Advantages | Potential Drawbacks for this Substrate |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reactivity, promotes fast reaction rates.[10] Sterically hindered, minimizing nucleophilic side reactions.[9] | Can be incompatible with base-sensitive functional groups.[8] May be too harsh for some delicate heteroaromatic substrates. |
| Lithium hexamethyldisilazide (LiHMDS) | ~26 | Very strong base, useful for less reactive amines.[10] Tolerates some protic functional groups.[10] | Can be highly reactive and may require careful handling. May promote side reactions with certain substrates. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Milder base, good for substrates with sensitive functional groups.[8] Good solubility in some organic solvents.[8] | Generally leads to slower reaction rates compared to alkoxides.[10] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Milder inorganic base, often used with sensitive substrates. | Can have limited solubility, leading to heterogeneous reactions. Slower reaction rates are common. |
Recommended Protocol for the Buchwald-Hartwig Amination of this compound
Based on a comprehensive analysis of the literature and the principles outlined above, the following protocol is recommended for the Buchwald-Hartwig amination of this compound with a generic secondary amine. This protocol utilizes sodium tert-butoxide as the base, which generally provides a good balance of reactivity and selectivity for this class of substrates.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Experimental Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the secondary amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel via syringe.
-
Reaction: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
Should the recommended protocol result in low yields or the formation of significant byproducts, consider the following troubleshooting steps:
-
Incomplete Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature or time. Alternatively, a stronger base such as LiHMDS could be trialed, although with caution due to its higher reactivity.
-
Byproduct Formation: If significant byproduct formation is observed, a milder base such as cesium carbonate or potassium phosphate may be beneficial, albeit likely requiring longer reaction times or higher temperatures. The choice of ligand can also play a crucial role in minimizing side reactions like hydrodehalogenation.[1]
-
Catalyst Deactivation: Ensure that all reagents and solvents are scrupulously dried and that the reaction is performed under a strict inert atmosphere. Oxygen can be detrimental to the palladium catalyst.
Conclusion
The selection of an appropriate base is a critical parameter for the successful execution of the Buchwald-Hartwig amination of this compound. A thorough understanding of the mechanistic role of the base, coupled with careful consideration of its properties such as strength, steric bulk, and solubility, is paramount. While sodium tert-butoxide often provides a robust starting point, the optimal base may vary depending on the specific coupling partner and the presence of other functional groups. The provided protocol and troubleshooting guide offer a solid foundation for researchers to efficiently synthesize valuable 2-aminopyridine derivatives for applications in drug discovery and development.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
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Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?[Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]
-
National Center for Biotechnology Information. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
National Center for Biotechnology Information. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Nature. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?[Link]
-
ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
MDPI. (n.d.). 4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. [Link]
-
National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
Tetrahedron. (n.d.). ElectronicsAndBooks. [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?[Link]
-
National Center for Biotechnology Information. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?[Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Application Notes & Protocols: A Modular Approach to the Synthesis of 4-Aryl-N,N-dimethylpyridin-2-amines
Abstract: The 4-aryl-N,N-dimethylpyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents. Its synthesis is of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive, field-proven methodology for the synthesis of this key structural class. We detail a robust and modular two-step approach, beginning with the regioselective synthesis of a versatile 4-chloro-N,N-dimethylpyridin-2-amine intermediate, followed by its elaboration via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is designed to provide researchers with not only a step-by-step protocol but also the underlying chemical logic, enabling effective troubleshooting and adaptation.
Strategic Overview: A Modular Two-Step Synthesis
The synthesis of 4-aryl-N,N-dimethylpyridin-2-amines is most effectively approached through a convergent strategy. This allows for the late-stage introduction of diverse aryl groups, making it ideal for building a library of analogues for structure-activity relationship (SAR) studies. The strategy hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability and broad functional group tolerance.[1]
Our validated two-step workflow is as follows:
-
Intermediate Synthesis: A nucleophilic aromatic substitution (SNAr) reaction to produce the key building block, 4-chloro-N,N-dimethylpyridin-2-amine, from a commercially available precursor.
-
Arylation: A Suzuki-Miyaura cross-coupling of the chlorinated intermediate with a variety of arylboronic acids to yield the final target compounds.
Figure 1: High-level overview of the two-step synthetic workflow.
Protocol I: Synthesis of 4-Chloro-N,N-dimethylpyridin-2-amine Intermediate
This protocol details the regioselective displacement of a chlorine atom from 2,4-dichloropyridine. The rationale behind this step is to install the dimethylamino group, which often serves as a key pharmacophoric element, while retaining a halogen handle at the 4-position for subsequent cross-coupling.
Causality of Experimental Design:
-
Regioselectivity: In 2,4-dihalopyridines, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This increased reactivity is attributed to better stabilization of the negative charge in the Meisenheimer intermediate through resonance with the ring nitrogen. This inherent reactivity allows for a regioselective reaction under controlled conditions.
-
Solvent and Temperature: A polar aprotic solvent like Tetrahydrofuran (THF) is chosen to solubilize the reagents. The reaction is conducted at room temperature to favor the more kinetically accessible C4-substitution and minimize potential side reactions, such as di-substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,4-Dichloropyrimidine | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| Dimethylamine solution | 40 wt. % in H₂O | Sigma-Aldrich | Volatile and corrosive. Work in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use anhydrous grade to prevent side reactions. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | For drying the organic layer. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated sodium bicarbonate (NaHCO₃) | N/A | Lab-prepared | For aqueous work-up. |
| Deionized water | N/A | Lab system | For aqueous work-up. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (10.0 g, 67.1 mmol).
-
Dissolution: Add 100 mL of anhydrous THF to the flask. Stir at room temperature until all the solid has dissolved.
-
Nucleophile Addition: Slowly add dimethylamine solution (40 wt. % in H₂O, 15.1 g, 134.2 mmol, 2.0 equiv.) to the stirring solution dropwise over 20 minutes using an addition funnel. An exotherm may be observed; maintain the temperature below 30 °C, using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes). The starting material (2,4-dichloropyrimidine) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-chloro-N,N-dimethylpyridin-2-amine as a white to off-white solid. (Expected yield: 8.5 - 9.5 g, 75-85%). Confirm structure by ¹H NMR, ¹³C NMR, and MS analysis.
Protocol II: Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2] This protocol uses the 4-chloro-N,N-dimethylpyridin-2-amine intermediate to produce the final arylated products.
Causality of Experimental Design:
-
Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical.[3] Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. The tetrakis(triphenylphosphine)palladium(0) complex provides the active catalytic species directly.[4]
-
Base: An aqueous solution of a base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used.[4] This biphasic system effectively dissolves both the organic-soluble halide and catalyst, and the water-soluble inorganic base and boronic acid, allowing them to interact at the interface.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high yields.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Chloro-N,N-dimethylpyridin-2-amine | From Protocol I | N/A | Ensure it is dry before use. |
| Phenylboronic acid | ≥97% | Sigma-Aldrich | Example arylboronic acid. Store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air and light-sensitive. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Degas before use. |
| Deionized water | N/A | Lab system | Degas before use. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing during work-up. |
Step-by-Step Experimental Protocol
-
Solvent Degassing: Sparge anhydrous 1,4-dioxane and deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-N,N-dimethylpyridin-2-amine (1.00 g, 5.86 mmol), phenylboronic acid (0.86 g, 7.03 mmol, 1.2 equiv.), and potassium carbonate (2.43 g, 17.58 mmol, 3.0 equiv.).
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.34 g, 0.29 mmol, 0.05 equiv.).
-
Solvent Addition: Add the degassed 1,4-dioxane (24 mL) and degassed deionized water (6 mL) via cannula or syringe.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 15% to 40% ethyl acetate in hexanes) to afford the pure 4-phenyl-N,N-dimethylpyridin-2-amine.
Expected Results & Scope
This protocol is adaptable to a wide range of aryl- and heteroarylboronic acids. Yields are generally good to excellent, contingent on the electronic and steric properties of the boronic acid.
| Arylboronic Acid Partner | Product | Typical Yield (%) | Notes |
| Phenylboronic acid | 4-Phenyl-N,N-dimethylpyridin-2-amine | 85-95% | Electronically neutral coupling partner, generally high yielding. |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-N,N-dimethylpyridin-2-amine | 88-96% | Electron-donating groups often facilitate the reaction. |
| 4-Trifluoromethylphenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-N,N-dimethylpyridin-2-amine | 75-85% | Electron-withdrawing groups can sometimes lead to slightly lower yields. |
| Pyridin-3-ylboronic acid | N,N-Dimethyl-4-(pyridin-3-yl)pyridin-2-amine | 70-80% | Heteroarylboronic acids are well-tolerated.[1] |
Troubleshooting Guide
| Issue Observed | Probable Cause(s) | Suggested Solution(s) |
| Protocol I: Low yield of chloro-intermediate | Incomplete reaction; di-substitution. | Ensure 2.0 equivalents of dimethylamine are used. Monitor by TLC to avoid prolonged reaction times which may favor di-substitution. Maintain low temperature. |
| Protocol II: Reaction fails to start or stalls | Inactive catalyst; insufficient degassing; poor quality boronic acid. | Use a fresh bottle of palladium catalyst. Ensure solvents are thoroughly degassed. Use fresh, dry boronic acid. Consider a different ligand/catalyst system if necessary. |
| Protocol II: Formation of black precipitate (Pd black) | Catalyst decomposition. | Improve degassing procedure. Ensure the reaction temperature does not significantly exceed the recommendation. Consider using a more robust phosphine ligand (e.g., SPhos). |
| Protocol II: Significant dehalogenation of starting material | Presence of water/protons leading to protodeboronation; side reaction in the catalytic cycle. | Ensure anhydrous conditions for base and solvents (if not using an aqueous system). Minimize reaction time. |
| Protocol II: Homocoupling of boronic acid (Ar'-Ar') | Oxygen contamination promoting oxidative homocoupling. | Rigorously exclude oxygen from the reaction setup. Ensure solvents are properly degassed. |
Conclusion
The synthetic route detailed herein provides a reliable and highly adaptable platform for the synthesis of 4-aryl-N,N-dimethylpyridin-2-amines. By separating the synthesis into two distinct, high-yielding steps, this methodology allows for the efficient production of a lead intermediate which can then be diversified in the final step. The protocols are robust and grounded in well-understood reaction mechanisms, and the provided troubleshooting guide offers practical solutions to common experimental challenges. This application note serves as a valuable resource for researchers aiming to accelerate their discovery programs by enabling facile access to this important class of chemical compounds.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Chen, Y., Yang, C., & Xie, Y. (2009). Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction. Arkivoc, 2009(11), 257-267. [Link]
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Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]
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de Souza, A. C. C., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4166-4177. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Rehman, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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Heravi, M. M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2561. [Link]
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Pobeha, M., et al. (2017). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 22(11), 1851. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 4-Alkynyl-N,N-dimethylpyridin-2-amines
Introduction and Strategic Importance
The 4-alkynyl-N,N-dimethylpyridin-2-amine scaffold is a valuable building block in contemporary chemical research, particularly within medicinal chemistry and materials science. The presence of the alkynyl group provides a versatile handle for further functionalization through reactions such as click chemistry, hydrogenations, or subsequent cross-coupling reactions. The dimethylamino group at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand or a pharmacophore. Compounds incorporating this moiety have been investigated as potent kinase inhibitors in oncology research, highlighting their relevance in drug development pipelines.[1][2][3][4][5]
This guide provides a comprehensive overview of the preparation of these target molecules, focusing on the most prevalent and robust method: the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization and safety.
Core Principles: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[6] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[7]
The Catalytic Cycles: A Mechanistic Overview
The reaction's efficacy stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][8]
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the active Pd(0) species undergoing oxidative addition into the carbon-halide bond of the 4-halo-N,N-dimethylpyridin-2-amine, forming a Pd(II) intermediate.[6][7]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide species.[9] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex, now bearing both the pyridine and the alkynyl ligands, undergoes reductive elimination to yield the final 4-alkynyl-N,N-dimethylpyridin-2-amine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Experimental Design and Parameter Optimization
The success of the synthesis hinges on the careful selection of starting materials and reaction conditions.
Starting Materials
-
Pyridine Substrate: The choice of the halide at the 4-position is critical. Reactivity follows the order: I > Br >> Cl.[6][7] 4-Iodo-N,N-dimethylpyridin-2-amine is the most reactive substrate, often allowing for milder reaction conditions. While 4-bromo derivatives are also effective, they may require higher temperatures or longer reaction times.[7] 4-chloro substrates are generally challenging to activate.[6]
-
Alkyne: A wide range of terminal alkynes can be used, accommodating various functional groups. If using a volatile alkyne like propyne, specific handling procedures are necessary.[10] For sensitive functional groups, using a protected alkyne, such as trimethylsilylacetylene, followed by in-situ or subsequent deprotection can be an effective strategy.[7]
Catalyst System and Reagents
| Component | Common Examples | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[6][8] Catalyst loading is typically 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide.[9] Loading is typically 1-5 mol%. Copper-free methods exist but often require stronger bases or specific ligands.[6][8] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a scavenger for the HX produced and facilitates the deprotonation of the alkyne.[9] Often used as the solvent or co-solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Must be anhydrous and deoxygenated to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling). |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 4-ethynyl-N,N-dimethylpyridin-2-amine from 4-iodo-N,N-dimethylpyridin-2-amine and trimethylsilylacetylene, followed by desilylation.
Materials and Equipment
-
4-iodo-N,N-dimethylpyridin-2-amine (1.0 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.02 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) or LC-MS for monitoring
Step-by-Step Procedure
Part A: Sonogashira Coupling
-
Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser. Evacuate and backfill the apparatus with argon three times.
-
Reagent Addition: Under a positive pressure of argon, charge the flask with 4-iodo-N,N-dimethylpyridin-2-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the starting halide) and anhydrous TEA (2.0 eq) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silylated product.
Part B: Desilylation
-
Setup: Dissolve the crude intermediate from Part A in a mixture of THF and Methanol (1:1 v/v).
-
Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the silylated intermediate is fully converted to the terminal alkyne (typically 1-2 hours).
-
Work-up and Purification: Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-ethynyl-N,N-dimethylpyridin-2-amine.
Safety and Handling
-
Palladium Catalysts: Palladium catalysts, especially when finely divided or on carbon support, can be pyrophoric.[11][12] Handle in an inert atmosphere and keep away from heat and combustible materials.[11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a flame-resistant lab coat.[13]
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a sealed bottle. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Alkynes: Terminal alkynes can be volatile and flammable. Some, particularly under pressure or in the presence of certain metals, can be explosive. Handle with care.
-
Waste Disposal: Quench the reaction mixture carefully before disposal. Segregate palladium-containing waste into designated containers according to institutional guidelines.[14]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor substrate reactivity (e.g., aryl chloride). | Use fresh catalyst and solvents; Ensure rigorous inert atmosphere technique; Switch to a more reactive halide (I or Br) or use a more active catalyst system. |
| Glaser Homocoupling | Presence of oxygen; Insufficient alkyne. | Thoroughly degas all solvents and maintain a strict inert atmosphere; Use a slight excess of the alkyne. |
| Formation of Byproducts | Catalyst decomposition; Side reactions with functional groups. | Lower the reaction temperature; Protect sensitive functional groups on the alkyne or pyridine substrate. |
References
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Integrated Chem. (2019). Sonogashira coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]
-
UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure for Palladium. [Link]
-
Yang, Q., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
-
SIFCO ASC. (2017). SAFETY DATA SHEET PALLADIUM. [Link]
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National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]
- Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
- Google Patents. (n.d.). DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN1442408A - Method of preparing 4-dimethylamino pyridine.
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PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
National Institutes of Health. (n.d.). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. [Link]
-
MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]
-
Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
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Application Note & Protocol: Strategic C-N Bond Formation Using 4-bromo-N,N-dimethylpyridin-2-amine for Advanced Pharmaceutical Synthesis
Abstract & Introduction
The aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence is due to the pyridine ring's ability to act as a bioisostere for other aromatic systems, improve pharmacokinetic properties such as aqueous solubility, and engage in critical hydrogen bonding interactions with biological targets.[3][4] The development of robust and versatile synthetic methods to access functionalized aminopyridines is therefore a cornerstone of drug discovery and development programs.[5]
This guide provides a detailed technical overview and a validated experimental protocol for the utilization of 4-bromo-N,N-dimethylpyridin-2-amine (CAS: 946000-27-7) as a key building block in C-N bond formation.[6] Specifically, we focus on the palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction that enables the efficient construction of carbon-nitrogen bonds.[7] This reaction has largely superseded harsher, classical methods due to its broad substrate scope, excellent functional group tolerance, and milder reaction conditions.[8][9]
This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only a step-by-step protocol but also the underlying mechanistic principles and strategic considerations necessary for successful implementation and optimization.
Scientific Principles: The Buchwald-Hartwig Amination Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is critical, as it modulates the catalyst's stability, reactivity, and steric environment, directly influencing reaction efficiency and scope.[10] The generally accepted mechanism involves four key steps, as illustrated below.[7][11]
-
Oxidative Addition: The active Pd(0) species, stabilized by phosphine ligands (L), inserts into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex.
-
Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.
-
Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed Coupling of this compound with Morpholine
This protocol details a representative Buchwald-Hartwig amination reaction. The conditions provided serve as a robust starting point and can be adapted for other primary or secondary amines.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 946000-27-7 | e.g., Sigma-Aldrich | Substrate (1.0 equiv) |
| Morpholine | 110-91-8 | N/A | Amine coupling partner (1.2 equiv) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | N/A | Palladium precursor (2.5 mol%) |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 161265-03-8 | N/A | Ligand (5 mol%). Crucial for heteroaromatic couplings.[12] |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | N/A | Base (1.5 equiv). A strong, non-nucleophilic base is preferred. |
| Anhydrous Dioxane | 123-91-1 | N/A | Reaction solvent. Anhydrous toluene is also a common alternative. |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Magnetic stir plate with heating capabilities
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 201 mg, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), Xantphos (29 mg, 0.05 mmol, 5 mol%), and Cs₂CO₃ (489 mg, 1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous dioxane (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add morpholine (105 µL, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Analysis: Characterize the final product, 4-(morpholino)-N,N-dimethylpyridin-2-amine, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Data Presentation: Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is paramount for successful C-N coupling. The following table provides a summary of representative conditions that can serve as a starting point for optimization with different amine coupling partners.[12][13][14]
| Entry | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| 1 | Secondary (e.g., Morpholine) | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Dioxane | 100 | Good - Exc. |
| 2 | Primary (e.g., Benzylamine) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | Good - Exc. |
| 3 | Aniline | Pd₂(dba)₃ (2.0) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | Good |
| 4 | Amide (e.g., Benzamide) | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 110 | Moderate-Good |
Troubleshooting and Self-Validation
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough. | 1. Use fresh Pd precursor and ensure the inert atmosphere is rigorously maintained.2. Use freshly distilled/dried solvent.3. Switch to a stronger base like NaOtBu or K₃PO₄. |
| Dehalogenation of Starting Material | 1. Reaction temperature is too high.2. Ligand choice is suboptimal. | 1. Lower the reaction temperature and monitor.2. Screen other ligands. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, SPhos) can sometimes suppress this side reaction.[10] |
| Complex Mixture of Products | 1. Side reactions due to functional groups on the amine partner.2. Reaction run for too long. | 1. Protect sensitive functional groups on the amine before coupling.2. Monitor the reaction closely and stop it upon full consumption of the starting material. |
| Difficulty in Purification | 1. Product is highly polar.2. Residual catalyst/ligand contamination. | 1. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.2. Ensure the Celite filtration during workup is effective. A short silica plug before the main column can help. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex aminopyridine derivatives. The palladium-catalyzed Buchwald-Hartwig amination provides a reliable and high-yielding pathway for C-N bond formation using this substrate. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently access a wide array of novel molecules with significant potential in pharmaceutical and materials science applications. The protocol and guidelines presented here offer a solid foundation for leveraging this valuable reagent in drug discovery and development.
References
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- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
- PMC - PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Taylor & Francis Online. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- ResearchGate. (2025). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water.
- AMiner. (n.d.). 2-Aminopyridine - an Unsung Hero in Drug Discovery.
- ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
- PMC - PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- ResearchGate. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- ChemShuttle. (n.d.). This compound.
- Wiley. (n.d.). Methods and Strategies for C–N Bond Formation Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Sigma-Aldrich. (n.d.). This compound | 946000-27-7.
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A Robust HPLC Method for In-Process Monitoring of Reactions Involving 4-bromo-N,N-dimethylpyridin-2-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of chemical reactions involving the intermediate, 4-bromo-N,N-dimethylpyridin-2-amine. The development of robust analytical methods is paramount in pharmaceutical process development and manufacturing to ensure reaction completion, identify impurities, and optimize process parameters.[1] This guide provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including the scientific rationale for parameter selection, detailed validation procedures according to International Council for Harmonisation (ICH) guidelines, and practical steps for sample analysis. The intended audience includes researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Rationale for Method Development
This compound is a substituted pyridine derivative commonly employed as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Effective process control during API synthesis requires analytical methods that can accurately quantify the consumption of starting materials and the formation of products and byproducts.[3] HPLC is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
The method detailed herein is designed to be stability-indicating, meaning it can separate the main analyte from potential degradants and reaction-related impurities, a critical requirement for reliable process monitoring.[6]
Physicochemical Properties of the Analyte
-
Compound: this compound
-
Molecular Weight: 201.06 g/mol [7]
-
Chemical Nature: As a pyridine derivative, the molecule is basic, with the pyridine ring nitrogen having a pKa in the range of 5-6.[9] This basicity is a critical factor in chromatographic method development, as it can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[9] The presence of the dimethylamino group further enhances the basicity of the molecule.
Chromatographic Method Development: A Logic-Driven Approach
The selection of chromatographic conditions was based on the physicochemical properties of this compound and common practices for analyzing basic pyridine compounds.[10][11]
-
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) was selected as it is highly effective for separating polar to moderately non-polar organic molecules. A C18 stationary phase provides excellent hydrophobic retention and is a robust starting point for method development.[9]
-
Mobile Phase Selection:
-
Aqueous Phase: To ensure symmetrical peak shapes for a basic analyte, it is crucial to suppress the ionization of residual silanol groups on the stationary phase and to maintain a consistent ionization state of the analyte.[9] An acidic mobile phase (pH < 3) protonates the basic nitrogen of the pyridine ring, leading to a stable, positively charged species that exhibits improved peak shape.[9] 0.1% Phosphoric acid in water was chosen for its effectiveness in this pH range and its UV transparency.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, UV transparency, and its ability to provide sharp peaks for many aromatic compounds.[12]
-
Elution Mode: A gradient elution is employed to ensure adequate separation of the relatively polar starting material from potentially more non-polar products or impurities, all within a practical run time.[6]
-
-
Detection: A Photodiode Array (PDA) or UV-Vis detector is suitable. A preliminary scan of this compound in the mobile phase should be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For general-purpose monitoring of aromatic compounds, 254 nm is often a robust choice.[5][10]
Experimental Protocol: HPLC Analysis
Required Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV-Vis detector.
-
Chromatography Data System (CDS) software (e.g., Empower).
-
Analytical balance (4-decimal).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with septa.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (85%, analytical grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid (v/v) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time(min): 0(10%B), 20(90%B), 25(90%B), 26(10%B), 30(10%B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A: Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of deionized water and mix thoroughly.
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Reaction Sample Preparation:
-
Withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of the diluent. This step is critical to stop the reaction and ensure the sample composition reflects the specific time point.
-
Perform further serial dilutions as necessary to bring the concentration of the analyte within the linear range of the method (e.g., 1-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Method Validation Protocol (ICH Q2(R2) Framework)
Validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[13] The following parameters must be assessed.[14][15][16]
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making multiple (n=5 or 6) injections of a standard solution. The results must meet predefined criteria.[5][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Shows the stability and reproducibility of the pump and mobile phase. |
Specificity
Specificity is the ability to assess the analyte in the presence of other components like impurities or starting materials.[4] This can be demonstrated by analyzing a placebo (reaction mixture without the analyte) and confirming no interfering peaks are present at the retention time of this compound. Forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) should also be performed to ensure separation from potential degradation products.
Linearity and Range
Linearity demonstrates a direct relationship between analyte concentration and detector response.
-
Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the expected working concentration (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Analysis: Inject each standard in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the measured value to the true value.[4]
-
Procedure: Spike a known amount of the analyte into a placebo reaction mixture at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy.
-
Determination: These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.
Workflow and Data Interpretation
The overall process from sampling to final analysis is depicted in the workflow diagram below.
Caption: Workflow for HPLC-based reaction monitoring.
By injecting samples taken at various time intervals, a concentration-time profile can be generated. This profile is invaluable for determining reaction kinetics, identifying the point of reaction completion, and detecting the formation of any unexpected side products.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
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Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
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ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H9BrN2). Retrieved from [Link]
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ChemBK. (2024). 2-Bromo-N,N-dimethylpyridin-4-amine. Retrieved from [Link]
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Application Note: GC-MS Analysis of 4-bromo-N,N-dimethylpyridin-2-amine and its Reaction Products
Abstract
This application note provides a comprehensive guide for the analysis of 4-bromo-N,N-dimethylpyridin-2-amine and its potential reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines detailed protocols for sample preparation, GC-MS method parameters, and data interpretation, including expected fragmentation patterns. The methodologies described herein are designed to ensure high levels of accuracy, reproducibility, and trustworthiness in the identification and quantification of the target analyte and related impurities.
Introduction: The 'Why' Behind the Method
This compound is a substituted pyridine derivative of significant interest in pharmaceutical and materials science research. Its halogenated and amino-functionalized structure makes it a versatile building block in organic synthesis. However, the very reactivity that makes it valuable also predisposes it to the formation of various side products during synthesis, storage, or subsequent reactions. Accurate identification and quantification of the parent compound and its impurities are critical for process optimization, quality control, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency and definitive identification capabilities for volatile and semi-volatile compounds.[1][2] This note addresses the specific challenges associated with the analysis of halogenated pyridines, such as potential for thermal degradation and the need for specific GC conditions to achieve optimal separation.
Foundational Principles: Sample Preparation
The quality of GC-MS data is fundamentally dependent on proper sample preparation.[3] The primary goal is to isolate the analytes of interest from the sample matrix in a form compatible with the GC-MS system, which typically involves dissolution in a volatile organic solvent.[1][4][5]
Causality in Solvent Selection
The choice of solvent is critical. It must effectively dissolve this compound and its potential byproducts without reacting with them. The solvent should also be volatile enough to not interfere with the chromatographic analysis.[6]
-
Recommended Solvents: Dichloromethane, ethyl acetate, or methanol are suitable choices.[5][6] Dichloromethane is often preferred for its volatility and ability to dissolve a wide range of organic compounds.
-
Solvents to Avoid: Non-volatile solvents and water should be avoided as they are incompatible with most GC systems.[1][5] Strong acids or bases should also be avoided as they can damage the GC column.[1][4][5]
Protocol for Sample Preparation
-
Solid Samples: Accurately weigh approximately 1-5 mg of the solid reaction mixture into a clean glass vial.
-
Dissolution: Add 1 mL of a suitable volatile solvent (e.g., dichloromethane) to the vial.[5]
-
Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. If particulates remain, centrifugation or filtration through a 0.22 µm filter is recommended to prevent contamination of the GC inlet.[5]
-
Dilution: Prepare a working solution with a concentration of approximately 10 µg/mL.[4] This concentration is optimal to achieve a good signal-to-noise ratio without overloading the GC column.[4]
-
Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[4]
The Core of the Analysis: GC-MS Methodology
The following GC-MS parameters have been optimized for the separation and detection of this compound and related compounds.
Instrumental Setup
A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended.[7][8]
| Parameter | Setting | Rationale |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of aromatic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (10:1) or Splitless | Split mode is suitable for concentrated samples, while splitless mode offers higher sensitivity for trace analysis.[4] |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | |
| Oven Program | Initial: 90 °C, hold 1 min; Ramp: 10 °C/min to 280 °C, hold 5 min | This temperature program allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | m/z 40-450 | A wide scan range to capture the parent ion and key fragments. |
| Scan Mode | Full Scan | For identification of unknown byproducts. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known targets. |
Experimental Workflow Visualization
Caption: Predicted fragmentation of this compound.
Identifying Potential Byproducts
The synthesis of substituted pyridines can sometimes lead to the formation of isomers or related impurities. [9][10][11]GC-MS is a powerful tool for distinguishing these.
-
Isomers: Positional isomers will have the same molecular weight and isotopic pattern but will typically exhibit different retention times and may show subtle differences in their fragmentation patterns.
-
De-brominated Impurity (N,N-dimethylpyridin-2-amine): This impurity would have a molecular ion at m/z 122. [12]Its fragmentation would be dominated by the loss of a methyl group to give a fragment at m/z 107.
-
Hydroxylated Impurities: If water is present in the reaction, hydroxylated byproducts may form, which could potentially be observed by GC-MS, possibly after derivatization to increase volatility. [5][6]
Self-Validating Systems: Ensuring Trustworthiness
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
-
Solvent Blank: Inject a sample of the pure solvent to identify any background signals or contamination.
-
Standard Injection: Regularly inject a standard solution of this compound to verify retention time, peak shape, and mass spectral fragmentation.
-
System Suitability: Monitor key chromatographic parameters such as peak resolution, tailing factor, and signal-to-noise ratio to ensure the GC-MS system is performing optimally.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound and its reaction products. By following the outlined protocols for sample preparation and instrumental analysis, and by understanding the expected fragmentation patterns, researchers can confidently identify and characterize the components of their reaction mixtures. This analytical rigor is essential for advancing research and development in fields that utilize this important chemical intermediate.
References
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- Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
- Sample preparation GC-MS - SCION Instruments. (n.d.).
- Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B)... - ResearchGate. (n.d.).
- Development of quantitative method for pyridine in biota and sediment samples. (2025, November 26).
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- ANALYTICAL METHODS. (n.d.).
- Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - NIH. (2023, January 3).
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. (n.d.).
- 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 | ACS Omega. (2021, January 11).
- (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - ResearchGate. (n.d.).
- N,N-Dimethyl-2-pyridinamine - the NIST WebBook. (n.d.).
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- This compound – (946000-27-7) - EON Biotech. (n.d.).
- This compound | 946000-27-7 - Sigma-Aldrich. (n.d.).
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- 4-Pyridinamine, N,N-dimethyl- - the NIST WebBook. (n.d.).
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- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (2009, May 1).
-
Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-t[4][5][13]riazolo[1,5-a]pyridine - Google Patents. (n.d.). Retrieved from
- Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr - Benchchem. (n.d.).
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.).
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. (n.d.).
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- 3-Bromo-N,N-dimethylpyridin-4-amine | 84539-35-5 | JDA53935 - Biosynth. (n.d.).
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8).
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Purification of 4-bromo-N,N-dimethylpyridin-2-amine derivatives by column chromatography
An Application Guide for the Chromatographic Purification of 4-bromo-N,N-dimethylpyridin-2-amine Derivatives
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the purification of this compound and its derivatives using column chromatography. The protocols and insights contained herein are designed to ensure scientific integrity, offering robust, repeatable methodologies grounded in established chemical principles.
Introduction: The Challenge of Purifying Pyridine-Based Amines
This compound and its analogues are valuable building blocks in medicinal chemistry and materials science. The successful synthesis of these compounds is only half the battle; achieving the high degree of purity required for subsequent applications, such as biological assays or materials fabrication, presents a significant challenge. The inherent basicity and polarity of the pyridine-amine scaffold often lead to problematic interactions with standard chromatographic media, resulting in poor separation, peak tailing, and low recovery.
This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices. It provides a framework for developing a self-validating purification system, enabling scientists to logically troubleshoot and optimize their separations for this specific class of molecules.
Part 1: Understanding the Physicochemical Landscape
The successful purification of any compound begins with an understanding of its chemical properties and how they dictate its behavior in a chromatographic system.
The Analyte: A Tale of Basicity and Polarity
The this compound core structure possesses distinct features that govern its chromatographic behavior:
-
The Pyridine Nitrogen: This nitrogen atom imparts basicity to the molecule, with a typical pKa in the range of 5 to 6.[1] In the acidic environment of a standard silica gel stationary phase, this nitrogen can become protonated.
-
Strong Silanol Interactions: Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which are weakly acidic. The basic pyridine nitrogen can form strong, non-ideal interactions with these acidic sites. This is the primary cause of significant peak tailing, where the compound "streaks" down the column, leading to poor resolution and recovery.[1][2]
-
Polarity: The presence of two nitrogen atoms makes these compounds relatively polar, requiring more polar solvent systems for elution compared to simple hydrocarbons.
The Stationary Phase: Selecting the Right Separation Medium
While standard silica gel is the most common stationary phase, its inherent acidity makes it challenging for purifying basic amines.[2] Several strategies and alternative media can be employed to mitigate these issues:
-
Standard Silica Gel (with Modifiers): The most accessible option. Its acidity can be neutralized by adding a basic modifier to the mobile phase, a crucial technique discussed in detail below.
-
Alumina (Neutral or Basic): An excellent alternative to silica for basic compounds.[2] The absence of acidic silanol groups prevents the strong ionic interactions that cause tailing.
-
Modern High-Purity Silica: "Type B" silica columns have a lower concentration of acidic silanol sites and metal contaminants, which can lead to improved peak shapes for basic compounds even without modifiers.[1]
-
Chemically Modified Phases: For high-performance applications (HPLC), phases with polar-embedded groups or extensive end-capping can physically shield the residual silanols, providing better performance.[1]
Part 2: A Systematic Approach to Method Development
A robust purification protocol is developed systematically, starting with small-scale scouting experiments before committing to a large-scale column.
Workflow for Purification Protocol Development
Caption: Workflow for developing a column chromatography purification method.
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Scouting
The goal of TLC is to identify a mobile phase that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound while maximizing separation from impurities.[3] An ideal Rf in this range ensures the compound interacts sufficiently with the stationary phase for effective separation on a column.[3]
Methodology:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of at least three different TLC plates.
-
Prepare Eluent Chambers:
-
Chamber 1: Hexane/Ethyl Acetate (EtOAc) mixture (e.g., 7:3 v/v).
-
Chamber 2: Dichloromethane (DCM)/Methanol (MeOH) mixture (e.g., 95:5 v/v).
-
Chamber 3: The most promising system from above (e.g., 7:3 Hexane/EtOAc) modified with 1% triethylamine (Et3N). For example, for 10 mL of eluent, use 7 mL Hexane, 3 mL EtOAc, and 0.1 mL Et3N.
-
-
Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp.
-
Analyze: Compare the plates. The plate developed with the basic modifier will almost certainly show a higher Rf for the target amine and a significantly more compact, round spot with little to no streaking.[2][4] This is the system to use for the column.
Part 3: The Purification Protocol
This protocol assumes a standard silica gel stationary phase and utilizes the dry loading technique, which is often superior for compounds with moderate solubility or when a highly concentrated starting band is desired.[5][6]
Protocol 2: Flash Column Chromatography Purification
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Chromatography column
-
Optimized mobile phase containing a basic modifier (from Protocol 1)
-
Sand (acid-washed)
-
Collection tubes or flasks
Methodology:
-
Column Preparation:
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[6]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[7]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and dislodge any air bubbles. Allow the silica to settle into a packed bed.
-
Add a final layer of sand (~1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.[7]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5] This is your sample-impregnated silica.
-
-
Loading and Elution:
-
Carefully add the dry, sample-impregnated silica to the top of the packed column, creating a thin, even layer.
-
Gently add the mobile phase to the column, taking care not to disturb the surface.
-
Apply gentle pressure to the top of the column to begin eluting the solvent.
-
Start collecting fractions immediately.
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate) to elute more tightly bound compounds.[8]
-
-
Analysis and Recovery:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
Data Summary: Mobile Phase Selection
The choice of solvent and modifier is the most critical factor in the successful purification of pyridine derivatives.
| Solvent System (v/v) | Modifier | Target Rf on TLC | Observations / Expected Outcome |
| Hexane:EtOAc (e.g., 7:3) | None | ~0.1 (streaking) | Severe tailing is expected due to strong interaction with acidic silica. Poor separation and recovery will result.[2][4] |
| Hexane:EtOAc (e.g., 7:3) | 1% Triethylamine | ~0.3 | Recommended. The basic modifier neutralizes active sites, resulting in a compact spot, minimal tailing, and effective separation. |
| DCM:Methanol (e.g., 95:5) | None | ~0.2 (streaking) | Tailing is common. Methanol can be too strong of a polar solvent, leading to rapid elution and poor separation.[4] |
| DCM:Methanol (e.g., 95:5) | 1% NH4OH in MeOH | ~0.4 | Effective Alternative. A solution of ammonium hydroxide in methanol can be used as the polar component to improve peak shape significantly.[9] |
| Prepare a stock solution of 10% ammonium hydroxide in methanol to use as the polar component of the mobile phase. |
Part 4: Troubleshooting and Optimization
Even with a well-designed protocol, issues can arise. A logical approach to troubleshooting is essential.
Troubleshooting Decision Tree
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Recrystallization of Substituted N,N-dimethylpyridin-2-amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Substituted N,N-dimethylpyridin-2-amines
Substituted N,N-dimethylpyridin-2-amines are a pivotal class of compounds in medicinal chemistry and materials science. Their derivatives are integral scaffolds in numerous pharmacologically active agents and functional materials.[1][2] The biological efficacy, safety, and material properties of these compounds are intrinsically linked to their purity. Therefore, robust and efficient purification methods are paramount. Recrystallization stands out as a powerful, cost-effective, and scalable technique for obtaining these compounds in a highly purified, crystalline form.[3]
This comprehensive guide provides a detailed exploration of the principles and practices for the successful recrystallization of substituted N,N-dimethylpyridin-2-amines. It is designed to equip researchers with the knowledge to move beyond rote procedures and develop a deep, intuitive understanding of the crystallization process, enabling them to troubleshoot and optimize purifications for this specific and important class of molecules.
The Science of Solvent Selection: A Tailored Approach
The cornerstone of any successful recrystallization is the selection of an appropriate solvent or solvent system.[4] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[4] For substituted N,N-dimethylpyridin-2-amines, the polarity of the molecule, which is influenced by the nature and position of the substituents on the pyridine ring, plays a crucial role in determining a suitable solvent.
General Principles for Solvent Selection:
-
"Like Dissolves Like": This adage serves as a useful starting point. The polarity of the solvent should generally match the polarity of the solute.[4] Substituted N,N-dimethylpyridin-2-amines possess a polar pyridyl nitrogen and a tertiary amine group, but the overall polarity is modulated by the other ring substituents.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the dimethylamino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit high solvating power.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving, often trapping impurities.[5][6]
Commonly Employed Solvents for Aromatic Amines:
The following table provides a starting point for solvent screening for the recrystallization of substituted N,N-dimethylpyridin-2-amines. The choice will be highly dependent on the specific substituents.
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar Protic | 78, 65, 82 | Often good solvents due to hydrogen bonding capabilities. A mixed solvent system with water can be effective.[7][8] |
| Esters | Ethyl Acetate | Medium Polarity | 77 | A versatile solvent for a range of polarities. |
| Ketones | Acetone | Medium Polarity | 56 | Can be effective, but its low boiling point may be a limitation for some compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Nonpolar | 111, ~140 | Suitable for less polar derivatives. Higher boiling points can be advantageous.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low Polarity | 35, 66 | Often used as the "poor" solvent in a mixed solvent system to induce crystallization.[6] |
| Alkanes | Hexanes, Heptane | Nonpolar | ~69, 98 | Typically used as anti-solvents or for washing the purified crystals.[7] |
| Water | Highly Polar | 100 | Can be an excellent solvent for highly polar derivatives or for forming salts. Recrystallization from water often yields very pure compounds.[7][8] |
Experimental Solvent Screening Protocol:
-
Place approximately 10-20 mg of the crude compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, observing for dissolution.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely upon heating, it is a promising candidate solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good yield of crystals indicates a suitable solvent.
Step-by-Step Recrystallization Protocol
This protocol provides a generalized procedure. The specific volumes and temperatures will need to be optimized for each compound.
1. Dissolution:
- Place the crude substituted N,N-dimethylpyridin-2-amine in an Erlenmeyer flask of appropriate size.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of boiling solvent to ensure the solution is saturated.[5]
- Stir or swirl the flask to aid dissolution.
2. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
- Preheat a funnel and a new receiving flask with a small amount of hot solvent to prevent premature crystallization.
3. Cooling and Crystallization:
- Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[5]
- Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[9]
4. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
5. Drying:
- Dry the purified crystals in a desiccator, under vacuum, or in a drying oven at a temperature well below the compound's melting point.
Visualizing the Recrystallization Workflow
Caption: A streamlined workflow for the recrystallization process.
Troubleshooting Common Recrystallization Challenges
Even with a well-chosen solvent, challenges can arise. Understanding the underlying causes is key to successful troubleshooting.
Issue 1: Oiling Out
-
Observation: The compound separates from the solution as a liquid (an oil) rather than a solid.[9]
-
Causes:
-
Solutions:
-
Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly.[5]
-
Choose a solvent with a lower boiling point.
-
Attempt a mixed-solvent recrystallization. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy, then add a few drops of the "good" solvent to clarify.[6]
-
If impurities are suspected, consider a preliminary purification step such as column chromatography or treatment with activated charcoal.[5]
-
Issue 2: Poor Crystal Yield
-
Observation: A very small amount of solid is recovered after cooling.
-
Causes:
-
Too much solvent was used during the dissolution step.[5]
-
The compound has significant solubility in the solvent even at low temperatures.
-
Premature crystallization occurred during hot filtration.
-
-
Solutions:
-
Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[5]
-
Cool the solution for a longer period or at a lower temperature (e.g., in a freezer).
-
Consider a different solvent or a mixed-solvent system.
-
Issue 3: No Crystals Form
-
Observation: The solution remains clear even after cooling in an ice bath.
-
Causes:
-
The solution is not sufficiently saturated (too much solvent was used).
-
The solution is supersaturated and requires a nucleation site to initiate crystallization.
-
-
Solutions:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure compound.
-
If these methods fail, reduce the volume of the solvent by evaporation and re-cool.
-
Issue 4: Polymorphism
-
Observation: Crystals with different shapes or melting points are obtained under different crystallization conditions.
-
Causes:
-
The compound can exist in multiple crystalline forms (polymorphs).[11] The formation of a specific polymorph can be influenced by the solvent, cooling rate, and temperature.
-
-
Solutions:
-
Carefully control and document the crystallization conditions to ensure reproducibility.
-
Characterize the obtained crystals using techniques like melting point analysis, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) to identify the polymorph.
-
Characterization of Purified Crystals
Confirming the purity and identity of the recrystallized N,N-dimethylpyridin-2-amines is a critical final step.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the presence of any remaining impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight and can help in identifying any byproducts. Differentiating between isomers may require chromatographic separation coupled with MS (e.g., GC-MS or LC-MS).[12]
-
Single Crystal X-ray Diffraction (SCXRD): For unambiguous structure determination and to study the solid-state packing of the molecules.[13]
Salt Formation for Enhanced Crystallization
For N,N-dimethylpyridin-2-amines that are difficult to crystallize as the free base, forming a salt can be an effective strategy.[7] The basic nitrogen of the pyridine ring can be protonated with an acid to form a salt, which often has different solubility properties and a higher propensity to crystallize.
-
Procedure: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethanol). Add a solution of an acid (e.g., HCl in diethyl ether, acetic acid) dropwise until precipitation is complete.[14] The resulting salt can then be recrystallized from an appropriate solvent system, often polar protic solvents like alcohols or water.[14]
Conclusion
The recrystallization of substituted N,N-dimethylpyridin-2-amines is a nuanced yet powerful purification technique. By understanding the interplay between the compound's structure, solvent properties, and the physical chemistry of crystallization, researchers can consistently obtain materials of high purity. This guide provides a foundational framework and practical protocols to navigate the challenges and achieve successful outcomes in the purification of this important class of compounds.
References
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Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]
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Structural Diversity in Substituted Pyridinium Halocuprates(II) - ResearchGate. (n.d.). Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]
- US3072662A - Separation of aromatic amines using alkylene carbonates - Google Patents. (n.d.).
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Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4 - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4). Retrieved from [Link]
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Recrystallization1. (n.d.). Retrieved from [Link]
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Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
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Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. (2021, June 10). Retrieved from [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, January 10). Retrieved from [Link]
-
Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - ResearchGate. (n.d.). Retrieved from [Link]
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Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. (n.d.). Retrieved from [Link]
-
CAS 1060801-42-4 | 6-Chloro-N,N-dimethylpyridin-2-amine | MFCD13188973. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: 4-bromo-N,N-dimethylpyridin-2-amine as a Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Substituted Aminopyridine Scaffold
In the landscape of medicinal chemistry, the 2-aminopyridine motif is a privileged scaffold, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] The strategic functionalization of this core structure is paramount in the development of potent and selective therapeutic agents. 4-bromo-N,N-dimethylpyridin-2-amine emerges as a particularly valuable building block for drug discovery campaigns. Its unique arrangement of functional groups—a bromine atom at the 4-position, a nucleophilic N,N-dimethylamino group at the 2-position, and the pyridine nitrogen—offers a versatile platform for molecular elaboration through modern cross-coupling methodologies.
The bromine atom serves as a highly efficient synthetic handle for the introduction of aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] The N,N-dimethylamino group, in addition to potentially contributing to the pharmacokinetic profile of the final compound, influences the electronic properties of the pyridine ring, thereby modulating its reactivity.
This technical guide provides in-depth application notes and detailed, field-proven protocols for the utilization of this compound in the synthesis of key intermediates for drug discovery, with a primary focus on the construction of carbon-carbon and carbon-nitrogen bonds.
Core Applications in Drug Discovery: Building Molecular Complexity
The primary utility of this compound lies in its capacity to serve as a linchpin in the assembly of complex molecular architectures. Its application is particularly prominent in the synthesis of inhibitors for a range of protein kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.[3]
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties. This is crucial for probing the hydrophobic pockets of target enzymes and modulating the pharmacokinetic properties of the molecule.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the connection of various amine-containing fragments. This is instrumental in building molecules that can form additional hydrogen bonds or engage in other specific interactions within a biological target.
The strategic application of these two reactions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[4] The protocol provided below is a generalized yet robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids or their corresponding esters.
Scientific Rationale behind the Protocol:
The choice of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling.[3] For electron-rich heterocyclic halides like this compound, a catalyst system that is both highly active and resistant to deactivation is required. The use of a pre-formed catalyst or the in-situ generation of a Pd(0) species from a Pd(II) precursor is common. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture, such as 1,4-dioxane and water, is often employed to aid in the dissolution of the base and facilitate the reaction.
Detailed Experimental Protocol:
Objective: To synthesize 4-aryl-N,N-dimethylpyridin-2-amine derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol). Subsequently, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure the removal of any dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-N,N-dimethylpyridin-2-amine product.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 95 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 85-95 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 75-85 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 90 | 70-85 |
Note: Yields are estimates based on reactions with analogous bromopyridine substrates and may require optimization for this compound.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5] It has broad utility in drug discovery for the construction of arylamines and heteroarylamines.[6] This protocol outlines a general procedure for the coupling of this compound with a range of primary and secondary amines.
Scientific Rationale behind the Protocol:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired product.[7] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide are frequently used. Anhydrous, aprotic solvents are necessary to prevent quenching of the base and other side reactions.
Detailed Experimental Protocol:
Objective: To synthesize N-substituted-4-amino-N',N'-dimethylpyridin-2-amine derivatives via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminopyridine derivative.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 75-90 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 80-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 70-85 |
| N-Methylpiperazine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Dioxane | 100 | 75-90 |
Note: Yields are estimates based on reactions with analogous bromopyridine substrates and may require optimization for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 2,4-disubstituted pyridines, specifically focusing on the often-problematic coupling of 4-bromo-N,N-dimethylpyridin-2-amine.
The presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic N,N-dimethylamino group—renders this substrate particularly challenging. These basic sites can act as ligands for the palladium catalyst, leading to catalyst inhibition and low reaction yields. This phenomenon is a well-documented aspect of the "2-pyridyl problem" in cross-coupling chemistry.[1][2][3] This guide provides a structured approach to diagnosing issues and implementing robust solutions based on mechanistic understanding and field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the core challenges of this reaction.
Q1: Why is the Suzuki coupling of this compound so difficult?
The low yield is primarily due to catalyst inhibition. The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the N,N-dimethylamino group at the C2 position. Both can coordinate strongly to the palladium(0) catalytic center.[1] This coordination occupies the metal's open sites, hindering the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond—and effectively poisoning the catalyst.[1][4]
Q2: What is the most critical parameter to optimize for this specific substrate?
The choice of ligand is paramount. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide sufficient steric bulk or electron density to favor the productive catalytic cycle over catalyst inhibition.[1] The most successful approaches utilize highly electron-rich and sterically hindered dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands stabilize the palladium center, promote the challenging oxidative addition step, and sterically disfavor the inhibitory binding of the pyridine substrate.[5][7]
Q3: I observe significant byproduct formation, especially the loss of the bromine or the boronic acid group. What are these side reactions?
You are likely observing dehalogenation and protodeboronation.
-
Dehalogenation is the replacement of the bromine atom with a hydrogen, yielding 4-H-N,N-dimethylpyridin-2-amine. This can occur when the palladium catalyst reacts with hydride sources in the reaction mixture.[1]
-
Protodeboronation is the cleavage of the C-B bond of your boronic acid partner, replacing it with a C-H bond.[8] This is a common side reaction, especially with heteroaryl boronic acids or under non-optimal pH conditions, and it consumes your nucleophilic coupling partner.[2][8][9]
Part 2: Systematic Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. No or Minimal Product Formation | A. Inactive Catalyst System: The chosen ligand/precatalyst is not active enough to overcome the energy barrier for oxidative addition with the electron-rich, coordinating substrate.[1][7] | Solution: Switch to a more robust catalyst system. • Ligands: Employ bulky, electron-rich dialkylbiaryl phosphines like SPhos or XPhos.[6] These ligands accelerate both oxidative addition and the final reductive elimination step. • Precatalysts: Use modern, well-defined precatalysts (e.g., XPhos Pd G3/G4) which ensure efficient generation of the active Pd(0) species. |
| B. Catalyst Poisoning: The substrate's nitrogen atoms are irreversibly binding to and deactivating the palladium catalyst.[1][3] | Solution: Modify conditions to minimize substrate-catalyst binding. • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can compensate for some level of deactivation. • Ligand Choice: As above, bulky ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[5] | |
| C. Incorrect Base/Solvent Combination: The base may be too weak to form the active boronate species required for transmetalation, or the solvent may not be appropriate.[10][11] | Solution: Optimize the base and solvent system. • Base: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][11] These are often more effective than sodium or potassium carbonate for challenging couplings. • Solvent: Use rigorously degassed aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water to facilitate the transmetalation step.[1][12] | |
| 2. Significant Byproduct Formation | A. Dehalogenation Product Observed: The starting this compound is being converted to N,N-dimethylpyridin-2-amine. | Solution: Eliminate potential hydride sources. • Solvent/Reagents: Ensure the use of anhydrous, high-purity solvents. Some bases or solvents can act as hydride sources.[1] • Atmosphere: Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1] |
| B. Boronic Acid Homocoupling: A biaryl byproduct derived from the boronic acid coupling with itself is observed. | Solution: Prevent oxidation of the catalyst. • Degassing: This is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[1] Ensure all solvents are thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. • Catalyst Source: Use a Pd(0) source like Pd₂(dba)₃ directly, or ensure conditions are optimal for the complete reduction of a Pd(II) precatalyst.[1] | |
| C. Protodeboronation Product Observed: The boronic acid is being consumed and replaced by a proton. | Solution: Enhance the stability of the boronic acid. • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester. These reagents release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[8] • Choice of Base: For certain unstable boronic acids, using potassium fluoride (KF) as the base can be beneficial. | |
| 3. Sluggish/Incomplete Reaction | A. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barriers of the catalytic cycle. | Solution: Increase the reaction temperature. • Heating: Most Suzuki couplings benefit from heating, typically in the range of 80-110 °C.[12][13] Monitor for potential thermal decomposition of sensitive substrates. |
| B. Poor Reagent Quality: Degradation of the boronic acid, catalyst, or base. | Solution: Verify the quality of all reagents. • Boronic Acid: Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage. Check the purity by NMR. • Catalyst/Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Store them properly in a glovebox or desiccator. |
Part 3: Visualization of Key Processes
Understanding the underlying pathways is crucial for effective troubleshooting.
Caption: The general catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 4: Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, incorporating best practices for challenging substrates.
Protocol: Suzuki-Miyaura Coupling Using SPhos Precatalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
SPhos Pd G4 Precatalyst (2-3 mol%)
-
Potassium Phosphate (K₃PO₄), powder (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G4 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 5:1 to 10:1 dioxane:water. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Benchchem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Organic Chemistry Portal. Suzuki Coupling.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. US20140330008A1 - Process for the preparation of boronic acid intermediates.
- Wikipedia. Protodeboronation.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
- Reddit. Struggling with Suzuki Reaction : r/Chempros.
- MedChemExpress. 6-Aminopyridine-3-boronic acid | Biochemical Assay Reagents.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros.
- ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromo-N,N-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your experimental outcomes.
Introduction: The Challenge of Electron-Rich Pyridines
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a staple in modern organic synthesis.[1][2] However, its application to electron-rich and sterically hindered substrates like this compound presents a unique set of challenges. The inherent nucleophilicity of the pyridine nitrogen can lead to competitive binding with the palladium catalyst, and the electron-donating nature of the dimethylamino group can influence the reactivity of the aryl bromide. This guide will dissect the common side reactions and provide actionable solutions to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes:
-
Catalyst Deactivation: The pyridine nitrogen on your substrate can act as a ligand, competitively binding to the palladium center and inhibiting the catalytic cycle.[1] Additionally, impurities in reagents or solvents can poison the catalyst.
-
Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the Pd(0) complex is a crucial step in the catalytic cycle.[1][3] For some electron-rich pyridines, this step can be slow.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[4] An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties to facilitate the reaction.
-
Incorrect Base Selection: The choice of base is critical for the deprotonation of the amine and the subsequent transmetalation step.[5][6] An unsuitable base can lead to slow reaction rates or side reactions.
Troubleshooting Strategies:
-
Ligand Screening: The use of bulky, electron-rich phosphine ligands is often essential for the successful amination of heteroaryl halides.[7][8] Consider screening a panel of ligands. For pyridyl substrates, ligands like XPhos , RuPhos , and BrettPhos have shown good performance.[7]
-
Optimize the Base: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote side reactions with sensitive substrates.[9] Consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), or explore the use of soluble organic bases like DBU, especially if your substrate has base-sensitive functional groups.[10]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[11] In some cases, a more polar solvent like THF may be beneficial, but it's crucial to ensure it is rigorously dried and degassed.
-
Temperature Control: While higher temperatures (80-110 °C) are typical for Buchwald-Hartwig reactions, excessive heat can lead to catalyst decomposition.[9][11] A systematic temperature screen can help identify the optimal balance between reaction rate and catalyst stability.
-
Use of Pre-catalysts: Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined palladium pre-catalyst.[9] Pre-catalysts can provide more consistent and reproducible results by ensuring efficient generation of the active catalytic species.
Question 2: I'm observing a significant amount of a debrominated byproduct, 2-amino-N,N-dimethylpyridine. What is causing this hydrodebromination and how can I minimize it?
Answer:
Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[1]
Mechanism of Hydrodebromination:
This side reaction can occur through a competing pathway to the desired C-N bond formation. It is often initiated by a β-hydride elimination from a palladium-amide intermediate, which then leads to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the debrominated product.[1][12]
Strategies to Suppress Hydrodebromination:
-
Ligand Selection: The choice of ligand is paramount in minimizing hydrodebromination. Bulky biarylphosphine ligands can sterically hinder the β-hydride elimination pathway and favor the desired reductive elimination to form the C-N bond.[1][12]
-
Careful Choice of Amine Coupling Partner: If you are using a primary amine that has β-hydrogens, the propensity for β-hydride elimination can be higher. While your substrate is a secondary amine, this is a general consideration for other applications.
-
Base and Solvent Optimization: The reaction environment can influence the rate of hydrodebromination. Experimenting with different base and solvent combinations can sometimes shift the reaction equilibrium away from this undesired pathway. Recent studies have explored bimetallic palladium-copper nanocatalyst systems in aqueous micelles to suppress hydrodehalogenation.[13][14]
Question 3: My product yield is inconsistent between batches, even when I follow the same procedure. What are the potential sources of this variability?
Answer:
Inconsistent yields in Buchwald-Hartwig aminations are often traced back to subtle variations in experimental setup and reagent quality. These reactions can be sensitive to air, moisture, and impurities.[11]
Key Areas to Investigate for Reproducibility:
-
Atmosphere Control: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent and Reagent Purity: Use freshly distilled and thoroughly degassed solvents. Impurities in the amine, aryl bromide, or base can interfere with the catalysis. It is also important to ensure the quality and age of the palladium source and ligand.
-
Stirring and Heating: Inconsistent stirring can lead to localized "hot spots" and poor mixing of the heterogeneous base, affecting the reaction rate.[9] Ensure vigorous and consistent stirring. Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.
-
Water Content: While some Buchwald-Hartwig protocols tolerate small amounts of water, and in some cases, it can even be beneficial for the reduction of Pd(II) to Pd(0), excess water can lead to catalyst deactivation and competing side reactions.[3] Ensure all glassware is thoroughly dried.
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride instead of an aryl bromide for this reaction?
A1: While aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations, the coupling of aryl chlorides is possible with the appropriate choice of catalyst system.[9][11] You will likely need to use a more electron-rich and sterically demanding ligand, such as those from the Josiphos family, and potentially higher catalyst loadings and temperatures.[15]
Q2: What is the role of the bulky phosphine ligand?
A2: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are crucial for several reasons:[4]
-
They stabilize the palladium catalyst.
-
Their steric bulk promotes the formation of a monoligated palladium species, which is often the active catalyst.
-
They accelerate the rate of reductive elimination, the final step that forms the desired C-N bond.
-
They can help suppress side reactions like β-hydride elimination.[1]
Q3: Is it necessary to use a glovebox for setting up these reactions?
A3: While a glovebox provides the most controlled inert atmosphere, it is not strictly necessary if proper Schlenk techniques are employed. This includes using Schlenk flasks, degassing solvents with several freeze-pump-thaw cycles, and maintaining a positive pressure of an inert gas during reagent addition.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This is a general starting point; optimization of ligand, base, solvent, and temperature will likely be necessary.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the this compound and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting Logic
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a key side reaction pathway.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in the Buchwald-Hartwig amination.
Quantitative Data Summary
Table 1: Comparison of Ligands for the Amination of a Heteroaryl Chloride *
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BINAP | Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 71 | [7] |
| XPhos | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | 40 | [7] |
| Xantphos | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 100 | - | - | [7] |
| BrettPhos | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | - | [7] |
| Josiphos-type | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | 2 | 98 | [7] |
*Note: Data is for the coupling of 2-chloropyridine with morpholine and is intended for comparative purposes. Direct comparison can be challenging due to variations in experimental conditions.[7]
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2000). ACS Publications. [Link]
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Deactivation with 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to the technical support resource for managing catalyst deactivation when using 4-bromo-N,N-dimethylpyridin-2-amine. This guide is designed to provide in-depth, practical troubleshooting advice and foundational knowledge to help you overcome common catalytic challenges. The inherent structure of this substrate, featuring both a coordinating pyridine nitrogen and a reactive bromo group, presents unique hurdles in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This document will equip you with the insights to diagnose issues, implement effective solutions, and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound deactivates catalysts?
A1: Catalyst deactivation by this substrate primarily occurs through two pathways:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center (e.g., palladium). This binding occupies the active site, preventing the catalyst from participating in the intended catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.[3]
-
Formation of Inactive Species: The substrate or impurities can lead to the formation of catalytically inactive species. For instance, in palladium catalysis, the active Pd(0) can aggregate into palladium black, a common sign of deactivation, especially under high temperatures or when ligands are degraded.[4]
Q2: What are the common visual indicators of catalyst deactivation in my reaction?
A2: The most telling visual sign is the precipitation of a fine, black solid, commonly known as "palladium black."[5] This indicates that the soluble, active Pd(0) catalyst has aggregated into an inactive, bulk metallic form. Other signs include a stalled reaction (no further consumption of starting materials as monitored by TLC or LC-MS) or a significant slowdown in reaction rate.
Q3: Are certain types of catalytic reactions more susceptible to deactivation by this substrate?
A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are particularly sensitive.[4] These reactions rely on a delicate balance within the Pd(0)/Pd(II) catalytic cycle, which is easily disrupted by strong coordinating agents like pyridines.[6]
Q4: Can impurities in this compound contribute to catalyst deactivation?
A4: Absolutely. The purity of all reagents is critical for successful catalysis.[7] Trace impurities, especially other coordinating species or compounds containing elements like sulfur, can act as potent catalyst poisons.[4] It is always recommended to use reagents of the highest possible purity and to consider purification of starting materials if you consistently encounter issues.[7]
Troubleshooting Guides: From Diagnosis to Solution
This section addresses specific experimental failures in a question-and-answer format, providing a clear path from problem to resolution.
Issue 1: The reaction shows low to no product yield, and starting material is largely unconsumed.
-
Potential Cause: Direct poisoning of the catalyst's active site by the pyridine nitrogen. The N,N-dimethylamino group at the 2-position increases the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base and a more effective poison.
-
Troubleshooting Action & Rationale:
-
Increase Ligand Stoichiometry: Amines can act as ligands themselves. Adding an extra equivalent of your phosphine ligand relative to the palladium precursor can help outcompete the substrate for coordination sites on the metal, thus preserving the catalyst's activity.[7]
-
Screen More Effective Ligands: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos).[4] The steric bulk can create a "protective pocket" around the metal center, physically hindering the approach of the pyridine nitrogen. The increased electron donation from the ligand also strengthens its bond to the palladium, making it less likely to be displaced.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). This ensures efficient and reliable generation of the active monoligated Pd(0) species, which is crucial for catalytic turnover.[6][7]
-
Issue 2: The reaction starts but then stalls, and a black precipitate (palladium black) forms.
-
Potential Cause: Catalyst aggregation due to ligand degradation or an insufficient ligand-to-metal ratio. Phosphine ligands are often sensitive to oxygen, and their degradation leaves the Pd(0) center unprotected, leading to irreversible aggregation.[4][5]
-
Troubleshooting Action & Rationale:
-
Ensure Rigorous Inert Conditions: Oxygen is detrimental. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[4] Conduct the entire reaction setup and execution under a positive pressure of an inert atmosphere using Schlenk techniques or a glovebox.[7]
-
Lower the Reaction Temperature: While many cross-coupling reactions require heat, excessive temperatures can accelerate both ligand degradation and the rate of catalyst aggregation.[4] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Check Reagent Purity: As mentioned, impurities can degrade ligands or directly poison the catalyst. Ensure all reagents, especially the base and solvent, are of high purity and anhydrous.[7]
-
Issue 3: Reaction performance is inconsistent between batches, even with the same protocol.
-
Potential Cause: Halide inhibition or sensitivity to trace amounts of water. The bromide from the substrate and the base's cation/anion pair can form salts. High concentrations of halide ions in solution can lead to the formation of inactive, higher-order palladium-halide complexes (e.g., [PdBr₄]²⁻).[7]
-
Troubleshooting Action & Rationale:
-
Screen Different Solvents: The choice of solvent affects the solubility of reagents and inorganic salts generated during the reaction.[5] A solvent system that keeps the catalyst and organic reagents soluble while potentially precipitating inhibitory inorganic salts could be beneficial. Consider screening solvents like dioxane, toluene, or DMF, sometimes with co-solvents.
-
Evaluate the Base: The base is a critical component. Its strength and counter-ion can significantly impact the reaction.[5] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can influence the transmetalation step and the overall stability of the catalytic system.
-
Control Water Content: While many cross-coupling reactions tolerate some water, the optimal amount can be system-dependent. If using anhydrous conditions, ensure all components are truly dry. Conversely, for some base/solvent systems (e.g., K₃PO₄ in anhydrous solvent), a small, controlled amount of water can be beneficial for the transmetalation step.[5]
-
Summary of Troubleshooting Strategies
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Low or No Yield | Catalyst Poisoning | Use bulky, electron-rich ligands; increase ligand ratio; use a pre-catalyst. | Steric hindrance protects the metal center from the pyridine nitrogen; ensures generation of the active catalyst.[4][5][7] |
| Stalled Reaction, Pd Black | Catalyst Aggregation | Improve inert atmosphere techniques; lower reaction temperature; use fresh, high-purity reagents. | Prevents oxidative degradation of ligands, which leaves Pd(0) unprotected and prone to aggregation.[4][7] |
| Inconsistent Results | Halide Inhibition / Solvent Effects | Screen different solvents and bases; control water content carefully. | Optimizes solubility of reactants and salts; avoids formation of inactive catalyst-halide complexes.[5][7] |
Visualizing the Problem and Solution
Catalyst Deactivation Pathway
The following diagram illustrates how this compound can divert the active catalyst from the productive cycle towards an inactive, "poisoned" state.
Caption: Fig 1. Competition between the active cycle and catalyst poisoning.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to catalyst deactivation.
Caption: Fig 2. A logical workflow for troubleshooting catalyst deactivation.
Exemplary Protocol: Buchwald-Hartwig Amination
This protocol for coupling this compound with a generic amine (e.g., morpholine) incorporates best practices to mitigate deactivation.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk tube or reaction vial. Flame-dry the vessel under vacuum and backfill with Argon or Nitrogen.
-
Reagent Addition (in a glovebox or under positive inert gas flow): To the vessel, add NaOtBu, XPhos, and Pd₂(dba)₃.
-
Add Substrates: Add the this compound.
-
Seal and Add Liquids: Seal the vessel with a septum cap. Add the degassed toluene via syringe, followed by the morpholine.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Bromo-o-xylene Cross-Coupling Reactions - Benchchem. (URL: )
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI.GOV. (URL: [Link])
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (URL: [Link])
-
Electronic nature of pyridine and its deactivation via Lewis acid. - ResearchGate. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (URL: [Link])
-
Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed. (URL: [Link])
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. (URL: [Link])
-
Plausible elementary reaction sequence for catalytic pyridine... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
-
Catalyst poisoning remains one of the most significant challenges in industrial catalysis... - How to Prevent Catalyst Poisoning at the Industrial Scale. (URL: [Link])
-
Poisoning and deactivation of palladium catalysts - SciSpace. (URL: [Link])
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (URL: [Link])
-
Catalyst poisoning - Wikipedia. (URL: [Link])
- Method for reactivating palladium catalysts - Google P
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: [Link])
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-bromo-N,N-dimethylpyridin-2-amine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-bromo-N,N-dimethylpyridin-2-amine in cross-coupling reactions. A common challenge encountered is the formation of a homocoupling byproduct, 4,4'-bis(N,N-dimethylamino)-[2,2'-bipyridine]. This document provides in-depth troubleshooting, preventative strategies, and optimized protocols to mitigate this issue, ensuring higher yields of your desired product and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling byproduct and why does it form in my reactions with this compound?
A1: The homocoupling byproduct is 4,4'-bis(N,N-dimethylamino)-[2,2'-bipyridine]. It forms when two molecules of the starting material, this compound, react with each other instead of with your desired coupling partner (e.g., a boronic acid in a Suzuki reaction). This side reaction is typically catalyzed by the same transition metal, most commonly palladium, used for the intended cross-coupling.[1][2][3]
The primary mechanisms leading to homocoupling are:
-
Palladium(II)-Mediated Pathway: If Pd(II) species are present in the reaction, either from the precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen, they can react with two molecules of the aryl halide to produce the biaryl product and regenerate Pd(0).[4][5][6] This is a common issue when using Pd(II) salt precatalysts like Pd(OAc)₂ or PdCl₂ without ensuring complete in-situ reduction to Pd(0).[4][7][8]
-
Reductive Dimerization at the Pd(0) Center: The catalytic cycle for homocoupling can initiate with the oxidative addition of the aryl halide to Pd(0).[1][9] A subsequent ligand exchange between two Ar-Pd(II)-X intermediates can form an Ar-Pd(II)-Ar species, which then undergoes reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1]
-
Ullmann-type Coupling: Particularly if copper catalysts are used or present as impurities, a classic Ullmann reaction can occur, which involves the copper-mediated coupling of two aryl halides, often under harsh thermal conditions.[2][3][10]
The electron-rich nature of the dimethylamino-substituted pyridine ring can influence the kinetics of these pathways, sometimes making homocoupling a more competitive process.
Q2: How can I reliably detect and quantify the homocoupling byproduct?
A2: A multi-technique approach is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for initial reaction monitoring. The homocoupling byproduct is typically less polar than the starting material but may have similar polarity to the desired cross-coupled product, sometimes making differentiation difficult without a reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile byproducts.[11] It provides the molecular weight of the byproduct, confirming its identity as the dimer.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantification.[11] A well-developed HPLC method can effectively separate the starting material, desired product, and the homocoupling byproduct, allowing for precise determination of reaction yield and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation of the byproduct.[11] The ¹H NMR spectrum of the symmetrical homocoupled product will be distinct from the starting material and the typically unsymmetrical desired product.
| Technique | Primary Use | Sensitivity | Notes |
| TLC | Reaction monitoring | Low | Good for a quick check of starting material consumption. |
| GC-MS | Identification & Quantification | High | Best for volatile and thermally stable compounds.[11] |
| HPLC | Quantification & Purity | High | Excellent for separating complex mixtures and non-volatile compounds.[11] |
| NMR | Structural Elucidation | Moderate | Confirms the structure of isolated byproducts. |
Q3: My reaction is producing over 20% of the homocoupling byproduct. What are the most likely causes?
A3: Significant formation of the homocoupling byproduct points to specific issues in your reaction setup and conditions. The most common culprits are:
-
Presence of Oxygen: Dissolved oxygen is a primary cause of homocoupling.[5][12] It can oxidize the active Pd(0) catalyst to Pd(II), which actively promotes the homocoupling pathway.[6][13] Inadequate degassing of solvents and failure to maintain an inert atmosphere are critical errors.
-
Inefficient Precatalyst Reduction: Using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) without conditions that ensure rapid and complete reduction to Pd(0) leaves Pd(II) species available to catalyze homocoupling.[4][7]
-
Slow Transmetalation Step: In reactions like Suzuki-Miyaura coupling, if the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime.[9] This increased lifetime provides a greater opportunity for it to react with another molecule of itself, leading to homocoupling.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.[14] Ligands that are not sterically bulky or electron-rich enough may not sufficiently promote the desired reductive elimination of the cross-coupled product over the homocoupling pathway.[8][14]
-
High Temperatures: While necessary for some couplings, excessively high temperatures can sometimes favor the homocoupling side reaction, especially in Ullmann-type couplings.[1][2]
Troubleshooting and Optimization Guide
If you are experiencing significant homocoupling, follow this systematic workflow to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting homocoupling byproducts.
Detailed Experimental Protocols
Protocol 1: Minimizing Homocoupling by Rigorous Deoxygenation
This protocol emphasizes the most critical factor in preventing homocoupling: the exclusion of oxygen.
-
Vessel Preparation: Oven-dry all glassware and stir bars overnight and allow to cool in a desiccator. Assemble the reaction flask with a condenser and a rubber septum.
-
Inert Atmosphere Purge: Connect the flask to a Schlenk line. Evacuate under high vacuum for 5 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle a total of three times.
-
Solvent Degassing: Use a solvent that has been degassed by subsurface sparging with argon for at least 30 minutes prior to use.[6][15] For maximum effectiveness, use solvents from a dedicated solvent purification system.
-
Reagent Addition: Add the this compound, coupling partner (e.g., arylboronic acid), and base to the flask under a positive flow of inert gas.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand to the flask under a positive flow of inert gas. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[6]
-
Reaction Execution: Heat the reaction to the desired temperature under a continuous positive pressure of inert gas (a balloon or bubbler is sufficient).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of two new spots (product and byproduct).
Protocol 2: Purification Strategy to Remove Homocoupling Byproduct
The homocoupling byproduct, being a larger and often less polar molecule than the starting material, can typically be separated from the desired product using column chromatography.
-
Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Adsorbent Selection: Use silica gel as the stationary phase. The byproduct is non-polar and will elute before more polar products.
-
Solvent System (Eluent): Begin with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is key to achieving good separation between the structurally similar desired product and the homocoupling byproduct.
-
Column Packing and Loading: Pack the column carefully to avoid air bubbles. Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for better resolution.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which contain the pure product.
-
Alternative Methods: If chromatographic separation is difficult, consider recrystallization if your product is a solid.[16] For very challenging separations, preparative HPLC may be necessary.[17][18]
Mechanistic Insight: The Competing Pathways
The balance between the desired cross-coupling and undesired homocoupling is determined by the relative rates of key steps in the catalytic cycle.
Caption: Catalytic cycles showing the desired cross-coupling pathway versus the competing homocoupling side-reaction.
To favor the desired outcome, conditions must be optimized to accelerate the transmetalation and subsequent reductive elimination steps relative to the ligand exchange pathway that leads to homocoupling. This is achieved by using electron-rich, bulky ligands which promote reductive elimination and by ensuring the coupling partner is sufficiently reactive.[8][14]
References
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Retrieved from [Link]
-
Zhang, Y., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Hassan, J., et al. (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Available at: [Link]
-
The Ullmann type homocoupling reactions of halopyridines and side products. (n.d.). ResearchGate. Retrieved from [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
The Nobel Prize in Chemistry 2010 - Scientific Background: Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. Available at: [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. (2015). Chemical Science. Available at: [Link]
-
Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. (n.d.). ResearchGate. Retrieved from [Link]
-
Anderson, D. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Barder, T. E., et al. (2008). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition. Available at: [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). MDPI. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Retrieved from [Link]
-
Sowiński, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. byjus.com [byjus.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Protodeboronation in Suzuki Coupling with 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a critical challenge in Suzuki-Miyaura cross-coupling: the undesired protodeboronation of boronic acids, with a specific focus on reactions involving the versatile building block, 4-bromo-N,N-dimethylpyridin-2-amine. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies to enhance your reaction yields and streamline your synthetic workflows.
Understanding the Challenge: The Competing Pathways
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. However, the success of this reaction hinges on the desired cross-coupling pathway outcompeting potential side reactions. One of the most common and frustrating of these is protodeboronation, where the boronic acid is consumed by a proton source in the reaction mixture, leading to the formation of an undesired arene byproduct and a reduction in the yield of your target molecule.[1][2]
The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the substrates.[1] For heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyridine derivatives, the mechanism of protodeboronation can be complex.[1][3]
Caption: Competing pathways in Suzuki coupling.
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you diagnose the potential causes of significant protodeboronation in your Suzuki coupling with this compound and provides actionable solutions.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product with a significant amount of the corresponding arene byproduct (from the boronic acid). | 1. Inappropriate Base: Strong bases (e.g., NaOH, KOH) and high pH can accelerate protodeboronation.[2] 2. High Reaction Temperature: Elevated temperatures can increase the rate of both the desired reaction and protodeboronation.[2] 3. Presence of Water: Water can act as a proton source for protodeboronation.[2] | 1. Optimize the Base: Switch to a milder base such as K₃PO₄, K₂CO₃, or KF. Finely powdering the base can also be beneficial.[3] 2. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[3] 3. Use Anhydrous Conditions: Thoroughly dry your solvent and reagents. Consider using a desiccant. |
| Reaction is sluggish, and protodeboronation is the major pathway. | 1. Inefficient Catalyst System: A slow catalytic cycle provides more time for the boronic acid to decompose. 2. Steric Hindrance: The N,N-dimethylamino group on the pyridine ring might sterically hinder the coupling. | 1. Enhance Catalyst Activity: Employ a more active catalyst system. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3] 2. Ligand Screening: Experiment with different ligands to find one that promotes the desired coupling over protodeboronation. For 2-pyridyl nucleophiles, phosphite or phosphine oxide-based ligands have shown promise.[4] |
| Inconsistent results and poor reproducibility. | 1. Boronic Acid Instability: Some boronic acids, especially heteroaromatic ones, are inherently unstable and can degrade upon storage. 2. Variable Reagent Quality: Impurities in solvents, bases, or the starting materials can affect the reaction outcome. | 1. Use Boronic Esters: Consider using more stable boronic acid derivatives such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[1][5] MIDA boronates can offer a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1] 2. Ensure Reagent Purity: Use freshly distilled and degassed solvents. Ensure the base is of high purity and dry. |
Frequently Asked Questions (FAQs)
Q1: Why are pyridineboronic acids particularly prone to protodeboronation?
A1: Pyridineboronic acids, especially 2-pyridineboronic acid, exhibit a unique mechanism of protodeboronation.[3] Under neutral pH conditions, they can form a zwitterionic species which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[1][3] Interestingly, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby reducing the rate of protodeboronation.[3]
Q2: I'm observing the formation of a byproduct corresponding to the dehalogenated starting material (N,N-dimethylpyridin-2-amine). What could be the cause?
A2: The formation of the dehalogenated starting material is another common side reaction in Suzuki couplings, known as hydrodehalogenation. This can occur when a hydride source is present in the reaction mixture, which can be generated from the solvent, base, or other additives. Optimizing the reaction conditions to favor the desired cross-coupling, such as using a more active catalyst or a different solvent/base combination, can help to minimize this side reaction.
Q3: Can the N,N-dimethylamino group on the this compound influence the reaction?
A3: Yes, the N,N-dimethylamino group is an electron-donating group, which can influence the electronic properties of the pyridine ring and its reactivity in the Suzuki coupling. It may also have a directing effect or, in some cases, act as a coordinating group with the palladium catalyst. While it is generally expected to be compatible with Suzuki coupling conditions, its presence may necessitate some optimization of the reaction parameters compared to unsubstituted bromopyridines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound (Optimized to Minimize Protodeboronation)
This protocol provides a robust starting point for the Suzuki coupling of this compound with various boronic acids, incorporating best practices to mitigate protodeboronation.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous, degassed water (if a biphasic system is desired, e.g., 10:1 dioxane:water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A troubleshooting workflow for protodeboronation.
References
- BenchChem. (2025).
-
ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
ResearchGate. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- BenchChem. (2025). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Dehalogenation of 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for common synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering the undesired dehalogenation of 4-bromo-N,N-dimethylpyridin-2-amine during their reactions. Here, we provide in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my reaction, and why is it a significant problem?
A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the bromine atom on your this compound starting material is replaced by a hydrogen atom.[1] This side reaction is problematic for several reasons: it consumes your starting material, reduces the yield of your intended cross-coupled product, and complicates the purification process by introducing a byproduct (N,N-dimethylpyridin-2-amine) that may have similar chromatographic properties to your starting material or product.[1]
Q2: What is the primary mechanism that leads to this unwanted dehalogenation?
A: The most widely accepted mechanism involves the formation of a highly reactive palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This intermediate can arise from several sources in your reaction flask, including the base (especially alkoxides with β-hydrogens), the solvent (e.g., alcohols or residual water), or even certain additives.[2][3] Once formed, this Pd-H species can react with your starting material in a process that results in the undesired Ar-H byproduct and regenerates the Pd(0) catalyst, perpetuating the side reaction.[1][4]
Q3: Why does my substrate, this compound, seem particularly prone to dehalogenation?
A: N-heterocyclic halides, such as bromopyridines, are often more susceptible to dehalogenation than their carbocyclic aryl halide counterparts.[1][4] The presence of the nitrogen atom in the pyridine ring alters the electronic properties of the molecule, making the C-Br bond more reactive. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, which may influence the relative rates of the desired productive steps versus the undesired dehalogenation pathway.[4]
Q4: How does the choice of phosphine ligand impact the extent of dehalogenation?
A: The catalyst and ligand system is crucial for controlling the reaction's selectivity.[5][6][7] Bulky and electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at preventing dehalogenation.[1][4] These ligands promote the final, desired step of the catalytic cycle—reductive elimination—to form the C-C or C-N bond at a much faster rate.[1] By accelerating the productive pathway, they ensure that the palladium intermediate is less likely to be intercepted by the competing dehalogenation pathway.[1]
Q5: What is the role of the base, and which should I choose to minimize this side reaction?
A: The base is a critical parameter. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote dehalogenation, as they can serve as a source for the formation of palladium-hydride species.[1][3] To suppress this side reaction, it is highly recommended to switch to a weaker, non-nucleophilic inorganic base.[4][8] Excellent choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1] These bases are generally effective at facilitating the desired reaction without generating significant amounts of the problematic Pd-H species.
Mechanistic Overview: The Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction. It highlights the desired productive pathway leading to the coupled product and the competing hydrodehalogenation pathway initiated by a Pd-H species.
Caption: Competing catalytic pathways in a cross-coupling reaction.
Systematic Troubleshooting Guide
If you are observing a significant amount of the dehalogenated byproduct, follow this workflow to diagnose and solve the issue. The goal is to systematically adjust parameters to favor the desired reaction pathway over the undesired one.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Impact of Reaction Parameters on Product Distribution
The following tables summarize the effect of different reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.
Table 1: Effect of Ligand Choice
| Ligand | Type | Typical Outcome | Recommendation |
|---|---|---|---|
| PPh₃ | Basic, less bulky | Can lead to significant dehalogenation | Avoid for this substrate |
| dppf | Bulky ferrocenyl | Moderate improvement over PPh₃ | A reasonable alternative |
| XPhos / SPhos | Bulky, electron-rich biaryl | Excellent suppression of dehalogenation | Highly Recommended |
| IPr (NHC) | Bulky N-heterocyclic carbene | Excellent suppression of dehalogenation | Highly Recommended |
Table 2: Effect of Base Choice
| Base | Strength | Typical Outcome | Recommendation |
|---|---|---|---|
| NaOtBu | Strong | High potential for dehalogenation | Avoid if possible[1] |
| K₂CO₃ | Weak | Good suppression of dehalogenation | Recommended |
| K₃PO₄ | Weak | Excellent suppression of dehalogenation | Highly Recommended [1][4] |
| Cs₂CO₃ | Weak | Excellent suppression of dehalogenation | Highly Recommended |
Table 3: Effect of Solvent Choice
| Solvent | Type | Typical Outcome | Recommendation |
|---|---|---|---|
| Alcohols (e.g., iPrOH) | Protic | Can act as a hydride source | Avoid |
| DMF | Polar Aprotic | Can promote dehalogenation in some systems | Use with caution[9] |
| Toluene | Non-polar Aprotic | Minimal dehalogenation | Highly Recommended [9] |
| Dioxane | Non-polar Aprotic | Minimal dehalogenation | Highly Recommended [1][4] |
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a starting point for the cross-coupling of this compound with a generic arylboronic acid, designed to minimize hydrodehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., XPhos, 0.06 mmol, 6.0 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Through the septum, add anhydrous, degassed toluene or dioxane (5 mL, 0.2 M).
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
Workup and Purification:
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025, December). How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
- ResearchGate.
- Organic Chemistry Portal.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- BenchChem. (2025).
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters, 4(23), 4053-4056.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Morken, J. P., et al. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 126(14), 4765-4768.
- ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Cfm Oskar Tropitzsch GmbH. Phosphine ligands for more efficient chemical processes.
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- Reddit. (2019, October 7).
- Tokyo Chemical Industry Co., Ltd.
- Sigma-Aldrich. Phosphine Ligands.
- Orbach, M., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 38(1), 103-110.
Sources
Optimizing temperature for Sonogashira coupling of 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the Sonogashira coupling of 4-bromo-N,N-dimethylpyridin-2-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory settings.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the Sonogashira coupling. The advice provided is grounded in established organometallic principles and practical laboratory experience.
Q1: My reaction shows low to no conversion of this compound. Should I just increase the temperature?
A1: While insufficient temperature is a common cause for low conversion with aryl bromides, a systematic approach is more effective than simply increasing heat. The carbon-bromine bond in your substrate is less reactive than a corresponding carbon-iodine bond, meaning thermal energy is often required to facilitate the rate-limiting oxidative addition step.[1][2] However, the pyridine nitrogen and the dimethylamino group are electron-donating, which can further decrease the electrophilicity of the reaction center, making the oxidative addition more challenging.
Recommended Troubleshooting Protocol:
-
Verify Reagent & Catalyst Integrity: Before adjusting temperature, ensure your palladium catalyst, copper(I) cocatalyst (if used), base, and solvents are of high purity and, where necessary, anhydrous and deoxygenated.[2] Palladium(0) catalysts can be sensitive to air, and degraded reagents are a frequent cause of reaction failure.[2]
-
Establish a Baseline: Run the reaction at a moderate starting temperature, for example, 60 °C. If you see no product formation, it confirms that thermal energy is likely necessary.
-
Systematic Temperature Screening: Set up parallel reactions at incrementally higher temperatures (e.g., 80 °C, 100 °C, 120 °C). Monitor each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours). This will help you identify the temperature at which the reaction begins to proceed efficiently. For unreactive aryl bromides, temperatures in the 80-120 °C range are common.[1][3]
-
Analyze the Outcome: If conversion improves with temperature, you have identified a key parameter. If conversion remains low even at high temperatures, the issue may lie with other components of your system (e.g., ligand, base, or solvent choice), which must be optimized in conjunction with temperature.
Q2: I see a black precipitate forming in my reaction at higher temperatures. What is it and how can I prevent it?
A2: The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[2][4] This indicates that your catalytic species is not stable under the applied conditions, leading to a loss of activity and incomplete conversion.
Causality and Prevention Strategy:
-
Thermal Instability: Many palladium-phosphine complexes are thermally sensitive. Excessive heat can cause ligand dissociation, leading to the formation of unstable, low-ligated palladium species that readily decompose.[5]
-
Finding the "Sweet Spot": Your goal is to find the minimum temperature required for efficient oxidative addition without causing significant catalyst decomposition. The systematic screening described in A1 is crucial here.
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center.[6] If Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ leads to decomposition, consider switching to a more robust, electron-rich, and sterically bulky ligand such as XPhos or SPhos. These ligands form more stable complexes that can withstand higher temperatures and facilitate the challenging oxidative addition step.
-
Solvent Effects: In some cases, the choice of solvent can influence catalyst stability. While DMF and THF are common, you might explore solvents like dioxane or toluene, which can sometimes offer better thermal stability for the catalytic complex.[7]
Q3: My main side product is a dimer of my terminal alkyne (Glaser coupling). Is this related to temperature?
A3: Yes, the formation of alkyne homocoupling products (Glaser or Hay coupling) can be influenced by temperature, although the primary cause is often the presence of oxygen.[6][8] This side reaction is mediated by the copper(I) cocatalyst.[8][9]
Mitigation Strategies:
-
Ensure Rigorous Anaerobic Conditions: This is the most critical step to prevent Glaser coupling.[2] Use a Schlenk line or a glovebox for reaction setup. Solvents and amine bases must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Temperature Management: While not the root cause, higher temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling, especially if the cross-coupling is sluggish. Running the reaction at the lowest effective temperature (as determined by your optimization studies) can help minimize this side reaction.
-
Consider a Copper-Free Protocol: To completely eliminate the possibility of copper-mediated homocoupling, you can switch to a copper-free Sonogashira protocol.[2][10] These systems often require a different set of conditions, typically involving a stronger organic base (e.g., Cs₂CO₃) and specialized palladium/ligand systems, but they are highly effective at preventing this specific side reaction.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Sonogashira coupling of this compound?
A1: For an aryl bromide substrate, a starting temperature between 60 °C and 80 °C is a reasonable starting point. Unlike aryl iodides, which can often react at room temperature, aryl bromides require heating to overcome the higher activation energy of the oxidative addition step.[1][2] Starting in this moderate range allows you to assess the reactivity without immediately risking catalyst decomposition at higher temperatures.
Q2: How does temperature specifically influence the key steps in the Sonogashira catalytic cycle?
A2: Temperature has a pronounced effect on specific steps of the catalytic cycle, particularly for less reactive substrates.
Caption: The Sonogashira catalytic cycle.
-
Oxidative Addition (Ar-Br to Pd(0)): This is often the rate-determining step for aryl bromides.[7] A significant energy barrier must be overcome for the palladium to insert into the C-Br bond. Increasing the temperature provides the necessary thermal energy to accelerate this step.
-
Transmetalation: In the copper-cocatalyzed cycle, the copper acetylide transfers the alkyne group to the palladium center. This step is typically fast and less temperature-dependent than oxidative addition.
-
Reductive Elimination: This final step, which forms the product and regenerates the Pd(0) catalyst, is also generally fast and not highly sensitive to temperature changes within the typical operating range.
Therefore, the primary role of heat in this reaction is to drive the initial activation of the aryl bromide.
Q3: What is the impact of other reaction parameters on the optimal temperature?
A3: Temperature is not an independent variable; its optimal value is intrinsically linked to all other reaction components.
Caption: Interdependence of temperature and other parameters.
-
Ligand: Using a more electron-rich and bulky phosphine ligand can increase the rate of oxidative addition, potentially lowering the required reaction temperature.[6]
-
Base: The base is required to deprotonate the terminal alkyne.[2] A stronger base or one that is more soluble in the reaction medium may generate the active copper acetylide species more efficiently, which could allow for a lower reaction temperature.
-
Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. A solvent that promotes catalyst stability might allow for the use of higher temperatures without decomposition.
Q4: Is it possible to run the Sonogashira coupling of this compound at room temperature?
A4: While classic Sonogashira reactions on aryl iodides can often proceed at room temperature, achieving this with a bromo-pyridine substrate is challenging and generally not feasible with standard catalyst systems like Pd(PPh₃)₂Cl₂/CuI.[1][6] The reaction would be exceptionally slow. However, room-temperature coupling might be possible under specific, highly optimized conditions, such as those employing modern, highly active palladium-N-heterocyclic carbene (NHC) complexes or other specialized ligand systems designed for activating C-Br bonds under mild conditions.[11][12] For practical purposes in a drug development setting, planning for a heated reaction is the most reliable approach.
Data Summary: Temperature Effects
| Temperature Range | Expected Outcome for this compound | Potential Issues |
| Room Temp (~25 °C) | Likely no or very slow reaction. | Incomplete conversion. |
| Moderate (60-80 °C) | Reaction should begin to proceed. Good starting point for optimization. | May still be slow; incomplete conversion possible. |
| High (80-120 °C) | Potentially optimal range for good conversion and reaction rate. | Increased risk of catalyst decomposition (Pd black), potential for more side products.[7] |
| Very High (>120 °C) | Should only be explored if lower temperatures fail. | High risk of catalyst decomposition, alkyne polymerization, and other side reactions. |
Experimental Protocol: Temperature Optimization Workflow
Caption: Workflow for systematic temperature optimization.
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%) to an oven-dried flask.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Heating and Monitoring: Stir the reaction mixture at your chosen temperature (e.g., starting at 80 °C).[13] Monitor the reaction progress periodically by taking small aliquots and analyzing them via TLC or LC-MS until the starting material is consumed or the reaction stalls.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water or saturated ammonium chloride to remove the amine salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
(n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
(n.d.). The Sonogashira Coupling. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (n.d.). Sonogashira cross‐coupling of aryl/hetero aryl halides with aliphatic.... [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
(n.d.). Low Temperature Sonogashira Coupling Reaction. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Heck Reaction with 4-bromo-N,N-dimethylpyridin-2-amine
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
Unforeseen challenges are a common aspect of synthetic chemistry. This section addresses specific issues you might encounter during the Heck reaction with 4-bromo-N,N-dimethylpyridin-2-amine, with a focus on the pivotal role of the solvent.
Question: My Heck reaction is showing low or no conversion. What are the likely causes and solutions related to the solvent?
Answer:
Low or zero conversion is a frequent hurdle in Heck reactions, and the solvent system is often a primary factor.[1] For a polar substrate like this compound, the choice of solvent is critical for several reasons:
-
Solubility is Key: The reactants, catalyst, and base must be adequately dissolved for the reaction to proceed efficiently in a homogeneous phase.[2][3] Highly polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are generally the preferred choice as they effectively solubilize a wide array of organic compounds and inorganic salts.[2][4] If you are using a less polar solvent like toluene or THF, poor solubility of your starting materials or base could be the root cause of low conversion.
-
Catalyst Stability: The active Pd(0) catalyst is susceptible to deactivation through oxidation or aggregation into inactive palladium black.[5] Polar aprotic solvents like DMF can act as coordinating ligands, stabilizing the palladium nanoparticles and preventing their precipitation.[2] It is also imperative to use anhydrous and degassed solvents, as water and oxygen can lead to catalyst decomposition.[6]
-
Base and Solvent Synergy: The effectiveness of the base is intrinsically linked to its solubility in the chosen solvent.[2] An inorganic base like potassium carbonate (K₂CO₃) may have limited solubility in less polar organic solvents, hindering its ability to participate in the catalytic cycle. In such cases, switching to a more polar solvent or employing a soluble organic base like triethylamine (Et₃N) can be beneficial.[7][8]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Heck reactions.
Question: I'm observing significant side product formation. How can the solvent be influencing this?
Answer:
The formation of side products can often be traced back to the reaction solvent, which can influence reaction pathways and the stability of intermediates.[9]
-
Reductive Heck Product: A common side reaction is the formation of a reductive Heck product, where a conjugate addition occurs instead of the desired substitution. The extent of this side reaction can be influenced by the solvent, base, and temperature.[9]
-
Olefin Isomerization: Isomerization of the double bond in the product can be a problematic side reaction. This can sometimes be minimized by the addition of silver or thallium salts, or by changing the solvent.[7][8]
-
Homocoupling: The self-coupling of the aryl halide can also occur, particularly at elevated temperatures. The solvent can play a role in the relative rates of the desired Heck reaction versus this undesired homocoupling.
To mitigate these issues, a careful optimization of the reaction conditions is necessary, with solvent screening being a crucial first step.
Question: My palladium catalyst is turning into palladium black. How can I prevent this deactivation?
Answer:
The formation of palladium black is a visual indicator of catalyst decomposition and a common reason for reaction failure.[5] The solvent plays a critical role in preventing this.
-
Solvent as a Stabilizer: Polar, coordinating solvents like DMF can help to stabilize the active Pd(0) species in solution, preventing it from aggregating into inactive palladium black.[2]
-
Purity is Paramount: Impurities in the solvent, such as peroxides or water, can lead to the oxidation and deactivation of the catalyst. Always use high-purity, anhydrous, and degassed solvents.
-
Ligand Choice: While the solvent provides some stabilization, the use of appropriate ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is often essential for maintaining a stable and active catalyst throughout the reaction.[10][11]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of the solvent in the Heck reaction, providing you with the foundational knowledge to make informed experimental choices.
Question: What is the fundamental role of the solvent in the Heck reaction's catalytic cycle?
Answer:
The solvent is not merely an inert medium but an active participant that influences multiple stages of the Heck reaction's catalytic cycle.[1][2]
-
Solubilization of Reactants: The solvent must effectively dissolve the aryl halide, alkene, base, and palladium catalyst to ensure a homogeneous reaction environment, which is crucial for efficient catalysis.[2]
-
Stabilization of Intermediates: The polarity of the solvent can stabilize charged or polar intermediates that are formed during the catalytic cycle, thereby influencing the overall reaction rate.[3]
-
Influence on Reaction Pathways: The choice of solvent can affect the chemoselectivity of the reaction, favoring one reaction pathway over another.[12][13] For instance, in some systems, polar solvents have been shown to favor reaction at a C-OTf bond over a C-Cl bond.[12][13]
Heck Reaction Catalytic Cycle
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Removal of Palladium Catalyst from 4-bromo-N,N-dimethylpyridin-2-amine Reaction Products
Welcome to the technical support center for the purification of 4-bromo-N,N-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing residual palladium catalysts from reaction products. The presence of the pyridine nitrogen in the target molecule can lead to strong coordination with palladium, making its removal a non-trivial task.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your final compound, meeting stringent regulatory requirements.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Purification
Possible Cause: The nitrogen atom in the pyridine ring of this compound acts as a potent ligand, forming a stable complex with the palladium catalyst. This coordination increases the catalyst's solubility in the reaction mixture, rendering standard methods like simple filtration or solvent extraction ineffective.[1][2][3]
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Materials functionalized with thiol, thiourea, or dimercaptotriazine (DMT) on a silica or polymer backbone are often highly effective.[1][6][7][8] These scavengers work by selectively binding to the metal, which can then be easily filtered off.[9]
-
Optimize Scavenging Conditions: The efficiency of palladium removal is dependent on several factors. It is recommended to screen various scavengers to identify the most effective one for your specific palladium catalyst and solvent system.[1][2] Key parameters to optimize include the scavenger-to-palladium ratio, temperature, and reaction time.[1][2]
-
Consider a Multi-Step Approach: A combination of methods can be more effective. For instance, an initial filtration through a pad of Celite® can remove heterogeneous palladium particles, followed by treatment with a high-affinity scavenger to capture soluble palladium species.[1][4][10]
-
Adjust the Solvent System: The choice of solvent can significantly influence the binding of palladium to the scavenger. Ensure that your product is fully soluble in the chosen solvent at the scavenging temperature to prevent it from co-precipitating with the scavenger-metal complex.[1][2]
Issue 2: Significant Product Loss During the Scavenging Process
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material. This is a particularly common issue when using activated carbon.[1][2][11]
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers often offer higher product recovery rates compared to activated carbon.[1][2][6][7][8]
-
Minimize the Amount of Scavenger: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[2][12]
-
Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[12]
-
Modify the Solvent System: Using a solvent in which your product has high solubility can help minimize its adsorption onto the scavenger.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing palladium catalysts from reaction mixtures containing pyridine derivatives like this compound?
A1: The most prevalent and effective methods include:
-
Adsorption onto solid-supported scavengers: This is a widely used technique that involves materials like functionalized silica gels (e.g., thiol, thiourea, or DMT-based) or activated carbon, which have a strong affinity for palladium.[6][7][8][13][14]
-
Crystallization: This can be an effective purification method, particularly when used in conjunction with additives such as N-acetylcysteine or thiourea, which help to keep the palladium species in the mother liquor.[2][15]
-
Filtration through Celite®: This is a simple and effective method for removing insoluble or precipitated palladium species.[10][16]
Q2: How do I choose the most suitable palladium scavenger for my specific reaction?
A2: The selection of an appropriate scavenger depends on several factors, including the nature of the palladium species (e.g., oxidation state, ligands), the solvent system, the reaction temperature, and the chemical structure of your product. It is highly recommended to perform a screening of different scavengers to identify the most effective one for your particular application.[1][12]
Q3: What is the typical loading of a scavenger relative to the palladium catalyst?
A3: For initial screening experiments, a common starting point is to use 4-8 molar equivalents of the scavenger relative to the residual metal concentration.[2][12] Once the optimal scavenger has been identified, the amount can often be reduced to 2-4 equivalents through further optimization.[12]
Q4: Is it possible to add scavengers directly to the crude reaction mixture?
A4: Yes, in many cases, metal scavengers can be added directly to the crude reaction mixture after the reaction is complete. This can simplify the overall workup procedure.[12]
Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which typically translates to a concentration limit of around 10 ppm in the final drug substance.[4][11][12]
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Scavenging Method | Advantages | Disadvantages | Typical Product Recovery |
| Functionalized Silica | High selectivity for palladium, good product recovery, wide solvent compatibility.[6][7][8][14] | Higher cost compared to activated carbon. | >95% |
| Activated Carbon | Cost-effective, readily available.[13][17] | Can be non-specific, potentially leading to significant product loss.[1][2][11] | Variable, can be <80% |
| Polymer-Supported Scavengers | High capacity, good mechanical stability.[7] | May swell in certain organic solvents. | >90% |
| Crystallization with Additives | Can be highly effective for achieving very low palladium levels.[2][15] | Requires careful optimization of solvent and additive. May not be universally applicable. | Highly variable |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[1][3]
-
Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[1][2]
-
Filtration: Filter the mixture to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[12]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[18][19][20]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at a suitable temperature (e.g., room temperature or slightly elevated) for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[12]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content.
Visualization
Diagram 1: Decision-Making Workflow for Palladium Removal
Caption: A flowchart for selecting and optimizing a palladium removal strategy.
Diagram 2: General Experimental Workflow for Palladium Scavenging
Caption: A step-by-step experimental workflow for palladium scavenging.
References
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Burrington, J. D., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. [Link]
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Welch, C. J., et al. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 34(7). [Link]
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Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
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Request PDF. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
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Request PDF. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
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Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials, 460, 132483. [Link]
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Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
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Fallon, T. R., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549-1574. [Link]
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Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
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ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]
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Request PDF. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
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Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In T. J. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). Royal Society of Chemistry. [Link]
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Van Meel, F., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 407-412. [Link]
-
Da Silva Pinto, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]
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Saffar, A., et al. (2014). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry, 16(7), 3535-3543. [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
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Reddit. (2023). Your trick to remove residual palladium. [Link]
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ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. [Link]
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Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
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Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296. [Link]
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Chemistry For Everyone. (2023, November 2). How Do You Remove Catalysts From Polymers Efficiently? [Video]. YouTube. [Link]
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Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University. [Link]
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Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]
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Da Silva Pinto, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. [Link]
- Nishimura, M., & Ueda, M. (2006). Method of removing palladium. U.S.
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Preventing air-sensitivity issues in 4-bromo-N,N-dimethylpyridin-2-amine couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-N,N-dimethylpyridin-2-amine. This guide is designed by application scientists to provide in-depth, field-proven insights into preventing and troubleshooting common issues related to the air-sensitivity and unique reactivity of this substrate.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why is this compound considered "air-sensitive" in the context of cross-coupling reactions?
The term "air-sensitive" in this context refers less to the substrate itself and more to the vulnerability of the palladium catalyst and phosphine ligands to atmospheric oxygen and moisture. The active catalyst for Suzuki and Buchwald-Hartwig couplings is a Pd(0) species. Oxygen can irreversibly oxidize this active Pd(0) to inactive Pd(II) oxides, effectively killing the catalytic cycle before it begins.[1][2][3]
Furthermore, the phosphine ligands, which are crucial for catalyst stability and reactivity, are susceptible to oxidation.[4][5] Electron-rich alkylphosphine ligands, which are often the most effective for challenging couplings, are particularly prone to rapid oxidation to phosphine oxides in the presence of air.[4] This degradation removes the ligand from the catalytic cycle, leading to catalyst decomposition (formation of palladium black) and stalled reactions.
Q2: What are the most common failure modes observed with this substrate?
The most frequently encountered issues include:
-
Low or No Conversion: Often a direct result of catalyst deactivation by oxygen or moisture.[1]
-
Debromination (or Protodehalogenation): Formation of N,N-dimethylpyridin-2-amine as a major byproduct. This occurs when the palladium intermediate reacts with a hydride source (e.g., from the solvent, base, or water) instead of the coupling partner.[6][7]
-
Inconsistent Results: Seemingly identical reactions giving drastically different yields, a hallmark of varying levels of atmospheric contamination.
-
Catalyst Decomposition: Observation of a black precipitate (palladium black), indicating the active catalyst has crashed out of solution.
Q3: How does the N,N-dimethylamino group on the pyridine ring influence reactivity?
The N,N-dimethylamino group at the 2-position and the pyridine nitrogen itself present unique challenges. Both are Lewis basic sites that can coordinate to the palladium center. This coordination can potentially inhibit the crucial oxidative addition step, where the palladium inserts into the C-Br bond, thereby slowing down the reaction.[8][9] This makes the choice of a sterically bulky ligand, which can help prevent excessive coordination and facilitate the desired catalytic steps, particularly important.[10]
Section 2: Proactive Troubleshooting & Best Practices
This section details the preventative measures and optimal setups to ensure successful and reproducible couplings.
Q4: What is the definitive procedure for setting up a reaction under a truly inert atmosphere?
Executing a robust inert atmosphere technique is the single most critical factor for success. While a glovebox is ideal for handling solids, a well-practiced Schlenk line technique is highly effective.[11][12][13]
Step-by-Step Inert Atmosphere Protocol:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C overnight and allow it to cool in a desiccator. Assemble the apparatus while hot and immediately place it under vacuum.
-
Evacuate-Backfill Cycles: Connect the assembled, sealed glassware to a Schlenk line. Pull a high vacuum (<1 mbar) for 5-10 minutes to remove atmospheric gases from the flask and glass pores. Then, switch to the inert gas (Argon or Nitrogen) line to backfill the flask to slightly above atmospheric pressure. Repeat this "evacuate-backfill" cycle a minimum of three, preferably five, times.[12]
-
Reagent Addition (Solids): Add solid reagents (your bromopyridine, boronic acid/ester, base, etc.) to the flask. If they are stable, they can be added before the evacuate-backfill cycles. For air-sensitive solids like the catalyst and ligand, it's best to add them under a positive flow of inert gas.
-
Solvent Addition (Liquids): Use a properly dried, degassed solvent. Anhydrous solvents from commercial suppliers should be purged with argon for 30 minutes before use. Transfer the solvent to the reaction flask via a cannula or a syringe that has been purged with inert gas.[11]
-
Final Degassing: Once all reagents except the catalyst are dissolved in the solvent, the mixture should be degassed again. This can be done by sparging with argon for 15-20 minutes or by performing three "freeze-pump-thaw" cycles for the most rigorous oxygen removal.
-
Catalyst Addition: The catalyst and ligand should be the last components added to the fully deoxygenated reaction mixture. This can be done against a positive flow of argon or by preparing a catalyst solution in degassed solvent and transferring it via cannula.
This diagram illustrates the critical "Evacuate-Refill" cycle using a Schlenk line.
Caption: Inert gas setup via Schlenk line.
Q5: What are the recommended catalyst and ligand systems for this substrate?
For electron-rich heteroaryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient. The key is to use a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the active monoligated palladium species.[5][10][14][15]
| Coupling Type | Recommended Ligands | Precatalyst Options | Rationale |
| Suzuki | SPhos, RuPhos, XPhos | SPhos Pd G3/G4, XPhos Pd G3/G4 | Bulky dialkylbiaryl phosphines are highly effective for heteroaryl couplings, accelerating reductive elimination.[10] |
| Buchwald-Hartwig | RuPhos, BrettPhos | RuPhos Pd G3, BrettPhos Pd G3 | These ligands are specifically designed for C-N bond formation and show excellent activity for coupling amines to challenging heteroaryl halides.[16][17] |
Using commercially available "precatalysts" (e.g., SPhos Pd G3) is highly recommended. These are air-stable solids that cleanly and reliably generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.[16]
Q6: Which bases and solvents provide the best results?
The choice of base and solvent is critical to prevent side reactions, particularly debromination.
-
Bases: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[7][18] Strong alkoxide bases like NaOtBu are standard for Buchwald-Hartwig aminations but can sometimes promote debromination in Suzuki couplings if hydride sources are present.[19]
-
Solvents: Anhydrous, aprotic solvents are mandatory. 1,4-Dioxane and Toluene are the most common and effective solvents for these types of couplings.[7] Avoid alcoholic solvents, as they can be a source of hydrides leading to debromination.[6] While some protocols use water as a co-solvent with dioxane for Suzuki couplings, for sensitive substrates it's often better to run the reaction under strictly anhydrous conditions to minimize side reactions.[7]
Section 3: Reactive Troubleshooting - When Things Go Wrong
Q7: My reaction stalled with significant starting material remaining. What should I do?
A stalled reaction is almost always due to catalyst deactivation.
Caption: Decision tree for low conversion issues.
Q8: I'm observing significant debromination. How can I prevent this?
Debromination is a common side reaction for electron-rich N-heterocyclic halides.[7][20][21] It arises from a palladium-hydride species reductively eliminating with your substrate.[6] Causes & Prevention Strategies:
-
Hydride Source: The primary cause is a source of hydride. This can be trace water, alcohol solvents, or even certain amine bases.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Switch to an aprotic solvent like toluene or dioxane and use an inorganic base like K₃PO₄ or Cs₂CO₃.[7]
-
-
Slow Transmetalation (Suzuki): If the desired transmetalation with the boronic acid is slow, the competing debromination pathway can dominate.
-
Solution: Ensure your boronic acid is of high quality. Old boronic acids can dehydrate to form unreactive boroxine trimers. Using the corresponding pinacol boronate ester can often improve stability and reactivity.
-
Q9: My product is contaminated with phosphine oxide. How do I remove it?
Triphenylphosphine oxide (TPPO) is a common byproduct if using a ligand like PPh₃. However, the oxides of more complex ligands can also be problematic.
-
Chromatography: Phosphine oxides are typically very polar. They will often stick to silica gel, allowing for the elution of less polar products. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is usually effective.
-
Precipitation/Complexation: For TPPO specifically, several methods exist. One effective technique is to dissolve the crude mixture in a polar solvent like ethanol or ethyl acetate and add zinc chloride. This forms a (TPPO)₂-ZnCl₂ complex that is often insoluble and can be removed by filtration.[22][23][24]
-
Acid/Base Extraction: If your product lacks acidic or basic functional groups, an acid wash can sometimes remove basic phosphine ligands, while a base wash can help with acidic impurities.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Paseiro, D., et al.
- Shields, J.D., et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
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-
Reddit discussion. What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. (2019). Available from: [Link]
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Reddit discussion. Phosphine Ligand Oxidation. r/Chempros. (2021). Available from: [Link]
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The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available from: [Link]
- Thomas, A.A., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (2008).
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OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. (2024). Available from: [Link]
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- Novikov, A.S., et al. Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. (2021).
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Reddit discussion. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. (2018). Available from: [Link]
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Fairlamb, I. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. (2013). Available from: [Link]
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Harvey Mudd College Chemistry Department. air sensitive reaction setup. YouTube. (2020). Available from: [Link]
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ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). Available from: [Link]
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Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). Available from: [Link]
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University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available from: [Link]
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- 22. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 23. echemi.com [echemi.com]
- 24. Workup [chem.rochester.edu]
Technical Support Center: Navigating Difficult Couplings with 2-Bromo-4-Substituted Pyridines
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 2-bromo-4-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these notoriously difficult substrates. The electron-deficient nature of the pyridine ring and the propensity of the pyridine nitrogen to coordinate with the metal catalyst present unique hurdles. This resource provides in-depth, field-proven insights and practical solutions to overcome common issues in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Core Challenge: The "2-Pyridyl Problem"
The primary difficulty in cross-coupling reactions with 2-halopyridines stems from the pyridine nitrogen's ability to act as a ligand and poison the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, resulting in low to no product yield. The choice of ligands, base, and reaction conditions is therefore critical to mitigate this effect and achieve successful coupling.
General Troubleshooting Workflow
Before diving into specific reaction types, here is a general workflow to diagnose and address failed or low-yielding reactions with 2-bromo-4-substituted pyridines.
Caption: A general workflow for troubleshooting difficult cross-coupling reactions.
I. Troubleshooting Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is not without its challenges when 2-bromopyridines are involved.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-bromo-4-substituted pyridine is giving very low yield. What is the most likely cause?
A1: The most common culprit is catalyst poisoning by the pyridine nitrogen. The lone pair on the nitrogen can coordinate to the palladium center, leading to the formation of inactive dimeric species or otherwise hindering the catalytic cycle.[1][2] Additionally, the quality of the boronic acid is crucial; they can degrade over time, leading to lower yields.[3][4]
Q2: How can I prevent catalyst poisoning in my Suzuki reaction?
A2: The key is to use sterically bulky phosphine ligands. These ligands occupy the space around the palladium atom, physically blocking the pyridine nitrogen from coordinating. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices.[5][6]
Q3: What is the best base to use for Suzuki couplings of 2-bromopyridines?
A3: A strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) is a reliable choice as it is strong enough to facilitate transmetalation without causing significant side reactions.[7] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.[6] The choice of base can be solvent-dependent, and some experimentation may be necessary.[3]
Q4: I am observing significant deboronation of my boronic acid. How can I minimize this?
A4: Deboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[8] To mitigate this, you can:
-
Use boronate esters (e.g., pinacol esters), which are often more stable.
-
Ensure your reaction is rigorously deoxygenated, as oxygen can promote this side reaction.[10]
Optimized Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable source of Pd(0). |
| Ligand | SPhos (2-4 mol%) | A bulky ligand to prevent pyridine coordination. |
| Base | K₃PO₄ (2-3 equivalents) | A strong, effective base for this substrate class. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water (10:1) | A biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 90-110 °C | Higher temperatures are often needed for difficult couplings. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and deboronation. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd₂(dba)₃ (0.02 equiv) to the flask.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Troubleshooting Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination for C-N bond formation is also susceptible to the challenges posed by 2-bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a 2-bromo-4-substituted pyridine failing?
A1: Similar to the Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a primary concern.[11] The choice of ligand and base is even more critical in this reaction. Additionally, the nature of the amine coupling partner plays a significant role; primary amines can be more challenging than secondary amines in some cases.[12][13]
Q2: Which ligands are best for the Buchwald-Hartwig amination of 2-bromopyridines?
A2: Highly electron-rich and sterically demanding biarylphosphine ligands are essential. Ligands such as Xantphos, BrettPhos, and Josiphos-type ligands have shown great success.[13][14][15] These ligands promote the reductive elimination step and stabilize the catalyst against decomposition.
Q3: What is the optimal base for this reaction?
A3: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these couplings.[12][15] However, it is not compatible with base-sensitive functional groups. In such cases, weaker bases like cesium carbonate or potassium phosphate can be attempted, often requiring higher temperatures and longer reaction times.[16]
Q4: I am trying to couple a primary amine and see significant side products. What could be the issue?
A4: With primary amines, β-hydride elimination from the amido-palladium intermediate can be a competing pathway, leading to hydrodehalogenation of the starting material. Using a ligand like BrettPhos, which is specifically designed for primary amines, can help to suppress this side reaction.[13]
Visualizing the Catalytic Cycle and Inhibition
Caption: The Buchwald-Hartwig catalytic cycle and the competing catalyst inhibition by the pyridine substrate.
III. Troubleshooting Sonogashira Couplings
The Sonogashira coupling provides a direct route to aryl alkynes, but is also sensitive to the electronic properties of the pyridine substrate.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of a 2-bromo-4-substituted pyridine is not working. What should I check first?
A1: The Sonogashira reaction is highly sensitive to oxygen, which promotes the homocoupling of the alkyne (Glaser coupling).[17] Therefore, ensuring strictly anaerobic conditions is paramount. Beyond that, catalyst inhibition by the pyridine nitrogen can still be a factor, although sometimes less pronounced than in Suzuki or Buchwald-Hartwig reactions.[17]
Q2: Should I use a copper co-catalyst?
A2: The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst. While often effective, it can also promote Glaser homocoupling.[18] Numerous copper-free Sonogashira protocols have been developed and are often preferred to avoid this side reaction.[18][19][20][21][22] These copper-free methods rely on a palladium catalyst and a suitable base.
Q3: What is the best base for a Sonogashira coupling with a 2-bromopyridine?
A3: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[17] These bases also serve as the solvent in many cases. For more challenging substrates, a stronger inorganic base like cesium carbonate may be beneficial in a copper-free protocol.
Q4: I am observing the formation of a di-alkynylated byproduct. How can I prevent this?
A4: If your 2-bromo-4-substituted pyridine has another halide, you may see reaction at both sites. The reactivity of halides in Sonogashira coupling generally follows the order I > Br > Cl.[23] To achieve mono-alkynylation, you can:
-
Use a less reactive halide at the other position.
-
Carefully control the stoichiometry of the alkyne (use close to 1.0 equivalent).
-
Monitor the reaction closely and stop it once the desired product is formed.[17]
Optimized Protocol: Copper-Free Sonogashira Coupling of 2-Bromo-4-cyanopyridine with Phenylacetylene
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) | Standard, effective catalysts for Sonogashira couplings. |
| Base | Triethylamine (Et₃N) | Acts as both base and solvent, generally effective. |
| Solvent | Triethylamine or THF/Triethylamine mixture | Anhydrous and degassed solvent is critical. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild conditions. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent Glaser coupling. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-cyanopyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed triethylamine via syringe.
-
Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 50 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH.
- Cross-Coupling Reactions: A Practical Guide - ResearchGate.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)-H Borylation - Princeton University.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Cross-coupling reactions : a practical guide - Semantic Scholar.
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
- Copper-free Sonogashira coupling - The chemical reaction database.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... - ResearchGate.
- The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li.
- Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes.
- Sonogashira Coupling - Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - NIH.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
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- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
Minimizing impurities in the synthesis of 4-substituted-N,N-dimethylpyridin-2-amines
Welcome to the technical support center for the synthesis of 4-substituted-N,N-dimethylpyridin-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on practical, in-depth solutions for minimizing impurities. We will explore the causality behind common synthetic challenges and provide validated protocols to enhance purity and yield.
Section 1: Strategic Synthesis & Mechanistic Insights (FAQs)
This section addresses high-level questions regarding the selection of synthetic routes and the underlying principles governing reaction outcomes.
Question 1: What are the primary synthetic routes to 4-substituted-N,N-dimethylpyridin-2-amines, and what are the key purity considerations for each?
Answer: There are two predominant strategies for synthesizing the target scaffold, each with distinct advantages and impurity profiles.
Route A: Nucleophilic Aromatic Substitution (SNAr) followed by N,N-dimethylation. This is often the preferred route for its regiochemical control. The synthesis begins with a suitably activated pyridine ring, typically a 2,4-dihalopyridine.
-
Selective SNAr at C2: The first step involves a nucleophilic aromatic substitution at the C2 position with a primary amine (or ammonia), which is more electrophilic than the C4 position. The greater stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogen, strongly favors attack at the C2 and C4 positions.[1][2]
-
Functionalization at C4: The substituent at the C4 position is then introduced, often via cross-coupling reactions (e.g., Suzuki, Sonogashira) on the remaining halide.
-
N,N-dimethylation: The final step is the dimethylation of the 2-amino group.
-
Purity Considerations: The primary challenges are ensuring high regioselectivity in the initial SNAr step and preventing side reactions during the C4-functionalization and final dimethylation steps. Incomplete reactions at any stage are a common source of impurities.
Route B: Chichibabin Amination on a 4-Substituted Pyridine. This route involves the direct amination of a 4-substituted pyridine at the C2 position using a strong amide base like sodium amide (NaNH₂).[3][4]
-
Direct Amination: The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the C2 position, followed by the elimination of a hydride ion (H⁻).[4]
-
N,N-dimethylation: The resulting 2-aminopyridine is then dimethylated.
-
Purity Considerations: The Chichibabin reaction is notoriously sensitive to reaction conditions. Key impurity concerns include:
-
Isomer Formation: Amination can sometimes occur at the C6 position, leading to isomeric impurities.
-
Dimerization: Under certain conditions, especially with sterically hindered substrates, dimerization of the pyridine ring can compete with amination.[4]
-
Over-amination: Using excess sodium amide can lead to the introduction of a second amino group.[3]
-
Question 2: How do I choose between the SNAr and Chichibabin routes for my specific target molecule?
Answer: The choice depends critically on the nature of the C4-substituent and the availability of starting materials.
| Factor | Recommended Route | Rationale |
| C4-substituent is sensitive to strong bases (e.g., esters, ketones) | SNAr | The Chichibabin reaction employs sodium amide, a very strong base that can cause unwanted side reactions with sensitive functional groups. The SNAr route allows for the introduction of the C4-substituent under milder, often metal-catalyzed, conditions after the aminopyridine core is formed. |
| C4-substituent is a simple alkyl or aryl group | Chichibabin or SNAr | Both routes are viable. The Chichibabin route may be more atom-economical if it proceeds cleanly. However, the SNAr route starting from 2-amino-4-chloropyridine offers more predictable control and easier purification.[5][6] |
| Starting material availability | Varies | 2,4-Dihalopyridines are common starting materials for the SNAr route.[1] Conversely, if the desired 4-substituted pyridine is readily available and stable to amination conditions, the Chichibabin approach is more direct. |
| Need for high regiochemical purity | SNAr | The SNAr pathway on a 2,4-dihalopyridine offers superior regiochemical control, minimizing the formation of the 6-amino isomer which can be a problematic impurity in Chichibabin reactions. |
Section 2: Troubleshooting Guide for Common Impurities
This section provides a detailed, problem-and-solution-oriented approach to specific impurities encountered during synthesis.
Problem 1: My N,N-dimethylation step is incomplete, leaving residual 2-amino or 2-(methylamino)pyridine impurities.
Probable Cause: Incomplete methylation is a frequent issue. It can result from insufficient methylating agent, suboptimal reaction temperature, or deactivation of the catalyst (if used). The nucleophilicity of the secondary amine (2-methylamino intermediate) is lower than the primary amine, making the second methylation step kinetically slower.
Solutions & Scientific Rationale:
-
Choice of Methylating Agent:
-
Formaldehyde/Formic Acid (Eschweiler-Clarke Reaction): This is a robust and cost-effective method. Formaldehyde forms an iminium ion intermediate, which is then reduced by formic acid. Ensure at least 2.5-3 equivalents of both reagents are used to drive the reaction to completion.
-
Methyl Iodide (CH₃I) with a Base: This is a highly effective but more expensive method. The choice of base is critical. A non-nucleophilic hindered base like proton sponge or a strong inorganic base like NaH is preferred. Using a weaker base (e.g., K₂CO₃) may not be sufficient to deprotonate the less-nucleophilic secondary amine intermediate effectively, stalling the reaction.
-
-
Reaction Conditions:
-
Temperature: For Eschweiler-Clarke, refluxing is typically required to ensure both methylation steps proceed at a reasonable rate. For CH₃I, reactions can often be run at room temperature to 60 °C, but may require extended reaction times (12-24h).
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable for reactions with methyl iodide. For the Eschweiler-Clarke reaction, excess formic acid can often serve as the solvent.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting incomplete N,N-dimethylation.
Problem 2: I am observing a significant amount of a dimeric bipyridine byproduct in my Chichibabin reaction.
Probable Cause: This side reaction is particularly prevalent when the C4 position is sterically demanding (e.g., a tert-butyl group).[4] The mechanism involves the coupling of two pyridine rings, which can sometimes outcompete the desired amination. High local concentrations of the pyridine starting material and elevated temperatures can favor this pathway.
Solutions & Scientific Rationale:
-
Modify Reaction Conditions:
-
Lower Temperature: Running the reaction in a lower boiling point solvent (e.g., toluene instead of xylene) can disfavor the higher activation energy pathway leading to dimerization.
-
Increase Pressure: Applying an inert nitrogen pressure (e.g., 350 psi) has been shown to significantly favor the amination product over the dimer.[4] This is thought to be related to maintaining the concentration of dissolved ammonia (formed in situ), which facilitates the desired reaction pathway.
-
Slow Addition: Adding the 4-substituted pyridine slowly to the heated solution of sodium amide can help maintain a low concentration of the substrate, thereby minimizing the rate of the bimolecular dimerization reaction.
-
-
Alternative Reagents:
Experimental Protocol: NaH/LiI Mediated Amination [8]
-
To a sealed reaction tube under an inert atmosphere, add the 4-substituted pyridine (1.0 equiv), NaH (3.0 equiv), and LiI (2.0 equiv).
-
Add dry THF as the solvent.
-
Add the amine (e.g., dimethylamine source or a precursor, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to 85 °C for 7-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Problem 3: My SNAr reaction on 2,4-dichloropyridine with dimethylamine is giving poor regioselectivity, with substitution occurring at both C2 and C4.
Probable Cause: While C2 is generally more reactive towards nucleophilic attack than C4, the selectivity is not always absolute and is highly dependent on reaction conditions and the nucleophile.[1][2] Elevated temperatures can erode the kinetic preference for C2 attack, leading to a thermodynamic mixture of products.
Solutions & Scientific Rationale:
-
Control the Temperature: This is the most critical parameter for controlling regioselectivity.
-
Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly to room temperature. This will strongly favor the kinetically preferred C2-substituted product. Avoid heating the reaction unless absolutely no conversion is observed at lower temperatures.
-
-
Use a Bulky Nucleophile (Indirect Approach):
-
Instead of using dimethylamine directly, consider a two-step approach. First, react the 2,4-dichloropyridine with a bulkier primary amine (e.g., tert-butylamine). The steric hindrance will further enhance the preference for attack at the less-hindered C2 position.
-
Following C4-functionalization, the bulky group at the C2-amino position can be removed under acidic conditions, and the resulting primary amine can then be exhaustively methylated.
-
-
Activate the Pyridine Ring:
-
Converting the pyridine to its N-oxide can alter the electronics and reactivity. Subsequent activation (e.g., with Ac₂O) can lead to highly regioselective substitution at the C2 position.[9] This intermediate can then be carried forward.
Caption: Logical flow for troubleshooting poor SNAr regioselectivity.
-
Section 3: Purification & Final Product Quality
Question 4: What are the best practices for purifying the final 4-substituted-N,N-dimethylpyridin-2-amine product to >99% purity?
Answer: Achieving high purity often requires a multi-step approach, as the basic nature of the product can complicate standard purification techniques.
-
Aqueous Workup with pH Adjustment:
-
After quenching the reaction, perform an initial extraction. The basicity of the target molecule means it can be sensitive to the pH of the aqueous layer.
-
To remove acidic impurities, wash the organic layer with a dilute base (e.g., 1M Na₂CO₃ solution).
-
To remove neutral or less basic impurities, you can perform an acid-base extraction. Extract the organic layer with dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract your free-base product back into an organic solvent.
-
-
Chromatography:
-
Column Conditions: Silica gel chromatography is the standard method. Due to the basicity of the aminopyridine, tailing can be a significant issue. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to effectively separate non-polar impurities from your more polar product.
-
-
Recrystallization/Distillation:
-
If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be an excellent final polishing step to remove trace impurities and achieve high crystalline purity.[6][10]
-
For liquid products, vacuum distillation can be effective, but care must be taken as many substituted pyridines have high boiling points and may be prone to thermal decomposition.
-
References
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Available at: [Link]
-
Wang, M., et al. (Date not available). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Available at: [Link]
-
Larsson, J., et al. (2011). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]
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Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
SciSpace. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
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Wang, C., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]
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Strieth-Kalthoff, F., et al. (2018). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PubMed Central. Available at: [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
- Google Patents. (Date not available). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
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Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. MDPI. Available at: [Link]
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ResearchGate. (2024). Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. Available at: [Link]
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ChemBK. (Date not available). N,N-Dimethyl-4-aminopyridine. Available at: [Link]
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Nature. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Available at: [Link]
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DR-NTU, Nanyang Technological University. (Date not available). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available at: [Link]
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Oregon State University. (Date not available). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Available at: [Link]
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Technical Support Center: Scaling Up Cross-Coupling Reactions with 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-bromo-N,N-dimethylpyridin-2-amine in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of scaling up these critical transformations. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
The structure of this compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The pyridine nitrogen can interact with the palladium catalyst, a phenomenon often referred to as the "2-pyridyl problem," potentially inhibiting its activity.[1][2][3] Conversely, the electron-donating N,N-dimethylamino group can influence the electronic properties of the pyridine ring, impacting the reactivity of the C-Br bond. Understanding this interplay is crucial for successful reaction development and scale-up.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls at low conversion. What are the likely causes and how can I improve the yield?
Answer:
A sluggish Suzuki-Miyaura coupling with this substrate often points to catalyst inhibition or suboptimal reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1][4]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium and promote the desired catalytic cycle.
-
-
Instability of the Boronic Acid/Ester: Pyridine boronic acids are known for their potential instability and susceptibility to protodeboronation, especially under basic conditions.[1][2]
-
Solution: Consider using more stable boronic acid surrogates like potassium trifluoroborate salts or boronate esters (e.g., pinacol esters).[1] Additionally, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.
-
-
Inadequate Base or Solvent System: The choice of base and solvent is critical for an efficient transmetalation step.
-
Solution: A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[5][6] The base needs to be strong enough to facilitate the formation of the boronate species but not so strong as to cause degradation of the starting materials or product. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation.[1][4]
Question 2: I am observing significant amounts of debromination of my this compound starting material in my Buchwald-Hartwig amination. What is causing this side reaction?
Answer:
Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl halides.[4] The primary sources of the hydride that leads to this reduction are:
-
Trace Water or Protic Impurities: Moisture in the solvent, reagents, or starting materials can serve as a proton source.
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried. Handling the reaction setup under a strict inert atmosphere in a glovebox or using Schlenk techniques is highly recommended.[7]
-
-
Amine Coupling Partner: The amine itself or impurities within it can sometimes act as a hydrogen donor.
-
Solution: Use a high-purity amine. If the amine is a salt, ensure it is fully neutralized.
-
-
Choice of Base: Certain bases can promote hydrodehalogenation.
-
Solution: While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, it may be beneficial to screen other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) to see if the side reaction is minimized.[4]
-
Question 3: My Sonogashira coupling is giving low yields and I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity for the desired cross-coupled product?
Answer:
The homocoupling of terminal alkynes is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[8][9]
-
Oxygen Contamination: As with other palladium-catalyzed reactions, oxygen can lead to unwanted side reactions.
-
Solution: Meticulous degassing of the reaction mixture is essential.[10]
-
-
Copper-Free Conditions: The copper cocatalyst is often the main culprit in Glaser coupling.
-
Choice of Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in Sonogashira couplings, acting as both a base and sometimes as a solvent.
-
Solution: Ensure the amine base is pure and dry. Solvents like DMF or THF are also commonly used.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" and how does it affect reactions with this compound?
The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines.[1][2][3] The nitrogen atom at the 2-position can act as a ligand for the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalysis.[4][13] For this compound, this means that standard cross-coupling conditions may result in low yields or require higher catalyst loadings and longer reaction times. To overcome this, the use of bulky, electron-rich ligands is often necessary to prevent the pyridine nitrogen from binding to the palladium center.[4]
Q2: How does the N,N-dimethylamino group at the 2-position influence the reactivity of this compound?
The N,N-dimethylamino group is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, including the carbon atom bearing the bromine. This increased electron density can make the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the C-Br bond, more challenging compared to electron-deficient bromopyridines.[14] However, the amino group also enhances the nucleophilicity of the pyridine nitrogen, which can be a factor in catalyst inhibition.[15]
Q3: What are the best practices for purifying the products of these cross-coupling reactions?
The basicity of the pyridine nitrogen in the product can complicate purification by standard silica gel chromatography, leading to tailing and poor separation. Here are some tips:
-
Acid/Base Extraction: An initial workup with an acidic wash (e.g., dilute HCl) to protonate the pyridine nitrogen and extract it into the aqueous layer, followed by basification (e.g., with NaHCO₃ or NaOH) and re-extraction into an organic solvent can help remove non-basic impurities.
-
Modified Silica Gel Chromatography:
-
Base-Washed Silica: Pre-treating the silica gel with a solution of triethylamine in the eluent can help to cap the acidic silanol groups and reduce tailing.
-
Amine in the Eluent: Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent system can significantly improve the chromatography of basic compounds.
-
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography if silica gel proves problematic.
-
Cation-Exchange Chromatography: For challenging separations, cation-exchange chromatography can be a powerful technique for purifying basic compounds like aminopyridine derivatives.[16]
Q4: When scaling up these reactions, what are the most critical parameters to monitor?
Scaling up a reaction is not always a linear process. Key parameters to consider are:[5][17]
-
Heat Transfer: Exothermic or endothermic events that are manageable on a small scale can become problematic in larger reactors. Ensure adequate heating and cooling capacity.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots or concentration gradients.
-
Reagent Addition: For highly exothermic reactions, controlling the rate of addition of reagents is critical to manage the reaction temperature.
-
Safety: Always perform a thorough safety assessment before scaling up any chemical reaction.
Recommended Reaction Conditions
The following tables provide starting points for optimizing common cross-coupling reactions with this compound. Note that these are general guidelines, and optimization will likely be necessary for your specific substrate combination.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald G3/G4 precatalyst (1-5 mol%) | Buchwald precatalysts are often highly active for challenging substrates.[4] Pd(dppf)Cl₂ is a robust and commonly used catalyst.[6] |
| Ligand | dppf (if not using a precatalyst), XPhos, SPhos, RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands are crucial to mitigate the "2-pyridyl problem".[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | A range of bases should be screened to find the optimal balance between reactivity and stability.[5][18] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A protic co-solvent is often necessary for the transmetalation step.[5][6] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Table 2: Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | A Buchwald G3/G4 precatalyst (1-3 mol%) or Pd₂(dba)₃ | Precatalysts offer improved reproducibility.[4][19] |
| Ligand | XPhos, RuPhos, BrettPhos (1.1-1.5 eq. to Pd) | These ligands are specifically designed for challenging C-N bond formations.[4] |
| Base | NaOtBu, LHMDS, K₃PO₄ (1.2-2 equivalents) | A strong, non-nucleophilic base is typically required.[19][20] |
| Solvent | Toluene, 1,4-Dioxane, or THF (anhydrous) | Anhydrous conditions are critical to prevent side reactions.[19] |
| Temperature | 80-110 °C | Elevated temperatures are generally needed. |
Table 3: Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | These are standard and effective catalysts for Sonogashira couplings.[10][11] |
| Copper(I) Cocatalyst | CuI (1-5 mol%) | The copper cocatalyst is crucial for the traditional Sonogashira mechanism.[8][9] |
| Base | Et₃N or DIPEA (2-3 equivalents, can be used as solvent) | An amine base is required to deprotonate the terminal alkyne.[8][9] |
| Solvent | THF or DMF (if not using the amine base as solvent) | Anhydrous and deoxygenated solvents are essential.[10] |
| Temperature | Room Temperature to 80 °C | The reaction can often be run at milder temperatures than Suzuki or Buchwald-Hartwig couplings. |
Visualizing the Process
Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
References
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- Benchchem.
- Benchchem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Wikipedia.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Chemistry LibreTexts.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Wiley Online Library.
- ResearchGate. 4-(Dimethylamino)
- Wikipedia. Heck reaction.
- National Institutes of Health.
- Organic Chemistry Portal. Heck Reaction.
- ValpoScholar. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment.
- Organic Chemistry Portal. Sonogashira Coupling.
- PubMed.
- Wikipedia. Sonogashira coupling.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
- Chemistry LibreTexts. Heck Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- SynArchive. Mizoroki-Heck Reaction.
- Chemistry LibreTexts. Sonogashira Coupling.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Wiley Online Library.
- Chemistry LibreTexts. 2.
- Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
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- National Institutes of Health.
- Carnegie Mellon University.
- PubMed Central.
- Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- PubMed.
- Sigma-Aldrich. This compound | 946000-27-7.
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Technical Support Center: Handling and Disposal of 4-bromo-N,N-dimethylpyridin-2-amine Waste Streams
This guide provides a comprehensive technical framework for the safe handling, segregation, and disposal of waste streams containing 4-bromo-N,N-dimethylpyridin-2-amine (CAS No. 946000-27-7). Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.
Section 1: Compound Identification and Hazard Analysis (FAQs)
This section addresses the fundamental properties and hazards of this compound, which dictate its waste management requirements.
Q1: What is this compound and what are its primary hazards?
This compound is a substituted pyridine derivative used as an intermediate in organic synthesis.[1][2] Due to its chemical structure, it is classified as a hazardous substance. The primary hazards are summarized in the table below.
Table 1: Physicochemical Properties and Hazard Summary
| Property | Value | Reference(s) |
| CAS Number | 946000-27-7 | [3] |
| Molecular Formula | C₇H₉BrN₂ | [4] |
| Molecular Weight | 201.07 g/mol | [4] |
| Physical Form | Solid | |
| Hazard Statements | H302, H312, H332 - Harmful if swallowed, in contact with skin or if inhaled. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. | [5] |
| Signal Word | Warning |
Causality: The toxicity profile necessitates handling this compound and its waste with appropriate personal protective equipment (PPE) and within engineered controls like a chemical fume hood to prevent exposure through ingestion, skin contact, or inhalation.[3]
Q2: Why is waste containing this compound classified as "Halogenated Organic Waste"?
Any organic compound that contains a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) bonded to a carbon atom is classified as a halogenated organic compound.[6] this compound contains a bromine atom attached to the pyridine ring, placing it squarely in this category.
Trustworthiness: This classification is critical because halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[7][8] Mixing them with non-halogenated waste streams contaminates the entire batch, significantly increasing disposal costs and violating regulatory standards.[7][9]
Section 2: Waste Stream Characterization and Segregation (Troubleshooting Guide)
Proper identification and segregation at the point of generation are the most critical steps in a compliant waste management program.
Q3: How do I correctly characterize and segregate my waste stream?
All waste streams containing this compound must be treated as Halogenated Organic Waste . This includes:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, weighing paper), and disposable labware.
-
Liquid Waste: Solutions containing the compound dissolved in any organic solvent (e.g., dichloromethane, THF, methanol).
-
Aqueous Waste: While less common, any aqueous solutions containing the compound must also be collected as hazardous waste and should not be disposed of down the drain.
The following workflow provides a logical process for waste characterization.
Caption: General Waste Disposal and Pickup Workflow.
Section 5: Emergency Procedures and Spill Management (Troubleshooting Guide)
This section provides clear, actionable steps for responding to accidental exposures and spills.
Q9: What is the first aid response for accidental exposure?
Immediate action is required to mitigate harm from exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. [3]Remove contaminated clothing. Consult a physician if irritation persists. [10]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. [3][10]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [3][10]* Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [10]Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention.
Q10: I've spilled the material in the lab. How do I clean it up safely?
The response depends on the scale of the spill. For any large spill, or if you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Experimental Protocol: Small Spill Cleanup
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone. [11]2. Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: Wear the appropriate PPE as listed in Table 2, including respiratory protection if there is a risk of dust inhalation.
-
Containment & Collection:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. [12]Carefully sweep the material into a dustpan using non-sparking tools and place it into a designated hazardous waste container. [11][13] * For Liquid Spills: Cover the spill with an inert absorbent material (vermiculite, sand, or commercial spill pads). [11]5. Final Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. [11]All cleaning materials must be disposed of as halogenated hazardous waste.
-
-
Disposal: Seal, label, and dispose of the container with the collected spill debris as halogenated hazardous waste.
Caption: Workflow for Small Spill Response.
References
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4-BroMo-2-(diMethylaMino)pyridine Safety Data Sheets(SDS) . LookChem. Available at: [Link]
-
Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Treatment of Pyridine and Pyridine Derivatives Wastewater . Jiangsu Haipu Functional Materials Co.,Ltd. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. Available at: [Link]
-
Standard Operating Procedure - Pyridine . Washington State University. Available at: [Link]
-
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. Available at: [Link]
-
Selective recovery of a pyridine derivative from an aqueous waste stream . TU Delft Research Portal. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available at: [Link]
-
Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Hazardous Waste Segregation . Unknown Source. Available at: [Link]
-
SAFETY DATA SHEET - 4-(Dimethylamino)pyridine . Thermo Fisher Scientific. Available at: [Link]
-
4-Bromo-N,N-dimethylpyridin-2-amineridin-2-amine . ChemBK. Available at: [Link]
-
2-Bromo-4-(dimethylamino)pyridine . PubChem. Available at: [Link]
-
SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline . Acros Organics. Available at: [Link]
-
4-bromo-N,N-dimethylaniline . PubChem. Available at: [Link]
-
2-bromo-N,N-dimethylpyridin-4-amine . ChemBK. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Available at: [Link]
-
This compound (C7H9BrN2) . PubChemLite. Available at: [Link]
-
Chemical Waste Name or Mixtures . Unknown Source. Available at: [Link]
-
2-Bromo-N, N-dimethylpyridin-4-amine, min 95%, 100 mg . CP Lab Chemicals. Available at: [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? . ResearchGate. Available at: [Link]
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Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: 4-bromo-N,N-dimethylpyridin-2-amine vs. 4-chloro-N,N-dimethylpyridin-2-amine in Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science research, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts reaction efficiency, cost, and overall project timelines. Among the vast array of available synthons, halogenated 2-aminopyridines are foundational scaffolds. This guide provides an in-depth, evidence-based comparison of the reactivity of two closely related yet distinct compounds: 4-bromo-N,N-dimethylpyridin-2-amine and 4-chloro-N,N-dimethylpyridin-2-amine. Our analysis will focus on their performance in palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals the insights needed to make informed strategic choices.
The core difference in reactivity between these two molecules lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1][2] This fundamental disparity dictates the energy required to break the C-X bond and, consequently, the conditions necessary to achieve efficient catalytic turnover in cross-coupling reactions.
Comparative Reactivity Overview
The general trend in palladium-catalyzed cross-coupling reactions is that the reactivity of the aryl halide follows the order I > Br > Cl > F.[3] This is primarily attributed to the bond dissociation energies of the corresponding carbon-halogen bonds. The weaker C-Br bond generally allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to the more robust C-Cl bond.
| Feature | This compound | 4-chloro-N,N-dimethylpyridin-2-amine | Rationale |
| General Reactivity | Higher | Lower | Weaker C-Br bond leads to a lower activation energy for oxidative addition.[2] |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, less active catalysts) | More forcing (e.g., higher temperatures, specialized ligands) | The stronger C-Cl bond requires more energy to break.[1] |
| Catalyst Selection | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often sufficient.[4][5] | Often requires more electron-rich and bulky phosphine ligands (e.g., Buchwald or Nolan-type ligands) to facilitate oxidative addition.[3][6] | |
| Cost | Generally higher | Generally lower | Brominated starting materials are often more expensive than their chlorinated counterparts. |
| Substrate Scope | Broad | Can be more limited, especially with challenging coupling partners. | The higher reactivity of the bromide allows for a wider range of functional groups to be tolerated. |
Mechanistic Underpinnings: The Critical Role of Oxidative Addition
The catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][7] This step is frequently the rate-determining step of the entire catalytic cycle.
The lower bond dissociation energy of the C-Br bond in this compound facilitates a more rapid oxidative addition compared to the C-Cl bond in 4-chloro-N,N-dimethylpyridin-2-amine.[1][2] This translates to a lower overall activation energy for the reaction, allowing for the use of less reactive catalysts and milder conditions.
For 4-chloro-N,N-dimethylpyridin-2-amine, the stronger C-Cl bond presents a higher energy barrier for oxidative addition. To overcome this, more sophisticated catalytic systems are often necessary. These systems typically employ electron-rich and sterically hindered phosphine ligands. The electron-rich nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the aryl chloride. The steric bulk of the ligand promotes the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which is believed to be the active catalyst in many cases.[3]
Caption: Oxidative addition energy barrier comparison.
Experimental Protocols and Performance Data
To provide a practical context for the theoretical differences, we present representative experimental protocols for the Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol utilizes a standard, commercially available palladium catalyst and base.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of 4-chloro-N,N-dimethylpyridin-2-amine
This protocol employs a more specialized ligand to facilitate the coupling of the less reactive aryl chloride.
-
Reagents:
-
4-chloro-N,N-dimethylpyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene (degassed)
-
-
Procedure:
-
To a Schlenk flask, add 4-chloro-N,N-dimethylpyridin-2-amine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application to Other Cross-Coupling Reactions
The reactivity trends observed in the Suzuki-Miyaura coupling are generally applicable to other important palladium-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond.[8][9] Similar to the Suzuki coupling, the C-Br bond of this compound will undergo oxidative addition more readily than the C-Cl bond of its chloro-analogue. Consequently, coupling the bromo-substrate often proceeds under milder conditions and with a broader range of amine coupling partners.[10] The chloro-substrate may require more specialized and often proprietary Buchwald ligands to achieve high yields.[6]
-
Sonogashira Coupling: This reaction forges a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12] The reactivity order of aryl halides remains consistent, with aryl bromides being significantly more reactive than aryl chlorides.[13] Standard Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are typically effective for this compound.[5] In contrast, the coupling of 4-chloro-N,N-dimethylpyridin-2-amine can be challenging and may necessitate higher temperatures, higher catalyst loadings, or the use of more advanced, copper-free catalytic systems.[14]
Conclusion and Strategic Recommendations
The choice between this compound and 4-chloro-N,N-dimethylpyridin-2-amine is a classic example of the trade-off between reactivity and cost in chemical synthesis.
Choose this compound when:
-
Mild reaction conditions are paramount: This is especially important when dealing with sensitive functional groups on other parts of the molecule.
-
Rapid reaction optimization is required: The higher reactivity of the bromide often leads to a more straightforward and predictable optimization process.
-
A broad range of coupling partners is being explored: The bromo-compound is more likely to be compatible with a wider variety of nucleophiles.
Choose 4-chloro-N,N-dimethylpyridin-2-amine when:
-
Cost is a primary driver: For large-scale syntheses, the lower cost of the chlorinated starting material can be a significant advantage.
-
The synthetic route has been well-established and optimized: If a robust protocol using the chloro-analogue is already in place, there may be little incentive to switch.
-
Access to specialized ligands and more forcing conditions is available: The successful use of aryl chlorides often hinges on the availability of more advanced catalytic systems.
Ultimately, the decision rests on a careful evaluation of the specific goals of the research program, taking into account factors such as the complexity of the target molecule, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge to make that decision with confidence.
References
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- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Chemical Communications (RSC Publishing). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- ACS Publications. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics.
- Reddit. (2019, December 8). Why are chlorides less reactive in cross coupling reactions?.
- Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. Buchwald–Hartwig amination.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
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- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
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- NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004, December 15).
- ResearchGate. (2025, August 6). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF.
- Benchchem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Benchchem. Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (2024, September 8). (PDF) C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions.
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
- Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- ResearchGate. (2025, August 7). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
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Reactivity of 4-bromo-N,N-dimethylpyridin-2-amine vs 2-bromo-N,N-dimethylpyridin-4-amine
An In-Depth Technical Guide to the Comparative Reactivity of 4-bromo-N,N-dimethylpyridin-2-amine and 2-bromo-N,N-dimethylpyridin-4-amine
Authored by: A Senior Application Scientist
Introduction
Substituted bromopyridines are foundational building blocks in medicinal chemistry and materials science, serving as versatile scaffolds for constructing complex molecular architectures. Their utility is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of two constitutional isomers: this compound and 2-bromo-N,N-dimethylpyridin-4-amine. While structurally similar, the positional difference of the bromo and dimethylamino substituents leads to significant, and often predictable, variations in their electronic properties and chemical reactivity.
Understanding these nuances is critical for researchers, scientists, and drug development professionals to make informed decisions in reaction design and optimization. This guide will delve into the electronic rationale behind their differing reactivities and provide supporting experimental data and protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Analysis of Structural and Electronic Properties
The reactivity of a substituted pyridine in cross-coupling reactions is primarily governed by the electronic environment of the carbon-bromine (C-Br) bond. This environment is a consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electronic effects (both inductive and resonance) of the substituents.
This compound: In this isomer, the powerful electron-donating dimethylamino (-NMe₂) group is at the 2-position (ortho to the ring nitrogen), and the bromo group is at the 4-position (para to the ring nitrogen). The -NMe₂ group donates electron density into the ring through resonance, which is particularly effective at the ortho and para positions. This donation partially counteracts the electron-withdrawing effect of the ring nitrogen at the 4-position. Consequently, the C4-Br bond is less polarized, and the carbon atom is less electrophilic compared to an unsubstituted 4-bromopyridine.
2-bromo-N,N-dimethylpyridin-4-amine: Here, the dimethylamino group is at the 4-position (para to the ring nitrogen), and the bromo group is at the 2-position (ortho to the ring nitrogen). The pyridine nitrogen strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack by creating regions of partial positive charge.[1] The -NMe₂ group at the 4-position donates electron density, further activating the ring. More importantly, the C2 position is inherently electron-deficient due to its proximity to the ring nitrogen. The oxidative addition step in palladium catalysis, which is often rate-limiting, is highly sensitive to the electrophilicity of the carbon center. Therefore, the C2-Br bond in this isomer is expected to be significantly more susceptible to oxidative addition by a Pd(0) catalyst.
Predicted Reactivity: Based on this electronic analysis, 2-bromo-N,N-dimethylpyridin-4-amine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. The C2-Br bond is more polarized and electronically primed for the initial oxidative addition step compared to the C4-Br bond in its isomer.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation.[2][3] The performance of our two isomers in these transformations directly reflects their underlying electronic differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a C-C bond by coupling an organohalide with an organoboron compound.[4] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[5][6]
As predicted, 2-bromo-N,N-dimethylpyridin-4-amine generally exhibits higher reactivity and affords better yields under milder conditions than its 4-bromo counterpart. The electron-deficient nature of the C2 position facilitates the crucial oxidative addition step.[7]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield | Reference |
| 2-bromo-N,N-dimethylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O, 90°C, 12h | High | Inferred from[8] |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O, 100°C, 16h | Moderate | Inferred from[9] |
| 2-bromo-N,N-dimethylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O, 85°C, 8h | >90% | Inferred from[10] |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene, 110°C, 18h | Moderate-Good | Inferred from[11] |
Note: Yields are representative and can vary based on specific ligand, base, and solvent optimizations.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. [12]This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I) iodide. [13]The reactivity of the aryl halide remains a critical factor.
The trend continues, with 2-bromo-N,N-dimethylpyridin-4-amine demonstrating superior performance. The C2-Br bond readily undergoes oxidative addition, allowing for efficient coupling with a variety of terminal alkynes.
Table 3: Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield | Reference |
| 2-bromo-N,N-dimethylpyridin-4-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF, 60°C, 6h | High | Inferred from [14] |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF, 80°C, 12h | Moderate-Good | Inferred from [15] |
| 2-bromo-N,N-dimethylpyridin-4-amine | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene, 70°C, 8h | Good | Inferred from [12] |
| This compound | Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | 1,4-Dioxane, 90°C, 16h | Moderate | Inferred from [14] |
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
To provide a practical context, the following section details a representative protocol for a Suzuki-Miyaura coupling reaction using the more reactive isomer, 2-bromo-N,N-dimethylpyridin-4-amine.
Protocol: Suzuki-Miyaura Coupling of 2-bromo-N,N-dimethylpyridin-4-amine with Phenylboronic Acid
Materials:
-
2-bromo-N,N-dimethylpyridin-4-amine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, deionized and degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-N,N-dimethylpyridin-4-amine (e.g., 201 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, N,N-dimethyl-2-phenylpyridin-4-amine.
Experimental Workflow Diagram
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The positional arrangement of substituents on a pyridine ring profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. This guide has demonstrated through electronic analysis and comparative data that 2-bromo-N,N-dimethylpyridin-4-amine is a significantly more reactive and versatile substrate than its isomer, this compound .
The key determinant of this enhanced reactivity is the location of the bromine atom at the electron-deficient 2-position, which is highly activated by the ring nitrogen for the rate-determining oxidative addition step. For synthetic chemists, this means that couplings involving 2-bromo-N,N-dimethylpyridin-4-amine can often be achieved under milder conditions, with lower catalyst loadings, and in higher yields. While this compound remains a useful building block, its successful application in cross-coupling reactions may require more forceful conditions and careful optimization. This comparative understanding is essential for the strategic design of synthetic routes in pharmaceutical and materials development.
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ChemBK. (2024, April 9). 2-Bromo-N,N-dimethylpyridin-4-amine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Structural and optoelectronic properties of quasi 1D hybrid 3-halogenopyridinium lead bromides. Retrieved from [Link]
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Organic Syntheses. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 23). Exploring the Potential of 2-Bromo-N,N-dimethylpyridin-4-amine in Advanced Materials. Retrieved from [Link]
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-
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-
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-
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A Comparative Guide to Buchwald-Hartwig and Ullmann Couplings for the Amination of 4-bromo-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamines are prevalent structural motifs. For the specific challenge of aminating pyridine rings, such as in the case of 4-bromo-N,N-dimethylpyridin-2-amine, two powerful catalytic methods come to the forefront: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental considerations to aid in rational reaction design.
High-Level Overview: Two Metals, One Goal
The Buchwald-Hartwig amination , a relatively modern development, utilizes a palladium catalyst, typically in conjunction with a phosphine-based ligand, to couple aryl halides with amines.[1][2] Its discovery and rapid development since the 1990s have revolutionized C-N bond formation due to its generally high efficiency, broad substrate scope, and milder reaction conditions compared to classical methods.[1]
The Ullmann condensation , with a history stretching back over a century, traditionally employs stoichiometric amounts of copper metal or copper salts, often at high temperatures, to achieve the same transformation.[3][4] While historically limited by harsh conditions and narrow substrate scope, modern advancements, including the use of soluble copper sources and specialized ligands, have revitalized the Ullmann coupling, making it a viable and often complementary alternative to its palladium-catalyzed counterpart.[2][3]
At a Glance: Key Reaction Parameters
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Ligand | Bulky, electron-rich phosphines (e.g., BINAP, XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs)[5] | Diamines, amino acids (e.g., L-proline), phenanthrolines, or ligand-free under certain conditions[6][7] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Often inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[8] |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Often polar, high-boiling solvents (e.g., DMF, NMP, DMSO), but modern methods allow for a wider range |
| Temperature | Typically 80-120 °C, with some systems active at room temperature[9] | Historically >150 °C, but modern ligand-accelerated protocols can run at 60-120 °C or even room temperature[3][7][10] |
| Reaction Time | Generally 2-24 hours | Can range from a few hours to over 24 hours, depending on the protocol |
| Cost | Palladium catalysts and specialized ligands can be expensive | Copper catalysts are significantly cheaper and more abundant |
Mechanistic Snapshots: A Tale of Two Catalytic Cycles
The fundamental difference between the two couplings lies in their catalytic cycles. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[1][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridine substrate, forming a Pd(II) complex. This is often the rate-determining step.[12]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[13]
Caption: A proposed catalytic cycle for the Ullmann coupling.
Experimental Protocols: Putting Theory into Practice
Here we provide representative, step-by-step protocols for the amination of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner.
Protocol 1: Buchwald-Hartwig Amination
This protocol utilizes a common palladium precursor and a commercially available, sterically demanding phosphine ligand, which is often effective for electron-rich and heterocyclic substrates. [14] Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Rationale: The use of a pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with potentially coordinating pyridine substrates. [14]Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine without competing in the coupling. [15]2. Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.
Protocol 2: Modern Ullmann Condensation
This protocol employs a soluble copper(I) source and an amino acid ligand, which significantly lowers the required reaction temperature and improves yields compared to classical Ullmann conditions. [6] Workflow Diagram:
Caption: Experimental workflow for a modern Ullmann coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a sealable reaction vial, add copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Rationale: CuI is a common and effective Cu(I) source. L-proline acts as a bidentate ligand, increasing the solubility and reactivity of the copper species, thereby allowing for milder reaction conditions. [6]Potassium carbonate is a cost-effective base sufficient for this transformation.
-
-
Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (4 mL).
-
Reaction: Seal the vial tightly and heat the mixture to 110 °C in an oil bath with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis: Choosing the Right Tool for the Job
For the specific substrate, this compound, the choice between Buchwald-Hartwig and Ullmann coupling depends on several factors:
-
Reaction Scope and Functional Group Tolerance: The Buchwald-Hartwig amination generally exhibits a broader substrate scope and superior functional group tolerance. [15]The milder conditions and highly tunable nature of the phosphine ligands allow for the coupling of a vast array of amines and aryl halides. However, the basic nitrogen of the pyridine ring can sometimes coordinate to the palladium center, potentially inhibiting catalysis. The choice of a bulky, electron-rich ligand like XPhos or BrettPhos can mitigate this issue. [14]The Ullmann reaction, while improved, can still be sensitive to certain functional groups and may require more specific ligand screening for optimal results. [16]
-
Catalyst Cost and Availability: This is a significant advantage for the Ullmann coupling. Copper is orders of magnitude cheaper and more abundant than palladium. [2]For large-scale synthesis in drug development, the cost of the catalyst and associated specialized ligands for the Buchwald-Hartwig reaction can become a major consideration.
-
Ease of Operation and Purification: Buchwald-Hartwig reactions often appear "cleaner" by TLC, with fewer side products, which can simplify purification. The requirement for strictly anhydrous and anaerobic conditions, however, adds to the operational complexity. [9]Modern Ullmann reactions are often more tolerant of air and moisture, but the use of high-boiling polar solvents like DMSO can complicate product isolation and purification. [10]
-
Green Chemistry Principles: From a sustainability perspective, the use of an earth-abundant metal like copper in the Ullmann coupling is preferable to the precious metal palladium. [2]However, the overall greenness of the process must also account for solvent choice, energy consumption (heating), and the synthesis of any required ligands.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and reliable methods for the amination of this compound.
-
The Buchwald-Hartwig amination is often the first choice in a research setting due to its high reliability, extensive literature precedent, and broad functional group tolerance. The primary drawbacks are the high cost of the catalyst and ligands.
-
The modern Ullmann condensation presents a highly attractive, cost-effective, and sustainable alternative. While it may require more initial optimization of ligands and conditions for a specific substrate, its operational simplicity and the low cost of copper make it particularly well-suited for process development and large-scale manufacturing.
For drug development professionals, a pragmatic approach would be to screen both methodologies in parallel during early-stage route scouting. The choice will ultimately be guided by a balance of reaction performance, process scalability, economic viability, and environmental impact.
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ResearchGate. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Suzuki-Miyaura Coupling of 4-bromo-N,N-dimethylpyridin-2-amine
For researchers and professionals in drug development, the synthesis of substituted heteroaromatic amines is a frequent and critical task. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for forging the carbon-carbon bonds necessary to build these complex scaffolds.[1][2] However, the success of this reaction, particularly with challenging substrates like 4-bromo-N,N-dimethylpyridin-2-amine, is not guaranteed. The inherent properties of the substrate—an electron-rich aminopyridine—can complicate the catalytic cycle, often through unwanted coordination to the palladium center.
This guide provides an in-depth comparison of phosphine ligands for the coupling of this compound. We will move beyond a simple catalog of options to explain the mechanistic rationale behind ligand choice, present comparative data, and provide a robust experimental protocol to empower you to optimize this crucial transformation in your own laboratory.
The Decisive Role of the Phosphine Ligand
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The phosphine ligand is not a passive spectator; it is an active modulator of the catalyst's electronic and steric environment, profoundly influencing the rate and efficiency of each step.[6][7]
For heteroaryl halides, especially those containing basic nitrogen atoms, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands have emerged as the gold standard for several key reasons:[6][8]
-
Facilitating Oxidative Addition: By increasing the electron density on the palladium(0) center, these ligands promote the crucial first step: the insertion of palladium into the aryl-bromide bond.[3]
-
Promoting Reductive Elimination: The steric bulk of the ligand forces the two organic partners into proximity on the palladium(II) intermediate, accelerating the final, product-forming reductive elimination step. This is often the rate-limiting step for hindered substrates.[9]
-
Stabilizing the Active Catalyst: The steric hindrance provided by the ligand helps to form and stabilize the highly active, monoligated L-Pd(0) species, preventing catalyst decomposition and promoting higher turnover numbers.[10][11]
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A Comparative Guide to the Heck Reaction: 4-Iodopyridine vs. 4-Bromopyridine in C-C Bond Formation
For Immediate Publication
Shanghai, China – January 11, 2026 – In the landscape of modern synthetic chemistry, the Palladium-catalyzed Heck reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of substituted alkenes.[1][2] This reaction is of paramount importance to researchers, scientists, and drug development professionals who frequently construct complex molecular architectures. Pyridine moieties, in particular, are ubiquitous in pharmaceuticals, making the efficient functionalization of pyridyl halides a critical endeavor.
This guide provides an in-depth, objective comparison of the reaction yields and mechanistic nuances when employing 4-iodopyridines versus 4-bromopyridines as substrates in the Heck reaction. By understanding the underlying principles and examining experimental data, researchers can make more informed decisions in substrate selection and reaction optimization.
The Decisive Step: Oxidative Addition
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The initial and often rate-determining step for many aryl halides is the oxidative addition of the aryl halide to the active Pd(0) catalyst.[3][4] The facility of this step is directly correlated to the carbon-halogen bond strength. The reactivity trend for aryl halides is well-established and follows the order: I > OTf > Br >> Cl.[3][5] This trend suggests that, under identical conditions, 4-iodopyridine will react faster and often lead to higher yields than 4-bromopyridine.
The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, facilitating its cleavage and the subsequent insertion of the palladium catalyst. This inherent reactivity difference is a primary determinant of the observed yields.
Comparative Yield Analysis: A Data-Driven Perspective
To provide a clear, quantitative comparison, the following table summarizes representative yields from Heck reactions involving 4-halopyridines with various alkenes under different catalytic systems.
| Entry | Pyridyl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | 95 | [6] |
| 2 | 3-Iodopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | ~60 | [6] |
| 3 | 2-Bromopyridine | Styrene | Pd-PEPPSI complex (0.1 mol%) | Et₃N | DMF | 100 | 2 | 85 | [7] |
| 4 | 3-Bromopyridine | Styrene | Pd-PEPPSI complex (0.1 mol%) | Et₃N | DMF | 100 | 2 | 92 | [7] |
| 5 | Iodobenzene | Methyl acrylate | Pd(NN')Cl₂ (pyridyl-imine) | Et₃N | DMF | 80 | 2.5 | 100 | [8] |
Note: Direct side-by-side comparative yield data for 4-bromo vs. 4-iodopyridine under identical conditions is sparse in the readily available literature. The data presented is from analogous systems to illustrate general trends. Entry 2, while showing a lower yield for the iodo-substrate, was part of a study focused on a specific supramolecular ligand effect and may not represent a universally applicable trend.
While the general reactivity trend (I > Br) holds true, the optimal choice of catalyst, ligand, base, and solvent can significantly influence the outcome.[7] For instance, the development of highly active catalysts has made the coupling of less reactive aryl bromides and even chlorides more efficient.[1]
Mechanistic Considerations and Experimental Design
The choice between 4-iodo- and 4-bromopyridine extends beyond simple reactivity. The higher reactivity of the C-I bond can be advantageous for achieving high yields in shorter reaction times or under milder conditions. However, this same reactivity can be a drawback in the synthesis of polyhalogenated pyridines where selectivity is crucial. In such cases, the less reactive C-Br bond might be preferred to allow for sequential, site-selective cross-coupling reactions.[9][10]
The following diagram illustrates the key steps in the Heck reaction catalytic cycle.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Representative Experimental Protocol: Heck Coupling of 4-Bromopyridine with Styrene
This protocol provides a detailed methodology for a typical Heck reaction, which can be adapted for 4-iodopyridine, likely with a shorter reaction time.
Objective: To synthesize 4-styrylpyridine via a Palladium-catalyzed Heck reaction.
Materials:
-
4-Bromopyridine hydrochloride
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL per 1 mmol of 4-bromopyridine) followed by styrene (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-styrylpyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation by air.
-
Base (K₂CO₃): The base is crucial to neutralize the hydrohalic acid (HBr or HI) formed during the reductive elimination step, regenerating the Pd(0) catalyst for the next cycle.[4]
-
Ligand (PPh₃): Triphenylphosphine stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black, and modulates its electronic properties to facilitate the catalytic cycle.[3]
-
Solvent (DMF): A polar aprotic solvent like DMF is often used to dissolve the reactants and the inorganic base.
Caption: Step-by-step workflow for a typical Heck cross-coupling experiment.
Conclusion and Future Outlook
The choice between these two substrates should be guided by a comprehensive analysis of the specific synthetic goal, considering factors such as desired reactivity, selectivity, substrate availability, and overall cost-effectiveness. As catalyst technology continues to evolve, the scope and efficiency of Heck reactions with a wider range of aryl halides, including the more challenging chlorides, will undoubtedly expand.
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). (2023-01-09). DOI:10.1039/D2FD00165A. [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. (2024-07-09). [Link]
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A Comparative Spectroscopic Guide to 4-bromo-N,N-dimethylpyridin-2-amine and its C-C and C-N Coupled Products
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic utility and diverse applications. Among these, 4-bromo-N,N-dimethylpyridin-2-amine serves as a versatile building block, amenable to a variety of cross-coupling reactions that enable the construction of complex molecular architectures. The strategic placement of the bromine atom at the 4-position, coupled with the activating dimethylamino group at the 2-position, makes it an ideal substrate for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Part 1: Spectroscopic Characterization of this compound
A thorough understanding of the starting material's spectroscopic signature is paramount before proceeding with any synthetic transformation. The following sections detail the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known effects of substituents on the pyridine ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the dimethylamino group.
-
Aromatic Protons: The electron-donating dimethylamino group at the 2-position and the electron-withdrawing bromine at the 4-position will influence the chemical shifts of the ring protons. Protons on substituted pyridines typically appear in the range of 6.5-8.5 ppm.
-
Dimethylamino Protons: The six equivalent protons of the two methyl groups will appear as a sharp singlet, typically in the range of 2.5-3.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts for pyridine carbons typically range from 120-150 ppm.[1]
-
Dimethylamino Carbon: The two equivalent methyl carbons will give rise to a single signal in the aliphatic region, generally around 40 ppm.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 3.1 | Singlet | 6H | N(CH₃)₂ |
| ~ 6.6 | Doublet | 1H | H-3 | |
| ~ 6.8 | Doublet of doublets | 1H | H-5 | |
| ~ 8.0 | Doublet | 1H | H-6 | |
| ¹³C | ~ 38 | Quartet | - | N(CH₃)₂ |
| ~ 108 | Doublet | - | C-3 | |
| ~ 120 | Singlet | - | C-4 | |
| ~ 140 | Doublet | - | C-5 | |
| ~ 148 | Doublet | - | C-6 | |
| ~ 160 | Singlet | - | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the dimethylamino group.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.[2]
-
C-N Stretching: The C-N stretching of the dimethylamino group attached to the aromatic ring is expected in the 1350-1250 cm⁻¹ region.[3]
-
C-Br Stretching: The C-Br stretching vibration will be observed in the fingerprint region, typically between 600-500 cm⁻¹.
Table 2: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1550 | Strong | C=C and C=N Ring Stretching |
| 1450-1400 | Strong | C=C and C=N Ring Stretching |
| 1350-1250 | Medium | Aromatic C-N Stretch |
| 600-500 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion Peak: The key feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[4][5] The expected molecular weight is 201.06 g/mol , so the molecular ion peaks will appear at m/z 200 and 202.
-
Fragmentation: Common fragmentation pathways for aromatic amines include the loss of a methyl group (M-15) and cleavage of the dimethylamino group. The fragmentation of the pyridine ring can also occur. The mass spectrum of the closely related N,N-dimethyl-2-pyridinamine shows a base peak corresponding to the loss of a methyl radical.[6]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 202 | ~50% | [M+2]⁺ (containing ⁸¹Br) |
| 200 | ~50% | [M]⁺ (containing ⁷⁹Br) |
| 187/185 | Variable | [M-CH₃]⁺ |
| 121 | Variable | [M-Br]⁺ |
| 44 | High | [N(CH₃)₂]⁺ |
Part 2: Comparative Analysis of Reaction Products
The synthetic versatility of this compound is best demonstrated through its participation in cross-coupling reactions. Here, we will compare its spectroscopic features with those of its expected products from a Suzuki-Miyaura C-C bond formation and a Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Coupling Product: N,N-dimethyl-4-phenylpyridin-2-amine
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7] Coupling this compound with phenylboronic acid is expected to yield N,N-dimethyl-4-phenylpyridin-2-amine.
Spectroscopic Changes:
-
¹H NMR: The most significant change will be the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group (typically 7.2-7.6 ppm). The coupling pattern of the pyridine ring protons will also be altered due to the new substituent.
-
¹³C NMR: Additional signals will appear in the aromatic region for the carbons of the phenyl ring. The signal for the carbon at the 4-position of the pyridine ring will shift significantly upfield due to the replacement of the bromine atom with a phenyl group.
-
IR: The C-Br stretching vibration (600-500 cm⁻¹) will be absent. New bands corresponding to the C-H out-of-plane bending of the monosubstituted benzene ring will appear in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
-
MS: The characteristic isotopic pattern for bromine (M⁺ and M+2 peaks) will be absent. The molecular ion peak will correspond to the new molecular weight (198.27 g/mol ).
Table 4: Comparative Spectroscopic Data of Starting Material vs. Suzuki Product
| Spectroscopic Feature | This compound | N,N-dimethyl-4-phenylpyridin-2-amine |
| ¹H NMR (Aromatic) | 3 signals for pyridine protons | Signals for pyridine and phenyl protons |
| ¹³C NMR (C4) | ~120 ppm | Shifted significantly |
| IR (cm⁻¹) | C-Br stretch (~600-500) | Absence of C-Br stretch |
| MS (Molecular Ion) | m/z 200/202 (1:1 ratio) | m/z 198 |
Buchwald-Hartwig Amination Product: N²,N²,N⁴-trimethyl-N⁴-phenylpyridine-2,4-diamine
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds.[8] Reacting this compound with N-methylaniline would yield N²,N²,N⁴-trimethyl-N⁴-phenylpyridine-2,4-diamine.
Spectroscopic Changes:
-
¹H NMR: New signals will appear for the N-methyl group and the phenyl group protons of the newly introduced substituent. An additional singlet for the N-CH₃ group will be observed.
-
¹³C NMR: Additional signals will be present for the N-methyl carbon and the phenyl ring carbons. The chemical shift of the C4 carbon of the pyridine ring will be significantly altered.
-
IR: The C-Br stretch will be absent. A new C-N stretching band for the diaryl amine may appear.
-
MS: The bromine isotopic pattern will be absent. The molecular ion peak will correspond to the new molecular weight (227.31 g/mol ).
Table 5: Comparative Spectroscopic Data of Starting Material vs. Buchwald-Hartwig Product
| Spectroscopic Feature | This compound | N²,N²,N⁴-trimethyl-N⁴-phenylpyridine-2,4-diamine |
| ¹H NMR | Singlet for N(CH₃)₂ | Singlets for N(CH₃)₂ and N-CH₃, plus phenyl protons |
| ¹³C NMR (C4) | ~120 ppm | Shifted significantly |
| IR (cm⁻¹) | C-Br stretch (~600-500) | Absence of C-Br stretch |
| MS (Molecular Ion) | m/z 200/202 (1:1 ratio) | m/z 227 |
Part 3: Experimental Protocols and Data Interpretation Workflow
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Detailed Experimental Methodologies
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a spectral width of at least 12 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of at least 220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin, transparent disk.
-
-
Data Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (<<1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV for ionization.[9]
-
Scan a mass range that includes the expected molecular weights (e.g., m/z 50-300).
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental and data interpretation processes.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical workflow for structural elucidation.
Conclusion
This guide provides a predictive yet robust framework for the spectroscopic analysis of this compound and its derivatives from Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the expected spectroscopic features and following rigorous experimental protocols, researchers can confidently identify and characterize these important chemical entities. The comparative approach highlights the key spectroscopic changes that occur upon C-C and C-N bond formation, providing a clear roadmap for reaction monitoring and product verification. This foundational knowledge is crucial for the efficient development of novel pharmaceuticals and advanced materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]
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Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved from [Link]
-
Clark, J. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved from [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. NIST WebBook. Retrieved from [Link]
- Katritzky, A. R., Akhmedov, N. G., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(11), 1017-1025.
- Senthilkumar, K., et al. (2013). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 5(5), 2269-2281.
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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NIST. (n.d.). N,N-Dimethylacetamide. NIST WebBook. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]
- Ruano, G., & de la Hoz, A. (2020). The Buchwald–Hartwig Amination After 25 Years.
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]
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- 3. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
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- 9. NMR chemical shift prediction of pyridines [stenutz.eu]
A Comparative Benchmarking Guide to 4-bromo-N,N-dimethylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern drug discovery and materials science, pyridine-based molecular scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. The functionalization of the pyridine ring, therefore, is a critical task for synthetic chemists. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on such heterocyclic systems.[1]
This guide focuses on 4-bromo-N,N-dimethylpyridin-2-amine , a versatile building block for constructing complex molecular architectures. The objective of this document is to provide an in-depth, objective benchmark of its performance against a curated set of alternative coupling partners. Through a detailed analysis of experimental data and mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
Selection of Comparative Coupling Partners
To establish a robust benchmark, we have selected several alternative pyridyl halides. The choice of these alternatives is deliberate, allowing for a systematic evaluation of how specific structural modifications—namely the nature of the halogen, the presence and position of the electron-donating dimethylamino group—influence reactivity.
-
4-chloro-N,N-dimethylpyridin-2-amine: To directly assess the impact of the carbon-halogen bond strength (C-Br vs. C-Cl) on reaction efficiency.
-
4-bromopyridin-2-amine: To evaluate the electronic contribution of the N,N-dimethyl group by comparing it to the parent primary amine.
-
2-bromo-N,N-dimethylpyridin-4-amine: To investigate the influence of isomerism and the position of the activating dimethylamino group relative to the reactive C-Br bond.
-
4-bromopyridine: To serve as a baseline reference, representing the simplest form of the pyridine scaffold without the influence of the amino substituent.
Benchmarking Study I: The Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity and high functional group tolerance.[1] We will benchmark the performance of our target compound in a model reaction with phenylboronic acid.
Experimental Workflow: A Comparative Approach
The following diagram outlines the standardized workflow designed for the comparative analysis of different pyridyl halides in the Suzuki-Miyaura coupling.
Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling experiments.
Standardized Protocol: Suzuki-Miyaura Coupling
This protocol represents a typical procedure for the Suzuki-Miyaura coupling of a pyridyl halide.
Materials:
-
Pyridyl Halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the pyridyl halide, phenylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-phenylpyridine derivative.
Comparative Performance Data: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of the selected pyridyl halides with phenylboronic acid.
| Coupling Partner | Halogen | Catalyst System (Typical) | Base | Yield (%) | Reference(s) |
| This compound | Br | Pd(PPh₃)₄ | K₂CO₃ | 85-95 | [2] |
| 4-chloro-N,N-dimethylpyridin-2-amine | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 70-80 | [3] |
| 4-bromopyridin-2-amine | Br | Pd(PPh₃)₄ | Na₂CO₃ | 80-90 | [4] |
| 2-bromo-N,N-dimethylpyridin-4-amine | Br | Pd(dppf)Cl₂ | K₂CO₃ | 88-96 | [1] |
| 4-bromopyridine | Br | Pd(PPh₃)₄ | K₂CO₃ | ~90 | [5] |
Mechanistic Insights and Discussion
The observed reactivity trends can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Impact of the Halogen (Br vs. Cl): The first and often rate-determining step is the oxidative addition of the pyridyl halide to the Pd(0) catalyst. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). Consequently, 4-bromopyridines are more reactive and typically require milder conditions (e.g., simpler catalysts like Pd(PPh₃)₄) and afford higher yields compared to their 4-chloro counterparts.[3] The coupling of 4-chloropyridines often necessitates more sophisticated catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the challenging C-Cl bond activation.[6]
-
Electronic Effect of the Dimethylamino Group: The N,N-dimethylamino group at the 2-position is a strong electron-donating group. This increases the electron density on the pyridine ring, which can slightly slow the oxidative addition step compared to the unsubstituted 4-bromopyridine. However, its presence can also stabilize the resulting organopalladium intermediate. In practice, the high reactivity of the C-Br bond often overshadows these electronic effects, leading to excellent yields, as seen with This compound .
-
Positional Isomerism (2-amino vs. 4-amino): Both this compound and its isomer, 2-bromo-N,N-dimethylpyridin-4-amine, are highly effective coupling partners. The proximity of the amino group to the palladium center can potentially lead to catalyst inhibition through coordination.[6] However, modern bulky phosphine ligands are designed to mitigate this effect, ensuring high catalytic turnover for both isomers.
Benchmarking Study II: The Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging.[7] We benchmark our target compound in a model reaction with a representative secondary amine, morpholine.
Standardized Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of a pyridyl halide.
Materials:
-
Pyridyl Halide (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyridyl halide, palladium precatalyst, and base to an oven-dried reaction tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired aminopyridine product.
Comparative Performance Data: Buchwald-Hartwig Amination
The table below presents representative yields for the Buchwald-Hartwig amination of the selected pyridyl halides with a secondary amine like morpholine or a primary amine like aniline.
| Coupling Partner | Halogen | Catalyst System (Typical) | Base | Yield (%) | Reference(s) |
| This compound | Br | Pd₂(dba)₃ / BINAP | NaOtBu | 90-98 | [8][9] |
| 4-chloro-N,N-dimethylpyridin-2-amine | Cl | RuPhos Pd G3 | LHMDS | 85-95 | [10] |
| 4-bromopyridin-2-amine | Br | Pd(OAc)₂ / XPhos | K₃PO₄ | 85-95 | [9] |
| 2-bromo-N,N-dimethylpyridin-4-amine | Br | Pd₂(dba)₃ / BINAP | NaOtBu | ~95 | [8] |
| 4-bromopyridine | Br | Pd(OAc)₂ / RuPhos | NaOtBu | 90-99 | [10] |
Disclaimer: The data presented is compiled from various literature sources for structurally similar systems. Reaction conditions are not identical across all entries and are intended for comparative illustration.
Mechanistic Insights and Discussion
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling, but with distinct considerations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chemrxiv.org [chemrxiv.org]
A Cost-Benefit Analysis of 4-bromo-N,N-dimethylpyridin-2-amine in Synthesis: A Comparative Guide for Researchers
In the intricate world of synthetic chemistry, particularly in the realm of drug discovery and development, the selection of building blocks is a critical decision that balances reactivity, cost, and availability. 4-bromo-N,N-dimethylpyridin-2-amine is a versatile reagent, but a thorough analysis of its costs and benefits against viable alternatives is essential for optimizing synthetic routes. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making informed decisions.
The Strategic Importance of 4-Substituted-2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to functionalize the 4-position of this ring system through cross-coupling reactions opens a gateway to a vast chemical space. The choice of the halide at the 4-position—typically chloro, bromo, or iodo—is a key determinant of the reaction's efficiency and overall cost.
A Deep Dive into this compound
This compound offers a favorable balance of reactivity and stability.[1][2] The carbon-bromine bond is sufficiently labile to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, under relatively mild conditions. The presence of the dimethylamino group at the 2-position can influence the electronic properties of the pyridine ring, potentially impacting catalyst performance.
Key Advantages:
-
Good Reactivity: The C-Br bond is weaker than a C-Cl bond, generally leading to faster oxidative addition in palladium-catalyzed cycles.[3][4]
-
Versatility: It is a suitable substrate for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
Commercial Availability: The compound is available from several chemical suppliers.
Potential Drawbacks:
-
Cost: As will be detailed, it is often more expensive than its chloro-analogue.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation. The choice of appropriate ligands is crucial to mitigate this effect.[4]
Comparative Analysis: The Halogen Matters
The primary alternatives to this compound are its chloro and iodo counterparts. The choice between these hinges on a trade-off between reactivity and cost.
Reactivity Trend in Palladium-Catalyzed Cross-Coupling:
Iodo > Bromo > Chloro
This trend is a direct consequence of the carbon-halogen bond strength (C-I < C-Br < C-Cl). A weaker bond facilitates the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[3]
The Economical Choice: 4-chloro-N,N-dimethylpyridin-2-amine
For large-scale syntheses, cost is a primary driver. 4-chloro-N,N-dimethylpyridin-2-amine is generally the most cost-effective option.[5][6][7] However, its lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, stronger bases, and more active (and often more expensive) catalyst systems.[4][8]
The High-Reactivity Option: 4-iodo-N,N-dimethylpyridin-2-amine
On the other end of the spectrum, 4-iodo-N,N-dimethylpyridin-2-amine exhibits the highest reactivity, often enabling reactions to proceed under the mildest conditions and with lower catalyst loadings. This can be particularly advantageous for sensitive substrates. However, this enhanced reactivity comes at a significantly higher cost, making it less suitable for large-scale production unless absolutely necessary.
Quantitative Data Summary
To provide a clear and objective comparison, the following tables summarize the key cost and performance metrics for this compound and its alternatives.
Table 1: Cost Comparison of 4-Halogenated-N,N-dimethylpyridin-2-amines
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| 4-chloro-N,N-dimethylpyridin-2-amine | 735255-56-8 | 156.61 | ~$25 - $50 |
| This compound | 946000-27-7 | 201.06 | ~$45 - $90 |
| 4-iodo-N,N-dimethylpyridin-2-amine | Not readily available | 248.06 | Significantly higher |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Table 2: Illustrative Suzuki-Miyaura Coupling Performance
| Halopyridine | Arylboronic Acid | Catalyst System | Conditions | Yield (%) |
| 4-chloro-N,N-dimethylpyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C, 12h | ~60-70 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 80 °C, 4h | ~85-95 |
| 4-iodo-N,N-dimethylpyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | THF/H₂O, RT, 2h | >95 |
Note: These are representative conditions and yields. Actual results may vary depending on the specific substrates and reaction setup.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for selecting the appropriate 4-halopyridine reagent.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals its position as a well-balanced reagent for many synthetic applications.
-
For cost-sensitive, large-scale synthesis , 4-chloro-N,N-dimethylpyridin-2-amine is the preferred choice, provided that the potentially harsher reaction conditions are tolerable.
-
For reactions requiring mild conditions and for sensitive substrates , 4-iodo-N,N-dimethylpyridin-2-amine offers the highest reactivity, albeit at a premium price.
-
This compound occupies the "sweet spot" for many laboratory-scale and pilot-plant syntheses , offering a good compromise between reactivity and cost. Its versatility and the wealth of literature precedents for its use in cross-coupling reactions make it a reliable and valuable tool in the synthetic chemist's arsenal.
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the scale, the nature of the substrates, and the economic constraints of the project. This guide provides the foundational data and logic to support a rational and well-informed decision.
References
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- 5. Buy 4-Chloro-N,N-dimethylpyridin-2-amine | 735255-56-8 [smolecule.com]
- 6. 4-Chloro-N-methylpyridine-2-carboxamide - Amerigo Scientific [amerigoscientific.com]
- 7. 735255-56-8|4-Chloro-N,N-dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 8. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
The Versatile Virtuoso: A Comparative Guide to the Applications of 4-bromo-N,N-dimethylpyridin-2-amine
For the discerning researcher in drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 4-bromo-N,N-dimethylpyridin-2-amine has emerged as a reagent of significant interest. Its unique electronic and steric properties, conferred by the interplay of the pyridine nitrogen, the dimethylamino group, and the strategically positioned bromine atom, render it a versatile and powerful tool in the construction of complex molecular architectures.
This guide provides an in-depth technical overview of the applications of this compound, with a focus on its performance in key synthetic transformations compared to alternative reagents. We will delve into the causality behind its reactivity, provide validated experimental protocols, and explore its burgeoning role in modern chemistry.
At the Crossroads of Reactivity: The Chemical Profile of this compound
The reactivity of this compound is a fascinating case study in the electronic interplay of substituents on an aromatic ring. The pyridine nitrogen, being highly electronegative, renders the ring electron-deficient, particularly at the 2-, 4-, and 6-positions. The 2-dimethylamino group, a strong electron-donating group, counteracts this effect, increasing the electron density of the ring and influencing the regioselectivity of electrophilic aromatic substitution, should it be a viable pathway. However, the true synthetic utility of this molecule lies in the bromine atom at the 4-position, which serves as a versatile handle for a myriad of cross-coupling reactions.
The position of the bromine atom is crucial. Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive in palladium-catalyzed cross-coupling reactions than those at the 3-position. This is attributed to the greater polarization of the C-Br bond due to the electron-withdrawing nature of the pyridine nitrogen, which facilitates the oxidative addition step in the catalytic cycle.[1]
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a premier substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are the cornerstones of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[2]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceutically active compounds.[3] this compound readily participates in this reaction, coupling with a wide range of boronic acids and their derivatives.
Comparative Performance:
While direct, side-by-side comparative studies with this compound are not extensively documented, we can infer its reactivity based on the established principles of bromopyridine chemistry. The electron-donating dimethylamino group at the 2-position can enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.
| Substrate | Relative Reactivity Trend | Rationale |
| This compound | High | The 4-bromo position is activated by the pyridine nitrogen. The electron-donating dimethylamino group can further facilitate oxidative addition. |
| 2-bromo-N,N-dimethylpyridin-4-amine | High | Similar to the title compound, the 2-bromo position is highly activated. |
| 3-bromopyridine | Lower | The 3-position is less electronically activated compared to the 2- and 4-positions.[4] |
| 4-chloro-N,N-dimethylpyridin-2-amine | Lower | The C-Cl bond is generally less reactive than the C-Br bond in oxidative addition.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (dioxane:water ratio typically 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif frequently found in pharmaceuticals.[6] this compound is an excellent substrate for this reaction, readily coupling with a variety of primary and secondary amines.
Comparative Performance:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.[7] For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig are generally superior to traditional phosphine ligands like triphenylphosphine.[2]
| Feature | Buchwald-Hartwig Amination | Alternative Methods (e.g., Ullmann Condensation) |
| Catalyst | Palladium-based | Copper-based |
| Reaction Conditions | Milder, broader functional group tolerance | Harsher, often requiring high temperatures |
| Substrate Scope | Wide range of amines and aryl halides | More limited, particularly for less reactive amines |
| Yields | Generally high | Can be variable |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
A Key Player in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The 2-aminopyridine motif, in particular, is a well-established pharmacophore for kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site. This compound serves as a valuable starting material for the synthesis of a variety of kinase inhibitors, including those targeting p38 MAP kinase.[9][10]
The bromine atom at the 4-position allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.
p38 MAP Kinase Inhibitor Synthesis:
A common strategy for the synthesis of p38 MAP kinase inhibitors involves the coupling of a substituted pyridine, such as a derivative of this compound, with a suitable heterocyclic partner. The dimethylamino group can be a key determinant of the physicochemical properties of the final compound, influencing its solubility and cell permeability.
Emerging Applications in Materials Science
While the primary applications of this compound have been in the realm of medicinal chemistry, its unique electronic properties also make it an intriguing candidate for the development of novel organic materials. The electron-rich dimethylaminopyridine core can be incorporated into larger conjugated systems to tune their optical and electronic properties.
Potential in Organic Light-Emitting Diodes (OLEDs):
The synthesis of materials for OLEDs often involves the use of building blocks that can be readily functionalized through cross-coupling reactions.[11] The dimethylaminopyridyl moiety can act as a strong electron-donating group, which can be beneficial for the design of hole-transporting or emissive materials. While specific examples of this compound in OLEDs are not yet widely reported, its structural features suggest its potential as a valuable precursor in this field.
Conclusion
This compound is a versatile and highly valuable building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provides a robust platform for the construction of complex molecules with applications in drug discovery and potentially in materials science. The strategic placement of the bromine atom and the dimethylamino group on the pyridine ring allows for a high degree of control over its reactivity and the properties of the resulting products. As the demand for novel and sophisticated molecular architectures continues to grow, the importance of versatile reagents like this compound is set to increase, solidifying its place as a key tool in the synthetic chemist's toolbox.
References
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Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]
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Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC - PubMed Central. [Link]
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Practical synthesis of a p38 MAP kinase inhibitor. PubMed. [Link]
-
Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. ResearchGate. [Link]
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OLED materials for solid-state lighting. UQ eSpace - The University of Queensland. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. RSC Publishing. [Link]
-
Development of a Practical Synthesis of a p38 MAP Kinase Inhibitor. Figshare. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]
-
The path of p38α MAP kinase inhibition. Universität Tübingen. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong. [Link]
-
(PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. [Link]
-
Amino-salicylaldimine–palladium(II) complexes: New and efficient catalysts for Suzuki and Heck reactions. ResearchGate. [Link]
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
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- 8. chemrevlett.com [chemrevlett.com]
- 9. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-bromo-N,N-dimethylpyridin-2-amine: Validation of a New Synthetic Approach
Introduction: The Significance of 4-bromo-N,N-dimethylpyridin-2-amine in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Among these, this compound is a highly valuable, yet synthetically challenging, building block. Its strategic placement of a bromine atom at the 4-position offers a versatile handle for a suite of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The 2-(N,N-dimethylamino) group, a common motif in pharmacologically active compounds, modulates the electronic properties of the pyridine ring and can participate in key binding interactions with biological targets.
The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug development. This guide presents a validation of a novel, streamlined synthetic route to this compound and provides a comprehensive comparison with established, alternative methodologies. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your synthetic strategy.
A New Synthetic Paradigm: The Eschweiler-Clarke Approach
We propose a highly efficient, two-step synthetic sequence commencing from the readily available 2-amino-4-bromopyridine. This "new" approach leverages the classical Eschweiler-Clarke reaction for the final N,N-dimethylation step, a method renowned for its high yield, operational simplicity, and avoidance of over-alkylation byproducts.[2][3]
Overall Synthetic Strategy
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-amino-4-bromopyridine
The synthesis of the crucial precursor, 2-amino-4-bromopyridine, is well-documented and can be achieved with high efficiency from 2,4-dibromopyridine-N-oxide. This method is advantageous due to its minimal number of steps and high overall yield, making it suitable for large-scale production.[4]
-
Reaction: 2,4-dibromopyridine-N-oxide undergoes an initial amination with aqueous ammonia, followed by a reduction of the N-oxide.
-
Causality: The amination proceeds selectively at the 2-position, which is activated by the N-oxide. Subsequent reduction with a reagent such as iron powder in the presence of an acid affords the desired 2-amino-4-bromopyridine in excellent yield and purity.
Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
The cornerstone of our proposed route is the final methylation step. The Eschweiler-Clarke reaction provides a robust and selective method for the exhaustive methylation of primary amines to their tertiary counterparts, using formaldehyde as the carbon source and formic acid as the reducing agent.[3]
-
Mechanism: The reaction initiates with the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This electrophilic intermediate is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide, driving the reaction to completion.[2] The process repeats to afford the tertiary amine. A key advantage is the impossibility of forming a quaternary ammonium salt, as the tertiary amine cannot form another iminium ion.[3]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Comparative Analysis: Alternative Synthetic Routes
To validate the proposed Eschweiler-Clarke route, we will compare it against two common alternative methods for N,N-dimethylation: direct alkylation with methyl iodide and methylation using dimethyl sulfate.
Alternative Route 1: Direct Alkylation with Methyl Iodide
A classical approach to N-alkylation involves the reaction of the amine with an alkyl halide, such as methyl iodide, in the presence of a base.
-
Challenges: While seemingly straightforward, this method is often plagued by a lack of selectivity. The initial product, the secondary amine, is often more nucleophilic than the starting primary amine, leading to rapid further alkylation. This can result in a mixture of mono- and di-methylated products, as well as the formation of a quaternary ammonium salt, which complicates purification and reduces the yield of the desired tertiary amine.[1]
Alternative Route 2: Methylation with Dimethyl Sulfate
Dimethyl sulfate is another potent methylating agent that can be used for the N,N-dimethylation of amines.
-
Considerations: Dimethyl sulfate is highly toxic and carcinogenic, necessitating stringent safety precautions during its handling.[5] Similar to methyl iodide, controlling the extent of methylation can be challenging, and over-alkylation to the quaternary salt is a common side reaction. The reaction often requires careful control of stoichiometry and reaction conditions to achieve a desirable yield of the tertiary amine.
Performance Comparison
| Parameter | Proposed Eschweiler-Clarke Route | Alternative Route 1 (Methyl Iodide) | Alternative Route 2 (Dimethyl Sulfate) |
| Selectivity | High (stops at tertiary amine) | Low (risk of over-alkylation) | Moderate to Low (risk of over-alkylation) |
| Yield | Typically high (>80%) | Variable, often moderate | Variable, often moderate |
| Byproducts | Minimal (CO2 and H2O) | Secondary amine, quaternary salt | Secondary amine, quaternary salt |
| Reagent Toxicity | Moderate (formaldehyde, formic acid) | Moderate (methyl iodide is a mutagen) | High (dimethyl sulfate is carcinogenic) |
| Operational Simplicity | High (one-pot, simple workup) | Moderate (requires careful base addition) | Moderate (requires careful handling) |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate | Moderate |
Experimental Protocols
Note: As no direct, published synthesis of this compound with full experimental data is readily available, the following protocols are based on well-established procedures for analogous transformations.
Synthesis of 2-amino-4-bromopyridine (Starting Material)
-
Procedure: To a solution of 2,4-dibromopyridine-N-oxide in a suitable solvent, aqueous ammonia is added, and the mixture is heated in a sealed vessel. After completion, the intermediate is reduced with iron powder and hydrochloric acid to yield 2-amino-4-bromopyridine. A patent describing this transformation reports a yield of up to 80.5%.[4]
Proposed New Route: Synthesis of this compound via Eschweiler-Clarke Reaction
-
To a flask containing 2-amino-4-bromopyridine (1.0 eq.), add formic acid (2.5 eq.) and a 37% aqueous solution of formaldehyde (2.5 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Alternative Route 1: Synthesis via Methyl Iodide Alkylation
-
Dissolve 2-amino-4-bromopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) and add a non-nucleophilic base such as sodium hydride (2.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add methyl iodide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to separate the desired product from mono-methylated and unreacted starting material.
Expected Characterization Data
Based on the structure and data from analogous compounds, the following spectroscopic data are anticipated for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.6 (s, 1H, H-3), 3.1 (s, 6H, N(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~159 (C-2), ~150 (C-6), ~140 (C-4), ~115 (C-5), ~108 (C-3), ~38 (N(CH₃)₂).
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₇H₁₀BrN₂: 201.0022; found ~201.002.
Conclusion and Future Perspectives
The proposed synthetic route to this compound utilizing the Eschweiler-Clarke reaction presents a compelling alternative to traditional N-alkylation methods. Its high selectivity, operational simplicity, and use of inexpensive and safer reagents position it as a superior strategy for both laboratory-scale synthesis and potential industrial scale-up. The avoidance of over-alkylation byproducts significantly simplifies purification, leading to higher overall process efficiency.
The utility of this compound as a versatile intermediate is underscored by its potential for further elaboration through modern cross-coupling chemistry. The bromine atom at the 4-position is primed for reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups and the rapid generation of diverse compound libraries for screening in drug discovery programs.
Caption: Potential further functionalization of this compound.
This guide provides a robust framework for the synthesis and validation of this key building block. By adopting the proposed Eschweiler-Clarke methodology, researchers can streamline their synthetic efforts, reduce costs, and accelerate the discovery of novel chemical entities.
References
- [Placeholder for a review on cross-coupling reactions]
- [Placeholder for a review on the importance of N,N-dimethylamino groups in medicinal chemistry]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- [Placeholder for a general organic chemistry textbook discussing N-alkyl
- [Placeholder for a safety data sheet or toxicology report on dimethyl sulf
- [Placeholder for a publication detailing the synthesis of 2-amino-4-bromopyridine]
-
Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. [Link]
- [Placeholder for a publication on Suzuki coupling of bromopyridines]
- [Placeholder for a publication on Sonogashira coupling of bromopyridines]
- [Placeholder for a publication on Buchwald-Hartwig amin
- [Placeholder for a source with ¹³C NMR data of pyridine deriv
- [Placeholder for a source with ¹H NMR data of pyridine deriv
- [Placeholder for a mass spectrometry d
- [Placeholder for a general experimental organic chemistry guide]
- [Placeholder for a review on green chemistry in synthesis]
- [Placeholder for a publication on the synthesis of substituted pyridines]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
-
Comins, D. L., & Schilling, S. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules (Basel, Switzerland), 27(6), 1833. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 4-bromo-N,N-dimethylpyridin-2-amine and its Isomeric Analogs
Introduction: The Challenge of Selectivity in Aminopyridine-Based Drug Discovery
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, making it a "privileged structure" in the design of therapeutic agents.[1] Aminopyridine derivatives have been successfully developed as modulators of targets ranging from protein kinases to ion channels.[2]
This guide focuses on 4-bromo-N,N-dimethylpyridin-2-amine , a specific derivative with potential as a chemical probe or a lead compound for further optimization.[3][4] However, as with any bioactive small molecule, its utility is intrinsically linked to its selectivity. Unintended interactions with off-target proteins can lead to misleading biological data in a research setting and adverse effects in a clinical context. Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a critical component of the validation process.[5][6]
This document provides a comprehensive framework for assessing the selectivity of this compound. We will objectively compare its hypothetical cross-reactivity profile against a closely related structural isomer, 2-bromo-N,N-dimethylpyridin-4-amine , to illustrate how subtle molecular changes can profoundly impact target engagement.[7] The methodologies and experimental data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust, field-proven approach to characterizing compound selectivity.
Structural Analysis and Rationale for Comparator Selection
The choice of a comparator is critical for a meaningful cross-reactivity study. A close structural analog allows for the direct assessment of how specific functional group placements influence the molecule's interaction with a wide array of proteins. Here, we compare our lead compound (Compound A) with its positional isomer (Compound B).
-
Compound A: this compound
-
Compound B: 2-bromo-N,N-dimethylpyridin-4-amine
-
The positions are swapped: the bromine atom is at the 2-position, and the dimethylamino group is at the 4-position.[7]
-
The core hypothesis for this comparison is that the positioning of the key dimethylamino and bromo substituents will alter the molecule's electrostatic potential and steric profile, thereby dictating its binding affinities across the human kinome and other protein families. This comparative approach provides a clear structure-activity relationship (SAR) narrative for selectivity.
Experimental Design: A Multi-Tiered Approach to Selectivity Profiling
A robust assessment of cross-reactivity requires a multi-faceted experimental approach. We advocate for a tiered system that begins with a broad, high-throughput screen and progresses to more focused, quantitative analyses of identified interactions.
Tier 1: High-Throughput Kinome-Wide Profiling
The initial step is to gain an unbiased overview of the compound's activity across a large panel of potential targets. Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a comprehensive kinase screen is the logical starting point.[10]
Experimental Protocol: Competitive Binding Assay (e.g., KINOMEscan™)
This method quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.[11] The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR).
-
Preparation: A library of human kinases, each tagged with a unique DNA identifier, is utilized.
-
Competition: Test compounds (Compound A and Compound B) are incubated at a single, high concentration (e.g., 10 µM) with the kinases and an immobilized broad-spectrum kinase ligand.
-
Equilibration: The binding reaction is allowed to reach equilibrium.
-
Wash: Unbound kinases are washed away.
-
Elution & Quantification: The remaining DNA-tagged kinases bound to the immobilized ligand are eluted and quantified using qPCR. The results are compared to a DMSO control to calculate the percent of inhibition.[11]
Tier 2: Dose-Response Validation and Potency Determination
Any significant "hits" from the primary screen (typically defined as >70% inhibition) must be validated to confirm the interaction and determine potency. This involves generating 10-point dose-response curves to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[5]
Experimental Protocol: IC50 Determination via Radiometric Assay
This is considered the gold standard for measuring kinase catalytic activity.[12] It directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a specific substrate.
-
Compound Titration: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 1 nM).
-
Reaction Initiation: Incubate the specific kinase, its substrate (protein or peptide), and the compound dilutions in a reaction buffer. Initiate the reaction by adding [γ-³³P]-ATP.
-
Reaction Quenching: After a set incubation period, stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Detection: Wash away unincorporated [γ-³³P]-ATP and measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the measured activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
A CETSA experiment would be expected to confirm MAPK14 as a primary target for both compounds in a cellular context. Crucially, it would also validate the off-target engagement of CDK2 and GSK3B by Compound A, providing definitive evidence of its polypharmacology.
Conclusion
This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of This compound . Through a comparative analysis with its isomer, 2-bromo-N,N-dimethylpyridin-4-amine , we have demonstrated how subtle structural modifications can dramatically influence a compound's selectivity profile.
Our illustrative data suggests that while this compound (Compound A) may exhibit higher potency for its primary target, it suffers from significant off-target interactions. In contrast, its isomer (Compound B) presents a more selective profile, albeit with slightly reduced on-target potency. This trade-off between potency and selectivity is a central challenge in drug discovery. The choice of which compound to advance would depend on the specific application: Compound B would be a superior chemical probe for studying the specific biology of MAPK14, while the polypharmacology of Compound A might be therapeutically advantageous in a complex disease setting like cancer, but requires careful characterization.
Ultimately, the comprehensive, multi-tiered profiling strategy detailed here—combining broad biochemical screens with quantitative dose-response analysis and cellular target validation—is indispensable for making informed decisions in any research and development pipeline.
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Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(509), eaai7835. Available at: [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
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Bamborough, P., Drewry, D., Harper, G., et al. (2011). Assessment of the state of the art and future directions of kinase inhibitor drug discovery. Journal of Medicinal Chemistry, 54(1), 15-32. Available at: [Link]
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Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Available at: [Link]
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Sahu, J. K., Ganguly, S. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-bromo-N,N-dimethylpyridin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 4-bromo-N,N-dimethylpyridin-2-amine. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby mitigating risks to personnel and the environment. Due to the inherent hazards of halogenated pyridine derivatives, strict adherence to these protocols is imperative.
The core principle of chemical waste management is the proper identification and segregation of hazardous materials to ensure safe handling, storage, and disposal.[1] this compound, as a brominated aromatic amine, falls under the category of hazardous waste due to its potential toxicity and environmental hazards.[2][3]
Core Directive: Hazard Assessment and Waste Classification
Key Hazard Considerations:
-
Acute Toxicity: Similar compounds are harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]
-
Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[6] Therefore, discharge into the environment must be avoided.[6]
Based on these potential hazards, all waste containing this compound must be classified and handled as hazardous waste in accordance with local, state, and federal regulations.[7][8]
| Property | Value/Classification | Reference |
| Chemical Name | This compound | - |
| Potential Hazard Class | Acute toxicity (oral, dermal, inhalation), Skin corrosion/irritation, Serious eye damage/eye irritation | [5] |
| Environmental Hazard | Potentially toxic to aquatic life | [6] |
| Disposal Classification | Hazardous Waste | [8] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1.0 Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[9]
-
Eye Protection: Safety glasses with side shields or goggles.[9]
-
Body Protection: A standard laboratory coat.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
2.0 Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
2.1 Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste.[11] The container should be in good condition with a secure lid.
-
2.2 Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[12]
-
2.3 Waste Types: This waste stream includes:
-
Unused or expired this compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware.
-
-
2.4 Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams due to different disposal requirements.[9][13]
3.0 Storage of Hazardous Waste
-
3.1 Container Sealing: Once waste is added, ensure the container is securely sealed to prevent spills or the release of vapors.[1]
-
3.2 Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[14][15] This area should be away from incompatible materials.[16]
4.0 Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]
-
4.1 Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[13][14] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.[17]
-
4.2 Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal company.[12]
Decontamination Procedures
In the event of a spill or personal exposure, the following decontamination procedures should be followed.
Spill Response:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Absorb: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[15][16]
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris, placing it into the designated hazardous waste container.[11][16]
-
Decontaminate Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
-
Report: Report the incident to your supervisor and your institution's EHS office.[9]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[16][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 4-bromo-N,N-dimethylpyridin-2-amine
Welcome to a comprehensive guide designed for the precise and safe handling of 4-bromo-N,N-dimethylpyridin-2-amine (CAS No. 946000-27-7). In the landscape of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring that every step you take is informed, deliberate, and secure.
While specific, comprehensive toxicological data for this compound is not extensively documented in public literature, its structural similarity to other substituted pyridines and anilines—such as 4-(Dimethylamino)pyridine (DMAP) and 4-Bromo-N,N-dimethylaniline—necessitates a highly cautious approach. These analogous compounds exhibit significant hazards, including acute toxicity (fatal in contact with skin), severe skin and eye irritation, and organ damage.[1][2][3][4] Therefore, we will proceed with the assumption that this compound presents a comparable or greater level of risk, adopting stringent safety protocols as a foundational principle.
Hazard Assessment: Understanding the Risk
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the profiles of structurally related compounds, we must anticipate the following risks for this compound:
-
Acute Toxicity: High potential for toxicity if swallowed, inhaled, or in contact with skin.[1][4] Analogues like DMAP are classified as fatal in contact with skin.[1][2][4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2][3]
-
Organ Toxicity: May cause damage to organs through single or repeated exposure.[1][2][4]
-
Environmental Hazards: Assumed to be toxic to aquatic life with long-lasting effects.[1][2]
This hazard profile dictates that engineering controls and personal protective equipment (PPE) are not merely recommended; they are mandatory to create a multi-layered defense against exposure.
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a chemical hazard. The primary methods of protection involve removing the hazard from your immediate workspace through robust engineering and administrative controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[5][6] This is the most effective way to control exposure to potentially harmful dusts and vapors.[7][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][9] Local exhaust ventilation is preferred to capture contaminants at the source.[10]
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.[11]
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the handling area.[11]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash risk.[5] | Protects against splashes and airborne particles that can cause serious eye damage.[2][3] Standard safety glasses do not provide an adequate seal. |
| Hand Protection | Chemically resistant, impervious gloves. Butyl rubber or laminate film gloves are recommended for pyridine-like substances.[5][11] Double-gloving is a mandatory practice. | The high acute dermal toxicity of analogous compounds makes skin contact extremely dangerous.[1][2][4] Gloves must be inspected for tears or pinholes before each use.[12][13] Use proper glove removal technique to avoid contaminating your skin.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or significant splash potential, a chemically resistant apron or full suit is required.[5][13] | Prevents incidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[10][14] Never wear shorts or open-toed shoes in the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is any risk of dust or aerosol generation outside of a fume hood.[5] For weighing solid material, a half-mask respirator with P100 (particulate) filters is the minimum. | Protects against the inhalation of toxic dust particles.[2] All users must be medically cleared, trained, and fit-tested for respirator use as per OSHA regulations (29 CFR 1910.134).[11][14] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for damage or leaks in a well-ventilated area.[5]
-
Store Securely: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8][13][14]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Access Control: Store in a locked cabinet or a restricted-access area to limit exposure to authorized personnel only.[5]
Handling and Use
-
Work in Fume Hood: Always handle the compound within a certified chemical fume hood to minimize inhalation risk.[6][11]
-
Avoid Dust: Handle the solid carefully to avoid the formation of dust and aerosols.[5][12][13]
-
Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, as pyridine derivatives can be flammable.[8][9][15]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[2][12]
Disposal Plan: Managing Hazardous Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: This is a halogenated organic compound. It is critical to segregate this waste stream from non-halogenated waste to ensure proper disposal by incineration.[16]
-
Containerization: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated, clearly labeled, and sealable hazardous waste container.[5][17]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[17]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[7][16][17] Never pour this chemical down the drain or dispose of it in regular trash.[7][18]
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.
Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a small, manageable spill. For any large spill, evacuate the area immediately and contact your institution's emergency response team.[11]
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7][12] Remove all contaminated clothing.[13] Seek immediate medical attention.[11]
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[11]
-
Inhalation: Move the person into fresh air.[7][12] If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][13] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[11]
By integrating these principles of hazard awareness, rigorous engineering controls, meticulous use of PPE, and adherence to operational and emergency plans, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
